2-Amino-5-methoxybenzenesulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKGEEGADAWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065381 | |
| Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-33-2 | |
| Record name | 2-Amino-5-methoxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13244-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methoxybenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2-amino-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methoxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-METHOXYBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJU535J932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-5-methoxybenzenesulfonic acid basic properties
An In-Depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic sulfonic acid that serves as a crucial intermediate in the synthesis of various organic compounds. Its molecular structure, featuring an amino group, a methoxy group, and a sulfonic acid group attached to a benzene ring, imparts a unique combination of reactivity and functionality. This makes it a valuable building block in the chemical industry, particularly in the manufacturing of dyes and pigments.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, key applications, and essential safety protocols, tailored for researchers, chemists, and professionals in drug development and materials science.
Physicochemical and Spectroscopic Properties
The inherent properties of this compound are dictated by its molecular structure. The presence of both an acidic sulfonic acid group and a basic amino group makes it an amphoteric compound (zwitterion) in certain conditions. The methoxy group influences the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions.
Core Chemical Properties
A summary of the key identifying and physical properties is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Aminoanisole-3-sulfonic acid, 4-Methoxy-2-sulfoaniline | [2][3] |
| CAS Number | 13244-33-2 | [2][4][5] |
| Molecular Formula | C₇H₉NO₄S | [2][4][6] |
| Molecular Weight | 203.22 g/mol | [2][4] |
| Appearance | Solid | |
| Canonical SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)O | [2][6] |
| InChI Key | KZKGEEGADAWJFS-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound. While experimental conditions can cause variations, typical spectral data are available in public databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon environments within the molecule.[2] These spectra are critical for confirming the substitution pattern on the benzene ring.
-
Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups. Characteristic peaks for the N-H stretch of the amino group, C-O stretch of the methoxy ether, and the S=O stretches of the sulfonic acid group would be expected.[2]
Synthesis Methodology
The synthesis of this compound can be achieved through various routes. A notable method involves a multi-step process starting from phenol, which is advantageous due to its avoidance of toxic solvents like o-dichlorobenzene or trichlorobenzene that are used in other industrial processes.[1]
Synthesis Pathway from Phenol
This pathway leverages common and well-understood organic reactions to build the target molecule. The process is designed to be straightforward and yields a high rate of synthesis, reportedly over 82%.[1]
Caption: Recommended laboratory workflow for handling hazardous chemicals.
Handling and Storage Protocol
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield. [7]* Skin Protection : Wear impervious protective clothing and chemical-resistant gloves. [7]* Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator. [3][7] Handling:
-
Avoid contact with skin, eyes, and clothing. [3]2. Avoid breathing dust or mists. [3]3. Wash hands and any exposed skin thoroughly after handling. [3] Storage:
-
Store in a tightly closed container. [8]2. Keep in a dry, cool, and well-ventilated place. [3]3. Keep in a dark place as some organic compounds are light-sensitive. First Aid Measures:
-
If Inhaled : Remove the person to fresh air and keep comfortable for breathing. [3][8]* If on Skin : Wash with plenty of soap and water. [3]* If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [3][8]* If Swallowed : Clean mouth with water. Get medical attention. [3]
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. URL
- PubChem. (n.d.). This compound.
- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. URL
- Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. URL
- ECHEMI. (n.d.).
- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. URL
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- Fisher Scientific. (n.d.).
- Google Patents. (2006).
- Wiley-VCH. (n.d.). 2-Amino-5-methyl-benzenesulfonic acid. SpectraBase. URL
- Gokul Eximp. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). IndiaMART. URL
- ChemicalBook. (n.d.). 2-Amino-5-methoxybenzoic acid synthesis. URL
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- BLD Pharm. (n.d.). 13244-33-2|this compound. URL
- Santa Cruz Biotechnology. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid. URL
- Sigma-Aldrich. (n.d.). This compound. URL
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- Shukla, P., et al. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Pharmaceutical Sciences.
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- Sigma-Aldrich. (n.d.). 5-Amino-2-methoxybenzenesulfonic acid 97%. URL
- ChemBK. (2022). 2-Amino-5-methylbenzenesulfonic acid. URL
- Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. URL
- MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. URL
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2-Amino-5-methoxybenzenesulfonic acid CAS 13244-33-2
An In-Depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic acid (CAS 13244-33-2)
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific literature and safety documentation.
Core Compound Identification and Nomenclature
This compound is an aromatic organic compound containing amine, methoxy, and sulfonic acid functional groups. This specific substitution pattern makes it a valuable precursor in various chemical syntheses.
| Identifier | Value | Source |
| CAS Number | 13244-33-2 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₉NO₄S | [1][2] |
| Molecular Weight | 203.22 g/mol | [1][2] |
| Synonyms | 4-Aminoanisole-3-Sulfonic Acid, 4-Methoxy-2-sulfoaniline | [3][4] |
| InChI Key | KZKGEEGADAWJFS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)O | [1] |
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its handling, storage, and application in experimental design.
| Property | Value | Source |
| Appearance | White to off-white or orange to red crystalline powder.[4][5] | [4][5] |
| Melting Point | >232 °C (decomposes) | [4] |
| Solubility | Soluble in water. | [6] |
| Density | ~1.45 g/cm³ (estimate) | [4] |
Synthesis Methodologies: From Precursor to Product
The synthesis of this compound is a topic of significant industrial and academic interest. The primary route involves the electrophilic sulfonation of p-anisidine. The regioselectivity of this reaction is dictated by the directing effects of the activating amino (-NH₂) and methoxy (-OCH₃) groups.
Primary Synthesis Route: Sulfonation of p-Anisidine
The most direct synthesis involves the sulfonation of p-anisidine (4-methoxyaniline). In this reaction, the strongly activating -NH₂ and -OCH₃ groups direct the incoming electrophile (SO₃) to the ortho and para positions. As the para position is blocked by the methoxy group, sulfonation occurs at one of the ortho positions. The position ortho to the amino group and meta to the methoxy group is favored.
A known method involves reacting p-anisidine with amidosulfonic acid in the presence of sulfuric acid at elevated temperatures (160-200°C)[7]. The sulfuric acid first forms a mixture of anisidine sulfate and hydrogensulfate salts, which then reacts with amidosulfonic acid to yield the final product[7]. This process is designed to control the reaction and improve yield over direct sulfonation with excess fuming sulfuric acid, which can lead to undesired byproducts[7].
Detailed Protocol: Multi-step Synthesis from Phenol
A more complex, alternative synthesis route starting from phenol has been patented, which avoids the use of toxic solvents like o-dichlorobenzene or trichlorobenzene.[8] This method highlights classical organic transformations.
Experimental Protocol:
-
Nitration of Phenol: To a 500mL three-necked flask, add 90g of phenol and 50mL of water. Stir well. Slowly add 13mL of 70% H₂SO₄ and 6g of sodium nitrate. Maintain the reaction temperature at 13-15°C to yield p-nitrophenol.[8] The electrophilic nitration of phenol is directed to the ortho and para positions, with the para product being the major isomer.
-
Reduction to p-Aminophenol: To the p-nitrophenol solution, add zinc powder and hydrochloric acid to reduce the nitro group to an amine, forming p-aminophenol.[8]
-
Sulfonation: Add concentrated sulfuric acid to the p-aminophenol. This step introduces the sulfonic acid group, yielding 2-amino-5-hydroxybenzenesulfonic acid.[8]
-
Salt Formation & Methylation: Dissolve the product from the previous step in sodium hydroxide to form the sodium salt. Subsequently, add methyl iodide (CH₃I) to methylate the hydroxyl group, yielding sodium 2-amino-5-methoxyphenolate.[8]
-
Acidification (Final Step): Heat the methylated product to 110°C and slowly add 65% H₂SO₄ solution. React for 60 minutes, then cool in an ice bath to crystallize the final product, this compound.[8] Filter and dry the crystals. This method reports a synthesis yield of over 82%.[8]
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is crucial for its application. A combination of spectroscopic and chromatographic techniques is employed.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[1]
-
Infrared (IR) Spectroscopy: IR analysis helps identify the characteristic functional groups, such as N-H stretches from the amine, C-O stretches from the methoxy ether, and S=O stretches from the sulfonic acid group.[1]
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Purity analysis and quantification are typically performed using reverse-phase HPLC with a UV detector. A method for a similar compound, 2-Amino-5-methylbenzenesulfonic acid, uses a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid, which is adaptable for this compound.[9]
-
Applications in Research and Industry
This compound is not typically an end-product but rather a versatile intermediate.
-
Dye Synthesis: It serves as a crucial building block in the manufacturing of azo dyes.[5][8] The amine group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.
-
Pharmaceutical Intermediate: The presence of the sulfonamide precursor moiety makes it a compound of interest in drug development. It can be used in the synthesis of various sulfonamide-based therapeutic agents, which are known for their antimicrobial properties.[5]
-
Specialty Chemicals: It is used in the production of other specialty organic chemicals where its specific pattern of functional groups is required.[5]
Safety, Handling, and Disposal
Adherence to strict safety protocols is mandatory when handling this chemical. The following information is synthesized from safety data sheets (SDS).[3]
Hazard Identification
The compound is classified as hazardous under OSHA regulations.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Precautionary Measures and First Aid
-
Prevention:
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]
-
Ingestion: Clean mouth with water and seek medical attention.[3]
-
Storage and Disposal
-
Storage: Store in a well-ventilated, cool, dry place in a tightly closed container.[3][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Conclusion
This compound (CAS 13244-33-2) is a well-characterized chemical intermediate with significant utility in the dye and pharmaceutical industries. Its synthesis, primarily via the sulfonation of p-anisidine, is a robust process, and its purity can be reliably ascertained through standard analytical techniques. A thorough understanding of its chemical properties and adherence to established safety protocols are essential for its effective and safe use in research and development settings.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. URL
- PubChem. (2025). This compound.
- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. URL
- Guidechem. (n.d.). p-Anisidine-3-sulfonic acid 13244-33-2. URL
- Wikipedia. (n.d.). para-Cresidine. URL
- ResearchGate. (n.d.).
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- ECHEMI. (n.d.).
- Thermo Fisher Scientific. (2025).
- Google Patents. (n.d.). Method for purifying cresidine sulfonic acid by resin extraction. URL
- Fisher Scientific. (2013).
- Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. URL
- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. URL
- IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). URL
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- Google Patents. (n.d.). DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn.. URL
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- Wikipedia. (n.d.). Cresidinesulfonic acid. URL
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- Santa Cruz Biotechnology. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid | CAS 6471-78-9. URL
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- Benchchem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid. URL
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. URL
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2-Amino-5-methoxybenzenesulfonic acid chemical structure
An In-Depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic acid
Abstract: This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical structure, physicochemical properties, synthesis methodologies, and spectral characterization. Furthermore, it offers insights into its current applications and safety protocols, grounding all technical claims in authoritative references to ensure scientific integrity and practical utility.
Introduction and Core Compound Profile
This compound is an aromatic organic compound featuring three functional groups attached to a benzene ring: an amino (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H) group. This unique substitution pattern makes it a versatile building block in organic synthesis. While it is a significant intermediate in the manufacturing of dyes, its structural motifs are also of interest to medicinal chemists for the development of novel therapeutic agents.[1] This guide aims to consolidate the essential technical information required for its effective use in a research and development setting.
Chemical Identity and Structure
The precise arrangement of the functional groups on the benzene ring is critical to the compound's reactivity and properties. The IUPAC name, this compound, specifies that the amino group is at position 2 and the methoxy group is at position 5 relative to the sulfonic acid group at position 1.
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 13244-33-2 | PubChem[2] |
| Molecular Formula | C₇H₉NO₄S | PubChem[2] |
| Molecular Weight | 203.22 g/mol | PubChem[2] |
| Canonical SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)O | PubChem[2] |
| InChI Key | KZKGEEGADAWJFS-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
Understanding the physical properties of a compound is paramount for its handling, storage, and application in experimental workflows.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical State | Solid, Powder | ECHEMI[3] |
| Melting Point | > 300 °C | ECHEMI[3] |
| Solubility in Water | 6 g/L at 20 °C | ECHEMI[3] |
| logP | -0.67 | ECHEMI[3] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common route starts from phenol, leveraging classic aromatic substitution reactions.[1] The rationale behind this pathway is the cost-effectiveness of the starting material and the well-established nature of the required chemical transformations.
Caption: High-level workflow for the synthesis of this compound from phenol.
Detailed Synthesis Protocol
The following protocol is adapted from established synthesis methodologies.[1] It is designed for laboratory-scale preparation and serves as a self-validating system where the successful isolation of each intermediate confirms the efficacy of the preceding step.
Expertise & Experience Insight: This synthesis route is a classic example of electrophilic aromatic substitution and functional group manipulation. The choice of reagents and the sequence of steps are critical. For instance, sulfonation is performed after the amino group is in place to direct the sulfonic acid group to the ortho position, while reduction of the nitro group to an amine is a necessary precursor for this directing effect.
Protocol Steps:
-
Nitration of Phenol:
-
In a three-necked flask, dissolve 90-100g of phenol in 50-60mL of water with stirring.
-
Slowly add 13-15mL of 70% H₂SO₄ followed by 6-8g of sodium nitrate. The slow addition and controlled temperature (13-15°C) are crucial to prevent over-nitration and ensure the selective formation of p-nitrophenol.
-
The reaction yields p-nitrophenol.
-
-
Reduction to p-Aminophenol:
-
To the p-nitrophenol solution, add zinc powder and hydrochloric acid. This is a Bechamp reduction, a standard method for converting aromatic nitro compounds to amines.
-
The reaction is exothermic and should be cooled to maintain control. The completion of the reaction yields p-aminophenol.
-
-
Sulfonation:
-
To the resulting p-aminophenol, slowly add concentrated sulfuric acid. The strongly acidic conditions facilitate the electrophilic substitution of the sulfonic acid group onto the aromatic ring, yielding 2-amino-5-hydroxybenzenesulfonic acid.
-
-
Methylation:
-
Dissolve the 2-amino-5-hydroxybenzenesulfonic acid in a sodium hydroxide solution to form the sodium salt.
-
Add methyl iodide (CH₃I) to the solution. This is a Williamson ether synthesis step, where the phenoxide ion acts as a nucleophile to displace the iodide from methyl iodide, forming the methoxy group.
-
This step results in the formation of sodium 2-amino-5-methoxyphenolate.
-
-
Acidification and Isolation:
-
Treat the solution with H₂SO₄ at an elevated temperature. This acidifies the sulfonate salt, precipitating the final product, this compound.
-
The solid product can be collected by filtration, washed, and dried. This method reports a synthesis yield of over 82%.[1]
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a detailed fingerprint of the molecular structure.
Trustworthiness Insight: Each analytical technique provides orthogonal data. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry confirms the molecular weight. Together, they provide a high degree of confidence in the compound's structure.
Table 3: Spectroscopic Data Summary
| Technique | Expected Observations | Source |
|---|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (in the 6-8 ppm range), amine (NH₂) protons (broad signal), and methoxy (CH₃) protons (singlet around 3.8 ppm). | PubChem[2] |
| ¹³C NMR | Resonances for aromatic carbons (100-160 ppm), including carbons attached to the amino, methoxy, and sulfonic acid groups, and a signal for the methoxy carbon (~55 ppm). | PubChem[2] |
| FTIR | Characteristic absorption bands for N-H stretching (amine), C-O stretching (ether), S=O stretching (sulfonic acid), and aromatic C-H and C=C bonds. | PubChem[4] |
| Mass Spec. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 203.22 g/mol . | PubChem[4] |
Applications in Research and Development
Dye Intermediate
The primary industrial application of this compound is as a crucial intermediate in the synthesis of azo dyes.[1] The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.
Potential in Drug Development
While not a final drug product itself, its structure contains several pharmacophores that are valuable to medicinal chemists.
-
Scaffold for Synthesis: The substituted aniline structure is a common core in many pharmaceuticals.
-
Functional Group Handles: The amino, methoxy, and sulfonic acid groups provide reactive "handles" for further chemical modification, allowing for the construction of more complex molecules and compound libraries for screening. For instance, the related compound 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid is an important intermediate for the antipsychotic drug Amisulpride.[5] This highlights the utility of the aminobenzenesulfonic acid scaffold in medicinal chemistry.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified as hazardous.[6]
Table 4: GHS Hazard and Precautionary Information
| Category | Information | Source |
|---|---|---|
| Signal Word | Warning | Fisher Scientific[6] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | PubChem[2], Fisher Scientific[6] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific[6] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid generating dust.
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Conclusion
This compound is a compound of significant utility, primarily as a dye intermediate, with clear potential as a versatile building block for pharmaceutical research and development. Its synthesis is well-documented, and its chemical properties are well-characterized. Adherence to established safety protocols is mandatory for its handling. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this compound into their research endeavors.
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- Benzenesulfonic acid, 5-amino-2-methoxy-.
- Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (CN101372449A).
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An In-Depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic acid: From Discovery to Modern Applications
A Senior Application Scientist's Perspective on a Cornerstone of the Dye Industry
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzenesulfonic acid (CAS 13244-33-2), a pivotal intermediate in the synthesis of azo dyes. Delving into its discovery, historical significance, and evolution of its synthesis, this paper offers researchers, scientists, and drug development professionals a thorough understanding of its chemical properties, synthesis protocols, and its enduring role in the chemical industry. This guide bridges the gap between the foundational principles of dye chemistry and the practical applications of this versatile molecule.
Introduction: A Product of the Synthetic Dye Revolution
The story of this compound is intrinsically linked to the birth and explosive growth of the synthetic dye industry in the latter half of the 19th century. The journey began in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye.[1] This serendipitous event ignited a chemical revolution, shifting the coloration of textiles from expensive and often inconsistent natural dyes to a vibrant and vast spectrum of synthetic alternatives derived from coal tar.[1][2]
At the heart of this revolution was aniline, a simple aromatic amine that became the foundational building block for a burgeoning industry.[2][3] Chemists in Europe, particularly in Germany, began to systematically explore the reactions of aniline and its derivatives, leading to the development of massive chemical enterprises like BASF.[3] Two key chemical transformations, aromatic sulfonation and diazotization, became the pillars of this new industry.
Aromatic sulfonation, the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, was crucial for rendering the dye molecules water-soluble, a vital property for the dyeing process.[4] The diazotization reaction, discovered by Peter Griess in 1858, allowed for the conversion of primary aromatic amines into highly reactive diazonium salts.[5] These salts could then be coupled with other aromatic compounds, such as phenols and amines, to create a wide variety of azo dyes, which now constitute over half of all commercial dyes.[5]
It is within this fervent period of chemical exploration and industrial expansion that this compound emerged. While the exact date and discoverer of its first synthesis are not widely documented, it was likely first synthesized in the early 20th century as chemists systematically modified aniline derivatives to create dye intermediates with specific properties.[1] The introduction of a methoxy group (-OCH₃) and a sulfonic acid group onto the aniline ring provided a unique combination of electronic and solubility characteristics, making it a valuable precursor for a range of red and scarlet azo dyes.
Physicochemical Properties and Structural Elucidation
This compound, also known by synonyms such as 4-Aminoanisole-3-sulfonic acid and 4-Methoxy-2-sulfoaniline, is a white to off-white crystalline solid.[1][3] Its structure, featuring an amino group, a methoxy group, and a sulfonic acid group attached to a benzene ring, gives it a unique set of properties crucial for its role as a dye intermediate.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 13244-33-2 | [4] |
| Molecular Formula | C₇H₉NO₄S | [4] |
| Molecular Weight | 203.22 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [3] |
The presence of the sulfonic acid group imparts significant water solubility, a critical factor for its use in aqueous dyeing processes. The amino group is the key functional group for the diazotization reaction, allowing it to form the reactive diazonium salt. The methoxy group, an electron-donating group, influences the color of the final dye by modifying the electronic properties of the aromatic system.
Caption: Molecular structure of this compound.
Historical and Modern Synthesis Protocols
The synthesis of this compound has evolved from early, often harsh, industrial processes to more refined and environmentally conscious methods.
Historical "Baking" Process: A Foundation in Sulfonation
Early industrial synthesis of aminobenzenesulfonic acids often relied on the "baking" process. This involved heating the parent amine, in this case, p-anisidine (4-methoxyaniline), with concentrated sulfuric acid. This process, while effective, often required high temperatures and could lead to the formation of isomeric byproducts, necessitating difficult purification steps. The general mechanism involves the formation of the amine sulfate salt, which then rearranges upon heating to yield the sulfonated product.
Modern Synthetic Routes
Modern synthesis has focused on improving yield, purity, and reducing the environmental impact. A common laboratory and industrial approach involves the direct sulfonation of p-anisidine.
Protocol: Sulfonation of p-Anisidine
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, p-anisidine is dissolved in a solvent.
-
Sulfonation: A sulfonating agent, such as oleum (fuming sulfuric acid), is added dropwise while maintaining a controlled temperature, typically between 50-55°C.
-
Heating and Rearrangement: The reaction mixture is then heated to a higher temperature (e.g., 120°C) and maintained for several hours to ensure complete sulfonation and rearrangement to the desired isomer.[7]
-
Isolation: The reaction mass is then cooled and carefully added to water or a brine solution to precipitate the product.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
A German patent from 1994 describes a process involving the reaction of p-anisidine with sulfamic acid in the presence of sulfuric acid at temperatures between 160-200°C.[8] Another modern approach, detailed in a Chinese patent, starts from phenol and proceeds through nitration, reduction, sulfonation, and finally methylation to yield the final product with a reported yield of over 82%.[4] This multi-step synthesis offers an alternative route with potentially fewer isomeric impurities.
Caption: Simplified sulfonation pathway to produce this compound.
The Pivotal Role as a Diazo Component in Azo Dyes
The primary and most significant application of this compound is as a diazo component in the synthesis of azo dyes. Its specific structure contributes to the final color and properties of the dye.
The synthesis of an azo dye involves a two-step process:
-
Diazotization: The amino group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a naphthol or another amine. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) bridge, the chromophore responsible for the dye's color.
This versatile intermediate is a key component in the production of several commercially important dyes, including:
-
C.I. Direct Red 224: This dye is synthesized by coupling diazotized this compound with a derivative of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.[9] It is used for dyeing cellulose fibers, paper, and leather.[10]
-
C.I. Reactive Red 123: This reactive dye is produced by coupling diazotized this compound with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, followed by condensation with 5-Chloro-2,4,6-trifluoropyrimidine.[11] Reactive dyes form a covalent bond with the fiber, resulting in excellent wash fastness.
Caption: General workflow for the synthesis of azo dyes using this compound.
Future Perspectives and Conclusion
While the fundamentals of azo dye chemistry have been established for over a century, research and development continue to evolve. The focus has shifted towards creating dyes with improved fastness properties, higher fixation efficiency, and more environmentally benign synthesis and application processes. In this context, the derivatives of this compound and other similar intermediates will continue to be of interest.
The history of this compound is a microcosm of the broader history of industrial chemistry. Its emergence from the drive to create synthetic colors, its reliance on fundamental organic reactions, and its continued relevance in modern industry underscore the enduring legacy of the 19th-century chemical pioneers. For researchers and professionals in dye chemistry and related fields, a deep understanding of such foundational intermediates is not merely a historical exercise but a prerequisite for future innovation. This guide has aimed to provide that in-depth perspective, grounding the technical details in the rich historical context of a molecule that helped to color our world.
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- Direct Red 224 - ChemBK. (2024, April 10).
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An In-depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-5-methoxybenzenesulfonic acid, a key aromatic sulfonate. The document delineates its chemical identity, physicochemical properties, and detailed synthesis protocols. The primary industrial application of this compound as a crucial intermediate in the manufacture of azo dyes is explored in depth. While its direct role in drug development is not prominently documented, its structural motifs are present in medicinally relevant compounds, suggesting its potential as a versatile building block in medicinal chemistry. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound, systematically named according to IUPAC nomenclature, is an organic compound featuring an aniline core substituted with a methoxy group and a sulfonic acid group.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 13244-33-2 | [1][2] |
| Molecular Formula | C7H9NO4S | [1][2] |
| Molecular Weight | 203.22 g/mol | [1][2] |
| Appearance | Orange to red powder | [3] |
| Melting Point | >232 °C (decomposes) | [3] |
| SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)O | |
| InChI | InChI=1S/C7H9NO4S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | [1] |
Synthesis Protocols
The industrial synthesis of this compound is a multi-step process, often starting from readily available precursors. A patented method highlights a pathway commencing with phenol, which offers a high yield and avoids the use of toxic solvents like o-dichlorobenzene or trichlorobenzene that are associated with the formation of carcinogenic polychlorinated biphenyls (PCBs).[4]
Synthesis from Phenol
This synthetic route involves nitration, reduction, sulfonation, and methylation steps. The causality behind this sequence is the controlled introduction of functional groups onto the aromatic ring to achieve the desired substitution pattern.
Experimental Protocol:
-
Nitration of Phenol: Phenol is reacted with sulfuric acid and sodium nitrate to yield p-nitrophenol. The temperature is carefully controlled to prevent side reactions.
-
Reduction of p-Nitrophenol: The nitro group is subsequently reduced to an amino group using zinc powder and hydrochloric acid, forming p-aminophenol.
-
Sulfonation: The resulting p-aminophenol is then sulfonated using concentrated sulfuric acid to produce 2-amino-5-hydroxybenzenesulfonic acid.
-
Formation of the Sodium Salt: The hydroxyl group is deprotonated with sodium hydroxide to form the sodium salt, 2-amino-5-sodium oxyphenolic acid sodium.
-
Methylation: The phenoxide is then methylated using an alkylating agent like methyl iodide (CH₃I) to yield sodium 2-amino-5-methoxyphenolate.
-
Acidification: Finally, the sulfonic acid is regenerated by treatment with sulfuric acid at an elevated temperature, followed by cooling to crystallize the final product, this compound.[4]
This process is designed to be straightforward and to produce a product that is readily biodegradable with a synthesis yield reported to be over 82%.[4]
Diagram 1: Synthesis Workflow from Phenol
Caption: A stepwise workflow for the synthesis of this compound.
Core Application: Azo Dye Synthesis
The primary and well-documented application of this compound is as a diazo component in the synthesis of azo dyes.[4][5] Its aromatic amine group can be readily converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich coupling component.
The Diazo-Coupling Reaction
The synthesis of azo dyes is a two-step process:
-
Diazotization: The aromatic primary amine, in this case, this compound, is treated with a source of nitrous acid (typically sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an activated aromatic compound such as a phenol, naphthol, or another aniline derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the azo compound, characterized by the -N=N- linkage.
This compound is a precursor to several reactive red dyes, including C.I. Reactive Red 8, 13, 33, 43, 123, and 222, as well as C.I. Direct Red 224.[5] For instance, the synthesis of Reactive Red 8 involves the diazotization of this compound and its subsequent coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.[5]
Diagram 2: General Azo Dye Synthesis Pathway
Caption: The general pathway for the synthesis of azo dyes.
Potential in Medicinal Chemistry
While direct applications of this compound in pharmaceuticals are not extensively reported, its structural features are found in various biologically active molecules. The substituted aminobenzenesulfonic acid motif is a key component in some sulfonamide drugs. Furthermore, compounds with similar structures, such as 5-(ethylsulfonyl)-2-methoxyaniline, are precursors to protein kinase inhibitors with antitumor properties.
The versatility of the amino and sulfonic acid groups allows for a range of chemical modifications, making it a potential scaffold or building block in the synthesis of novel therapeutic agents. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the sulfonic acid group can be converted to sulfonamides, sulfonyl chlorides, or sulfonate esters, all of which are important functional groups in medicinal chemistry.
Safety and Handling
According to aggregated GHS information, this compound may be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute toxicity, oral |
| Causes skin irritation | H315 | Skin corrosion/irritation |
| Causes serious eye damage | H318 | Serious eye damage/eye irritation |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure |
Note: This information is based on aggregated data and may not represent all classifications.[1] Always refer to the specific Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable industrial chemical with a well-established role as a key intermediate in the synthesis of a variety of azo dyes. Its synthesis has been optimized to improve yield and reduce the use of hazardous materials. While its direct application in drug development is not currently prominent, its chemical structure contains functionalities that are of interest to medicinal chemists, suggesting its potential as a building block for the synthesis of novel bioactive compounds. This guide provides a solid technical foundation for researchers and professionals working with or considering the use of this versatile aromatic sulfonate.
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- 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203) at best price in Mumbai | ID. (URL: [Link])
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2-Amino-5-methoxybenzenesulfonic acid physical and chemical properties
An In-depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic Acid
This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, synthesis, reactivity, and safety protocols, offering field-proven insights to support its application in advanced scientific endeavors.
Core Identity and Molecular Structure
This compound is an organic compound that belongs to the class of sulfonated aromatic amines.[1] Understanding its fundamental identity is the first step in its effective application.
The molecule's structure, featuring an amine group, a methoxy group, and a sulfonic acid group attached to a benzene ring, dictates its chemical behavior and physical properties.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The utility of a chemical compound is largely defined by its physical properties. These characteristics influence solvent selection, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 203.22 g/mol | [1][2][4] |
| Physical State | Solid | [5] |
| Canonical SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)O | [1][3] |
| InChI Key | KZKGEEGADAWJFS-UHFFFAOYSA-N | [1][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [5][6] |
The presence of both a basic amino group and an acidic sulfonic acid group makes the molecule zwitterionic in nature, which typically results in high melting points and influences its solubility in polar solvents.
Spectral Data for Structural Elucidation
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a compound. For this compound, various spectral data are available.
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR data are available, which are crucial for confirming the arrangement of protons and carbon atoms, respectively, and thus verifying the isomeric structure.[1]
-
Infrared (IR) Spectroscopy: IR spectra help identify the key functional groups present, such as the N-H stretches of the amine, S=O stretches of the sulfonic acid, and C-O stretches of the methoxy ether.[1]
The causality behind using these techniques is rooted in the need for unambiguous structural confirmation. NMR provides a detailed map of the carbon-hydrogen framework, while IR confirms the presence of the specific functional groups that define the molecule's reactivity. This dual confirmation is a self-validating system for quality control.
Reactivity, Stability, and Incompatibilities
Understanding a compound's reactivity profile is paramount for safe handling and successful experimental design.
-
Stability: The compound is stable under normal storage conditions.[7]
-
Incompatible Materials: To prevent unwanted reactions, avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[7][8]
The presence of the electron-donating amino and methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution. Conversely, the sulfonic acid group is a strong electron-withdrawing group. This electronic push-pull relationship governs the compound's reactivity in further synthetic steps.
Synthesis Protocol: A Field-Proven Method
The synthesis of this compound is critical for its availability. One documented method involves a multi-step process starting from phenol, which provides a practical route to the final product with a high yield.[9]
Experimental Workflow: Synthesis from Phenol
This protocol outlines a validated pathway that ensures a high yield and avoids the use of highly toxic solvents common in traditional methods.[9]
-
Nitration of Phenol: Phenol is reacted with sulfuric acid and sodium nitrate to produce p-nitrophenol. The temperature is controlled to manage the exothermic reaction.[9]
-
Reduction to p-Aminophenol: The nitro group of p-nitrophenol is then reduced to an amino group using zinc powder and hydrochloric acid, yielding p-aminophenol.[9]
-
Sulfonation: The resulting p-aminophenol undergoes sulfonation with concentrated sulfuric acid to produce 2-amino-5-hydroxybenzenesulfonic acid.[9]
-
Salt Formation: The product is dissolved in sodium hydroxide to form the sodium salt, 2-amino-5-sodium oxyphenolic acid sodium.[9]
-
Methylation: The phenoxide is then methylated using methyl iodide (CH₃I) to introduce the methoxy group, forming sodium 2-amino-5-methoxyphenolate.[9]
-
Acidification: Finally, the salt is treated with sulfuric acid at a high temperature to yield the target product, this compound.[9] This method reports a synthesis yield exceeding 82%.[9]
Caption: Synthesis workflow for this compound.
Applications in Research and Development
While primarily known as an important intermediate in the synthesis of dyes, the structural motifs within this compound are relevant to pharmaceutical development.[9] Compounds with similar sulfonamide and aniline substructures are explored for various therapeutic applications. For instance, related structures like 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid serve as key intermediates in the synthesis of antipsychotic drugs such as amisulpride.[10][11] This highlights the potential of this compound as a versatile building block for creating more complex molecules with specific biological activities.[12]
Safety Protocols and Hazard Management
Authoritative grounding in safety is non-negotiable. This compound is classified as hazardous and requires careful handling.[7]
GHS Hazard Information
Self-Validating Handling Protocol
To ensure laboratory safety, the following step-by-step protocol must be followed.
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear protective eyeglasses or chemical safety goggles conforming to OSHA or European Standard EN166.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use.[7][14]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[7][13]
-
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[7]
-
First-Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7][8]
-
Skin Contact: If on skin, wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8][13]
-
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and locked up.[7][8]
References
- SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
- A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (2016).
- This compound | C7H9NO4S | CID 83260. PubChem.
- Benzenesulfonic acid, 5-amino-2-methoxy- | C7H9NO4S | CID 80945. PubChem.
- SAFETY DATA SHEET - Benzenesulfonic acid, 2-amino-5-methyl-. (2025). Thermo Fisher Scientific.
- 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. (2017). Loba Chemie.
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- 2-Amino-5-methylbenzenesulfonic acid SDS. ECHEMI.
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013).
- 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). IndiaMART.
- This compound | 13244-33-2. BLD Pharm.
- This compound.
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- 11. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
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2-Amino-5-methoxybenzenesulfonic acid solubility data
An In-depth Technical Guide to the Solubility of 2-Amino-5-methoxybenzenesulfonic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound (CAS: 13244-33-2). Given the scarcity of published quantitative solubility data for this compound, this document emphasizes robust experimental design, methodological rigor, and the principles of data validation. We will proceed from foundational physicochemical properties to detailed protocols for quantitative analysis, empowering the user to generate reliable solubility data for their specific applications.
Introduction to this compound
This compound is an important chemical intermediate, notably used in the synthesis of dyes.[1] Its molecular structure, featuring an aromatic ring substituted with a sulfonic acid group, an amino group, and a methoxy group, imparts a unique combination of acidic, basic, and polar characteristics. Understanding its solubility is paramount for a variety of applications, including:
-
Process Chemistry: Optimizing reaction conditions, controlling crystallization, and designing efficient purification strategies.
-
Formulation Science: Developing stable solutions or suspension formulations.
-
Analytical Chemistry: Preparing standards and selecting appropriate solvents for chromatographic analysis.
This guide provides the necessary protocols to systematically characterize the solubility of this compound in aqueous and organic solvent systems.
Physicochemical Properties and Predicted Solubility Behavior
A compound's solubility is intrinsically linked to its structural and physical properties. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 13244-33-2 | [4][5] |
| Molecular Formula | C₇H₉NO₄S | [2][4] |
| Molecular Weight | 203.22 g/mol | [2][4] |
| Predicted XlogP | 0.5 | [6] |
| Water Solubility | No information available | [7] |
| Solubility in other solvents | No information available | [7] |
Expert Insights into Predicted Solubility:
The structure of this compound suggests complex solubility behavior. The sulfonic acid group (-SO₃H) is strongly acidic and hydrophilic, while the amino group (-NH₂) is basic. This amphoteric nature means the molecule's net charge and, consequently, its solubility in aqueous media will be highly dependent on pH.
-
In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), resulting in a positively charged species.
-
In basic solutions (high pH): The sulfonic acid group will be deprotonated (-SO₃⁻), resulting in a negatively charged species.
-
At the isoelectric point: The molecule will exist predominantly as a zwitterion (-NH₃⁺ and -SO₃⁻), which often corresponds to the point of minimum aqueous solubility.
The presence of the polar methoxy group and the potential for hydrogen bonding further complicate predictions. Solubility in organic solvents is expected to be limited, particularly in non-polar solvents, due to the highly polar sulfonic acid moiety. A related compound, 4-Amino-5-methoxy-2-methylbenzenesulfonic acid, is noted to be only slightly soluble in heated water and heated DMSO, reinforcing this expectation.[8]
A Systematic Approach to Solubility Determination
A multi-step approach, beginning with qualitative assessment and progressing to precise quantitative measurement, is the most reliable strategy. This ensures an efficient use of resources and provides a comprehensive solubility profile.
Logical Workflow for Solubility Profiling
The following workflow provides a systematic path for characterizing the solubility of this compound.
Caption: A systematic workflow for determining compound solubility.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, ensuring the generation of trustworthy and reproducible data.
Protocol 1: Qualitative Solubility Assessment
Objective: To rapidly estimate the solubility of this compound in a range of representative solvents. This informs the selection of solvents for quantitative analysis.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials)
-
Vortex mixer
-
Solvents: Purified Water, Methanol, Acetonitrile, Dichloromethane, 1 M HCl, 1 M NaOH.
Procedure:
-
Preparation: Add approximately 1-2 mg of the compound to a tared vial.
-
Solvent Addition: Add 100 µL of the first solvent.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Incremental Addition: If the solid dissolves completely, add another 1-2 mg of the compound and repeat steps 3-4. If the solid does not dissolve, add another 400 µL of solvent (for a total of 500 µL) and vortex again.
-
Classification: Classify the solubility based on visual observation as described in Table 2.
-
Repeat: Repeat the process for each solvent.
Table 2: Solubility Classification
| Classification | Approximate Concentration Range (mg/mL) |
| Very Soluble | > 100 |
| Freely Soluble | 10 - 100 |
| Soluble | 1 - 10 |
| Slightly Soluble | 0.1 - 1 |
| Insoluble | < 0.1 |
Causality: This tiered approach allows for a rapid assessment without wasting compound. Using acidic and basic solutions is critical to probe the amphoteric nature of the molecule.[9]
Protocol 2: Quantitative Isothermal Equilibrium Solubility
Objective: To precisely measure the thermodynamic equilibrium solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Thermostatically controlled shaker/incubator
-
Calibrated thermometer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, pre-tested for non-leaching)
-
HPLC system with UV detector
Procedure:
-
System Preparation: Set the shaker/incubator to the desired temperature (e.g., 25 °C). Allow it to equilibrate.
-
Slurry Formation: Add an excess amount of this compound to a vial (ensure solid remains undissolved, e.g., ~10 mg/mL). Add a known volume of the chosen solvent (e.g., 2 mL).
-
Equilibration: Seal the vial tightly and place it in the shaker. Agitate the slurry for a sufficient time to reach equilibrium. A duration of 24-48 hours is typically adequate, but 72 hours should be tested to confirm that the measured concentration does not change, ensuring true equilibrium has been reached.
-
Phase Separation: Remove the vial from the shaker. To separate the saturated supernatant from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).
-
Sample Collection: Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.
-
Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC method described below.
Protocol 3: Quantification by HPLC-UV
Objective: To accurately determine the concentration of dissolved this compound in the saturated supernatant. Reverse-phase HPLC is well-suited for analyzing this type of aromatic sulfonic acid.[10]
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A good starting point is:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
Composition: 80% A / 20% B (adjust as needed for optimal retention and peak shape).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for maximum absorbance between 200-400 nm; a wavelength around 254 nm is a common starting point for aromatic compounds.
-
Column Temperature: 30 °C.
Procedure:
-
Calibration Standards: Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (R²) of ≥ 0.999 for acceptance.
-
Sample Analysis: Inject the diluted supernatant sample.
-
Concentration Calculation: Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the solvent.
Factors Influencing Solubility
The experimental conditions must be tightly controlled, as several factors can significantly impact the measured solubility of this compound.
Caption: Key factors influencing compound solubility.
-
Temperature: Solubility is temperature-dependent. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. It is critical to report solubility data with the corresponding temperature.
-
pH (Aqueous Systems): As an amphoteric substance, the solubility of this compound in water will be lowest at its isoelectric point and increase significantly at higher and lower pH values.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.
Conclusion
This guide presents a robust, scientifically-grounded framework for determining the solubility of this compound. By following the detailed protocols for qualitative screening, quantitative equilibrium measurement, and HPLC analysis, researchers can generate reliable and accurate data. The emphasis on understanding the underlying physicochemical principles and controlling experimental variables ensures the trustworthiness of the results, providing a solid foundation for process development, formulation, and further research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203).
- 2A Biotech. (n.d.). This compound.
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65, 136-138.
- PubChemLite. (n.d.). This compound (C7H9NO4S).
- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- SIELC Technologies. (2018). 2-Amino-5-methylbenzenesulfonic acid.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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A Technical Guide to the Spectral Analysis of 2-Amino-5-methoxybenzenesulfonic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-methoxybenzenesulfonic acid (CAS No. 13244-33-2), a key intermediate in the synthesis of various dyes.[1] As a Senior Application Scientist, this document is structured to provide not only the spectral data itself but also the underlying scientific rationale for data acquisition and interpretation, ensuring a robust understanding for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and spectral interpretation. While reference spectra for this compound are available in commercial databases, this guide focuses on the principles of analysis, using a combination of established chemical shift theories and comparative data from structural analogs to provide a self-validating framework for its characterization.[2]
Introduction: The Compound in Profile
This compound is an aromatic organic compound with the molecular formula C₇H₉NO₄S.[3] Its structure is characterized by a benzene ring substituted with three key functional groups: an amino (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H) group.
The precise arrangement of these groups dictates the compound's chemical reactivity and physical properties. The amino group at position 2, the sulfonic acid at position 1, and the methoxy group at position 5 create a specific substitution pattern that gives rise to a unique spectral fingerprint. Accurate spectral analysis is paramount for confirming the identity, purity, and structural integrity of this compound in research and industrial applications, ensuring batch-to-batch consistency and the safety of downstream products.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR provide critical information about the electronic environment of each atom.
Expertise & Experience: Causality in Experimental Choices
The choice of solvent is the most critical parameter in acquiring meaningful NMR data for this compound. Due to the highly polar and acidic sulfonic acid group, the compound is insoluble in nonpolar solvents like chloroform-d (CDCl₃). Therefore, a polar, aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. DMSO-d₆ effectively solubilizes the zwitterionic form of the molecule and has exchangeable proton signals that typically do not interfere with the analyte's aromatic signals.[5] The acidic proton of the sulfonic acid and the protons on the amino group are expected to be broad signals due to chemical exchange with residual water in the solvent; their observation and chemical shift can be highly dependent on sample concentration and temperature.[6]
Experimental Protocol: ¹H and ¹³C NMR
This protocol is a self-validating system designed for reproducibility.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved. The solution should be clear.
-
-
Instrument Calibration:
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as an internal reference.[5]
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are recommended to ensure the quaternary carbons are adequately observed. Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) for calibration.[5]
-
Data Presentation and Interpretation
While direct experimental data is proprietary, the following tables present the predicted chemical shifts and assignments based on established substituent effects on aromatic systems.[7][8]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-6 | ~6.8 - 7.0 | Doublet (d) | J ≈ 8.5 | Ortho to the strong electron-donating -NH₂ group, resulting in significant shielding (upfield shift). Coupled to H-4. |
| H-4 | ~7.1 - 7.3 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 | Ortho to the electron-donating -OCH₃ group and meta to the -NH₂ group. Coupled to H-6 and H-3. |
| H-3 | ~7.4 - 7.6 | Doublet (d) | J ≈ 2.5 | Ortho to the electron-withdrawing -SO₃H group and meta to the -OCH₃ group, leading to deshielding (downfield shift). Coupled only to H-4. |
| -OCH₃ | ~3.8 | Singlet (s) | N/A | Typical chemical shift for an aromatic methoxy group.[9] |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | N/A | Exchangeable protons; chemical shift is variable. |
| -SO₃H | ~10.0 - 12.0 | Broad Singlet (br s) | N/A | Highly acidic, exchangeable proton; chemical shift is variable and concentration-dependent. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-5 | ~155 | Attached to the electronegative oxygen of the methoxy group, strongly deshielded. |
| C-2 | ~148 | Attached to the nitrogen of the amino group. |
| C-1 | ~135 | Attached to the electron-withdrawing sulfonic acid group, but also influenced by the ortho-amino group. |
| C-3 | ~120 | Influenced by the ortho-sulfonic acid and meta-methoxy groups. |
| C-4 | ~115 | Influenced by the ortho-methoxy and meta-amino groups. |
| C-6 | ~112 | Strongly shielded by the ortho-amino and para-methoxy groups. |
| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |
Visualization: NMR Workflow
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
Expertise & Experience: Causality in Experimental Choices
This compound is a non-volatile, polar, and thermally labile compound. Therefore, ionization techniques requiring volatilization, such as Electron Ionization (EI), are unsuitable. Electrospray Ionization (ESI) is the method of choice. [10]ESI is a soft ionization technique that generates ions directly from a solution, making it ideal for polar and non-volatile molecules. [10]Given the acidic sulfonic acid group, analysis in negative ion mode (ESI-) is typically most effective, as the molecule can be easily deprotonated to form the [M-H]⁻ ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage (e.g., -3 to -4 kV for negative mode) to the ESI needle. Use a nebulizing gas (e.g., nitrogen) to aid in droplet formation and desolvation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). The primary ion of interest will be the molecular ion.
Data Presentation and Interpretation
The molecular weight of C₇H₉NO₄S is 203.22 g/mol . [2]In negative mode ESI-MS, the primary ion observed would be the deprotonated molecule.
Table 4: Expected Mass Spectrometry Data (ESI-)
| m/z (Daltons) | Ion Assignment |
| 202.02 | [M-H]⁻ |
| 123.03 | [M-H-SO₃]⁻ |
For comparative purposes, the GC-MS data for the isomer 5-amino-2-methoxybenzenesulfonic acid shows a top peak at m/z 203, corresponding to the molecular ion [M]⁺˙, which validates the expected molecular weight. [11]A likely fragmentation pathway involves the loss of SO₃ (80 Da), a common fragmentation for sulfonic acids, which would lead to a fragment ion at m/z 123.
Visualization: Proposed MS Fragmentation
Conclusion
The comprehensive spectral analysis of this compound provides a unique and definitive fingerprint for its structural confirmation and quality assessment. The ¹H and ¹³C NMR spectra, ideally acquired in DMSO-d₆, reveal the precise electronic environment of each proton and carbon atom. The FTIR spectrum, readily obtained using the KBr pellet method, confirms the presence of the key amine, methoxy, and sulfonic acid functional groups through their characteristic vibrational frequencies. Finally, ESI mass spectrometry in negative ion mode verifies the molecular weight with the observation of the [M-H]⁻ ion at m/z 202. Together, these techniques form a robust, self-validating system for the unambiguous characterization of this important chemical intermediate.
References
- PubChem. This compound.
- The Royal Society of Chemistry. (2015).
- PubChem. Benzenesulfonic acid, 5-amino-2-methoxy-.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- SpectraBase. 2-Amino-5-methyl-benzenesulfonic acid. John Wiley & Sons, Inc. [Link]
- ResearchGate. 1H NMR spectra indicate the change of chemical shift of methoxy group. [Link]
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [Link]
- SpectraBase.
- Wikidata. This compound. [Link]
- NIST. 2-Amino-5-methylbenzoic acid. National Institute of Standards and Technology. [Link]
- US EPA. Benzenesulfonic acid, 2-amino-5-methoxy-. United States Environmental Protection Agency. [Link]
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- SpectraBase. 2-Amino-5-methyl-benzenesulfonic acid - Optional[13C NMR]. John Wiley & Sons, Inc. [Link]
- Gokul Eximp. 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). [Link]
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An In-depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic Acid: Nomenclature, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Amino-5-methoxybenzenesulfonic acid, a key intermediate in the chemical industry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies with an emphasis on reaction control, and its principal applications, particularly in the synthesis of azo dyes.
Introduction and Core Concepts
This compound is an aromatic organic compound containing amino, methoxy, and sulfonic acid functional groups attached to a benzene ring. This specific arrangement of substituents makes it a valuable and versatile precursor, primarily serving as a diazo component in the synthesis of a wide range of colorants. Understanding its chemical identity, isomeric forms, and synthetic pathways is critical for its effective utilization and for the development of novel molecules. A crucial aspect of this compound is the precise positioning of its functional groups, which dictates its reactivity and the properties of the resulting downstream products.
Nomenclature and Chemical Identification
Accurate identification of chemical compounds is paramount for scientific integrity and safety. This compound is known by a variety of synonyms and identifiers across different databases and commercial suppliers. A common point of confusion arises with its isomer, 5-Amino-2-methoxybenzenesulfonic acid, which possesses a different substitution pattern and CAS number. This guide focuses exclusively on the former, correctly identified by CAS Number 13244-33-2 .
Isomeric Distinction
It is critical to distinguish between the two primary isomers, as their synthetic routes and applications differ. The key distinction lies in the position of the amino and sulfonic acid groups relative to the methoxy group.
-
This compound (CAS: 13244-33-2): The amino group is ortho to the sulfonic acid group.
-
5-Amino-2-methoxybenzenesulfonic acid (CAS: 6470-17-3): The amino group is meta to the sulfonic acid group.
The diagram below illustrates the relationship between the primary IUPAC name, the key CAS number, and the most common synonyms.
Caption: Reaction pathway for the sulfonation of p-anisidine, highlighting kinetic and thermodynamic control.
Experimental Protocol (Thermodynamic Control):
-
Charging the Reactor: Charge a suitable glass-lined reactor with p-anisidine.
-
Acid Addition: Slowly add 98% sulfuric acid or oleum under constant agitation, ensuring the temperature is controlled. An exothermic reaction will occur as the acid protonates the amine and forms the anisidinium sulfate salt.
-
Heating (Thermodynamic Control): Gradually heat the reaction mass to approximately 180-190°C. Maintain this temperature for several hours to allow the reaction to reach equilibrium, favoring the formation of the thermodynamically stable this compound.
-
Work-up and Isolation: After the reaction is complete (monitored by HPLC), cool the reaction mass and carefully dilute it with water. The product, being less soluble in the acidic aqueous medium, will precipitate.
-
Purification: The crude product is isolated by filtration and washed with water or a dilute acid solution to remove any remaining sulfuric acid and unreacted starting material. Further purification can be achieved by recrystallization from hot water.
Synthesis from Phenol (Patented Route)
A multi-step synthesis starting from phenol has been described in patent literature (e.g., CN105218406A) as an alternative that avoids certain toxic solvents. [1]This route involves nitration, reduction, sulfonation, and methylation.
Sources
An In-depth Technical Guide to p-Anisidine-2-sulfonic acid: Core Characteristics for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of p-Anisidine-2-sulfonic acid, a key intermediate in the chemical and pharmaceutical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and safety considerations, offering field-proven insights and detailed methodologies.
Core Chemical Identity and Physicochemical Profile
p-Anisidine-2-sulfonic acid, systematically known as 4-amino-3-methoxybenzenesulfonic acid, is an aromatic organic compound that plays a pivotal role as a precursor in the synthesis of various dyes and potentially in the development of pharmaceutical agents.[1] Its chemical structure incorporates a benzene ring substituted with an amino group, a methoxy group, and a sulfonic acid group, which collectively dictate its chemical behavior and utility.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-amino-5-methoxybenzenesulfonic acid |
| Synonyms | 4-Aminoanisole-3-sulfonic acid, this compound, 4-Methoxyaniline-2-sulfonic acid[2] |
| CAS Number | 13244-33-2[2] |
| Molecular Formula | C₇H₉NO₄S[2] |
| Molecular Weight | 203.21 g/mol [2] |
| InChI Key | KZKGEEGADAWJFS-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)O[2] |
A thorough understanding of the physicochemical properties of p-Anisidine-2-sulfonic acid is critical for its application in synthesis and for predicting its behavior in biological systems.
Table 2: Physicochemical Properties of p-Anisidine-2-sulfonic acid
| Property | Value | Source |
| Appearance | White to gray to brown crystalline powder | [2] |
| Melting Point | 314-318 °C (decomposes) | |
| Boiling Point | 386.91 °C (Predicted) | |
| Water Solubility | 21.55 g/L at 25 °C | |
| logP (Octanol-Water Partition Coefficient) | -2.0 (Predicted) | |
| pKa | -1.24 (Predicted) |
The high melting point and water solubility are characteristic of a zwitterionic compound, where the acidic sulfonic acid group and the basic amino group coexist in their ionized forms. The negative LogP value indicates a high degree of hydrophilicity, suggesting low potential for bioaccumulation in fatty tissues.
Synthesis and Mechanistic Insights
The primary route for the industrial synthesis of p-Anisidine-2-sulfonic acid is the sulfonation of p-anisidine. A patented method highlights a process involving the reaction of p-anisidine with sulfamic acid in the presence of sulfuric acid.[3]
Causality Behind the Synthetic Route
The choice of reagents and reaction conditions is dictated by the principles of electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the amino group is also activating and ortho-, para-directing. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This interplay of directing effects is crucial in achieving the desired substitution pattern. The reaction often proceeds through a kinetic product, which can then be isomerized to the thermodynamically more stable product upon heating.[4]
Detailed Experimental Protocol: Sulfonation of p-Anisidine
The following protocol is a generalized procedure based on established methods for the sulfonation of anilines.[3][4]
Materials:
-
p-Anisidine
-
Concentrated Sulfuric Acid (95-100%)
-
Sulfamic Acid
-
Ice
-
Distilled Water
-
Sodium Chloride
Procedure:
-
In a reaction vessel, carefully add p-anisidine to a stoichiometric amount of concentrated sulfuric acid (0.6-0.9 molar equivalents) with cooling in an ice bath to form a mixture of the neutral and acid sulfate salts.[3]
-
To this mixture, add sulfamic acid (1-2 molar equivalents).[3]
-
Heat the reaction mixture to 160-200 °C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The p-Anisidine-2-sulfonic acid will precipitate out of the solution.
-
The crude product can be purified by recrystallization from hot water, often after treatment with activated charcoal to remove colored impurities. Salting out with sodium chloride can aid in the precipitation.
Diagram 1: Synthesis Workflow of p-Anisidine-2-sulfonic acid
Caption: Workflow for the synthesis of p-Anisidine-2-sulfonic acid.
Analytical Characterization
To ensure the identity and purity of synthesized p-Anisidine-2-sulfonic acid, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of p-Anisidine-2-sulfonic acid. A reversed-phase method is typically suitable for this class of compounds.
Proposed HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid. A common starting point is a high aqueous phase composition, gradually increasing the organic phase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the amino protons. The exact chemical shifts will be dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. A signal for the methoxy carbon and distinct signals for the aromatic carbons are expected.
Reactivity and Application in Azo Dye Synthesis
The primary industrial application of p-Anisidine-2-sulfonic acid is as a precursor for azo dyes.[1][5] This utility stems from the reactivity of the primary aromatic amino group, which can be converted into a diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component, such as a phenol or another aniline derivative.
Mechanism of Azo Dye Synthesis
Step 1: Diazotization The amino group of p-Anisidine-2-sulfonic acid reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. The sulfonic acid group increases the water solubility of the resulting diazonium salt.
Step 2: Azo Coupling The diazonium salt is then reacted with a coupling component. The electron-donating groups on the coupling component activate the aromatic ring for electrophilic attack by the diazonium ion, leading to the formation of an azo compound, which is characterized by the -N=N- linkage.
Diagram 2: General Mechanism of Azo Dye Synthesis
Caption: Key steps in the synthesis of an azo dye from p-Anisidine-2-sulfonic acid.
Safety and Toxicological Profile
While specific toxicological data for p-Anisidine-2-sulfonic acid is limited, the safety profile of the parent compound, p-anisidine, provides a basis for handling precautions. p-Anisidine is classified as toxic and may cause harm through inhalation, skin contact, or ingestion.[6][7] It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure.[7] The primary acute health effect of p-anisidine is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[8]
The addition of a sulfonic acid group generally decreases the toxicity of aromatic amines by increasing their water solubility and facilitating their excretion from the body. However, due to the lack of specific data, p-Anisidine-2-sulfonic acid should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
p-Anisidine-2-sulfonic acid is a valuable chemical intermediate with well-defined physicochemical properties that make it suitable for its primary application in the synthesis of azo dyes. Its synthesis via the sulfonation of p-anisidine is a process governed by the principles of electrophilic aromatic substitution. While its toxicological profile is not extensively studied, precautions based on the parent compound are warranted. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of both its synthetic utility and safe handling.
References
- Loba Chemie.
- Google Patents. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn.
- New Jersey Department of Health. p-ANISIDINE HAZARD SUMMARY. [Link]
- ScienceMadness Discussion Board. p-Anisidine-2-sulfonic acid. (2008). [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Intermediate: P-Anisidine-3-Sulfonic Acid Explained. (2024). [Link]
Sources
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- 2. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 7. byjus.com [byjus.com]
- 8. p-Anisidine-2-sulfonic acid(6470-17-3) 13C NMR spectrum [chemicalbook.com]
A Preliminary Technical Guide to 4-Methoxyaniline-2-sulfonic acid: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyaniline-2-sulfonic acid (CAS No. 13244-33-2), a substituted aniline derivative with significant potential as a chemical intermediate. While primarily recognized for its role in the synthesis of azo dyes, its structural motifs—a nucleophilic amine, a strongly acidic sulfonic acid group, and an activated aromatic ring—suggest broader applicability in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines a robust synthesis and purification strategy, and presents detailed protocols for analytical characterization. The methodologies are presented with a focus on the underlying scientific principles, providing researchers, chemists, and drug development professionals with the foundational knowledge required to incorporate this compound into their research and development pipelines.
Introduction & Compound Profile
Overview and Rationale for Study
4-Methoxyaniline-2-sulfonic acid, also known as p-Anisidine-2-sulfonic acid, is an aromatic sulfonic acid. The strategic placement of its functional groups makes it a versatile building block. The electron-donating methoxy and amino groups activate the benzene ring towards electrophilic substitution, while the sulfonic acid and amino groups provide sites for salt formation, derivatization, and influencing solubility. A related compound, 3-Amino-4-methoxybenzenesulfonic Acid, has been utilized in the synthesis of novel influenza virus inhibitors, highlighting the potential of this structural class in pharmacological applications.[1] This guide serves as a preliminary dossier to facilitate such exploratory studies by providing a baseline of its chemical properties and analytical procedures.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxyaniline-2-sulfonic acid is presented below. It is important to note the discrepancy in reported melting points in the literature, which may be attributable to different polymorphic forms or measurement conditions.
| Property | Value | Reference(s) |
| CAS Number | 13244-33-2 | [2][3][4] |
| Molecular Formula | C₇H₉NO₄S | [2][3][4] |
| Molecular Weight | 203.21 g/mol | [2][3] |
| IUPAC Name | 2-Amino-5-methoxybenzenesulfonic acid | [2] |
| Common Synonyms | p-Anisidine-2-sulfonic acid, 4-Aminoanisole-3-sulfonic acid | [2] |
| Appearance | White to gray or brown crystalline powder | [5] |
| Solubility | Soluble in water | [3] |
| Melting Point | ~195-200°C or 314-318°C (literature discrepancy) | [5][6] |
Structural Information
The molecular structure of 4-Methoxyaniline-2-sulfonic acid is foundational to understanding its reactivity. The ortho-positioning of the amine and sulfonic acid groups allows for potential intramolecular interactions and dictates the steric and electronic environment for further chemical modifications.
Caption: Chemical structure of 4-Methoxyaniline-2-sulfonic acid.
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most direct and industrially relevant synthetic route to 4-Methoxyaniline-2-sulfonic acid is the electrophilic sulfonation of the readily available precursor, 4-methoxyaniline (p-anisidine). The amino group is a strong ortho-, para-director. Since the para-position is blocked by the methoxy group, sulfonation is directed to the ortho-positions. The reaction must be carefully controlled to prevent di-sulfonation and oxidation, which are common side reactions. A German patent (DE4226427A1) describes a related synthesis by reacting p-anisidine with sulfamic acid in the presence of sulfuric acid, which supports this strategic approach.[7]
Proposed Synthesis Protocol: Sulfonation of p-Anisidine
This protocol is a representative method. Researchers should perform initial small-scale trials to optimize temperature, reaction time, and stoichiometry for their specific equipment and reagent purity.
Causality: The use of oleum (fuming sulfuric acid) provides a high concentration of the electrophile, SO₃, necessary to sulfonate the activated aniline ring. The stepwise temperature control is critical: the initial low temperature allows for the formation of the p-anisidine sulfate salt, which helps moderate the reaction, while the subsequent increase in temperature provides the activation energy needed for the sulfonation to proceed to completion.
-
Reagent Preparation: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Reaction: Charge the flask with 123.15 g (1.0 mol) of 4-methoxyaniline (p-anisidine). Begin stirring and cool the flask in an ice-water bath to 0-5°C.
-
Sulfonation: Slowly add 130 g of 20% oleum (fuming sulfuric acid) via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below 10°C during the addition to control the exothermic reaction.
-
Reaction Maturation: After the addition is complete, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-65°C and hold at this temperature for 4-6 hours, monitoring the reaction progress by HPLC.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a stirred solution of 1 L of ice-water.
-
Precipitation: Very slowly and carefully, pour the reaction mixture into the stirred ice-water. A precipitate of 4-Methoxyaniline-2-sulfonic acid will form. This step is highly exothermic and should be performed with caution.
-
Isolation: Allow the slurry to stir for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with three portions of 100 mL of cold deionized water to remove residual sulfuric acid and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Workflow Diagram: Synthesis and Purification
The following diagram illustrates the logical flow from starting material to the final, purified product.
Caption: General workflow for the synthesis of 4-Methoxyaniline-2-sulfonic acid.
Analytical Characterization and Quality Control
The Importance of Orthogonal Analysis
A single analytical technique is insufficient to confirm the identity and purity of a synthesized compound. A self-validating protocol employs multiple, orthogonal (based on different principles) methods. For 4-Methoxyaniline-2-sulfonic acid, we combine chromatography (for separation and purity) with spectroscopy (for structural confirmation).
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established procedures for analyzing aromatic sulfonic acids and serves to quantify the purity of the final product and monitor reaction progress.[8]
Causality: Reverse-phase HPLC separates compounds based on polarity. A C18 column provides a nonpolar stationary phase. The mobile phase, a polar mixture of acetonitrile and an acidic buffer, elutes the polar sulfonic acid. The acidic buffer (pH 3.4) ensures the sulfonic acid and amine groups are in a consistent protonation state, leading to sharp, reproducible peaks. A UV detector is used because the benzene ring is a strong chromophore.
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 40 mM acetate buffer (pH 3.4) in a 25:75 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 305 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh 10 mg of the dried product and dissolve in 100 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated from the peak area of the main product peak as a percentage of the total peak area of all components in the chromatogram.
Protocol: Spectroscopic Identification
Causality: FT-IR measures the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies. This provides a "fingerprint" of the functional groups present.
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Expected Characteristic Peaks:
-
3400-3300 cm⁻¹ (N-H stretch): Confirms the presence of the primary amine group.
-
3000-2500 cm⁻¹ (O-H stretch, broad): Characteristic of the sulfonic acid hydroxyl group.
-
1620-1600 cm⁻¹ (N-H bend): Further evidence of the primary amine.
-
1250-1150 cm⁻¹ & 1080-1010 cm⁻¹ (S=O stretch): Strong, characteristic absorptions confirming the sulfonyl group.
-
1250-1200 cm⁻¹ (C-O stretch): Asymmetric stretch for the aryl ether (methoxy group).
-
Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each proton is influenced by its local electronic environment, and splitting patterns reveal adjacent protons.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves the compound and its residual water peak does not obscure key signals.
-
Expected ¹H NMR Signals:
-
~3.8 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.
-
~5.0-6.0 ppm (broad singlet, 2H): Protons of the amine (-NH₂) group.
-
~6.5-7.5 ppm (3H): Aromatic protons, exhibiting a specific splitting pattern (e.g., doublet, doublet of doublets) depending on their coupling, confirming the substitution pattern.
-
~10-12 ppm (very broad singlet, 1H): The highly acidic proton of the sulfonic acid (-SO₃H) group; may be exchanged with residual water in the solvent.
-
Data Summary Table
| Analysis Technique | Parameter | Expected Result |
| HPLC | Purity | >97% (based on supplier data) |
| FT-IR | Key Stretches (cm⁻¹) | ~3350 (N-H), ~1200 & ~1050 (S=O), ~1240 (C-O) |
| ¹H NMR | Chemical Shifts (ppm) | ~3.8 (s, 3H), ~6.5-7.5 (m, 3H) |
| UV-Vis | λmax in Water (nm) | ~254 nm, ~305 nm (estimated from HPLC detection) |
Preliminary Reactivity and Application Insights
Known and Potential Applications
The primary documented use of 4-Methoxyaniline-2-sulfonic acid is as an intermediate in the synthesis of dyes and pigments.[3] However, its structure is amenable to a variety of chemical transformations relevant to the pharmaceutical industry. The aniline moiety is a common feature in many bioactive molecules, and the sulfonic acid group can be used to improve aqueous solubility—a critical parameter in drug development. Its potential as a scaffold for enzyme inhibitors, similar to related structures, warrants further investigation.[1]
Logical Relationship: Structure to Application
The utility of this molecule is a direct consequence of its distinct functional domains. The diagram below maps these structural features to their potential applications.
Caption: Relationship between structure, reactivity, and applications.
Safety, Handling, and Storage
Hazard Assessment
No specific toxicological data for 4-Methoxyaniline-2-sulfonic acid is readily available. Therefore, it must be handled with the same level of caution as its highly toxic precursor, 4-methoxyaniline (p-anisidine). The parent compound is classified as fatal if swallowed, in contact with skin, or if inhaled.[9][10][11] It is also suspected of causing cancer and may cause organ damage through repeated exposure.[9][12] It is very toxic to aquatic life.[9]
-
Signal Word: Danger
-
Hazard Statements (Assumed from Precursor): H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life).[11]
Recommended Handling Procedures
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, tested to EN 374).[10]
-
Eye Protection: Use chemical safety goggles or a face shield.[11]
-
Body Protection: Wear a lab coat and appropriate protective clothing.[9]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[9]
-
-
Hygiene: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]
Storage and Disposal Guidelines
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[9]
Conclusion and Future Directions
4-Methoxyaniline-2-sulfonic acid is a compound with well-defined chemical properties that can be reliably synthesized and characterized using standard laboratory techniques. This guide provides the essential protocols and safety information for researchers to begin preliminary studies. Future work should focus on a full toxicological assessment to move beyond reliance on precursor data. Furthermore, systematic exploration of its derivatization—for example, through acylation of the amine or conversion of the sulfonic acid to a sulfonyl chloride—could unlock novel molecular scaffolds for screening in drug discovery programs and for the development of new functional materials.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 408924, (4-Methoxyanilino)sulfamic acid.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
- Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
- Google Patents. (1978). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
- Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161295061.
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Chemsrc. (2025). p-Anisidine-2-sulfonic acid | CAS#:6470-17-3.
- Wikipedia. (n.d.). p-Anisidine.
- Google Patents. (1979). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
- National Institute of Standards and Technology. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook.
- PubMed. (2022). Anti-inflammatory biomolecular activity of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives: perception from DFT, molecular docking, and molecular dynamic simulation.
- J-STAGE. (n.d.). [Studies for analyzing restricted ingredients such as phenylbenzoimidazole sulfonic acid].
- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
- LinkedIn. (n.d.). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
- Google Patents. (1994). DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate....
- ResearchGate. (2016). 4-(Succinimido)-1-butane Sulfonic Acid as a Brönsted Acid Catalyst for Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s Derivatives under Solvent-Free Conditions.
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Theoretical and Spectroscopic Analysis of 2-Amino-5-methoxybenzenesulfonic Acid: A Computational Approach
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-Amino-5-methoxybenzenesulfonic acid (AMBSA), an important intermediate in the synthesis of dyes.[1] We delve into the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of the molecule. This document is intended for researchers, chemists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step computational protocols. We explore the optimization of the molecular geometry, analysis of frontier molecular orbitals (HOMO-LUMO), mapping of the molecular electrostatic potential (MEP), and simulation of spectroscopic data (FT-IR). The causality behind methodological choices is explained to provide field-proven insights, ensuring that the described protocols are robust and self-validating. The guide culminates in a discussion of how these theoretical insights correlate with experimental findings and predict the molecule's reactivity, stability, and potential intermolecular interactions.
Introduction
This compound (Molecular Formula: C₇H₉NO₄S, CAS: 13244-33-2) is a substituted aromatic sulfonic acid of significant interest in industrial chemistry, primarily serving as a crucial building block in the manufacturing of azo dyes.[1][2][3] Understanding its molecular properties is paramount for optimizing synthesis routes, predicting its reactivity, and exploring new applications. Traditional experimental characterization provides invaluable data; however, theoretical studies offer a powerful complementary approach, providing insights at a sub-molecular level that are often inaccessible through empirical methods alone.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research.[4] They allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties from first principles.[4][5] This guide outlines a comprehensive theoretical study of AMBSA, focusing on three key areas:
-
Structural and Thermodynamic Stability: Determining the most stable three-dimensional conformation of the molecule.
-
Electronic Reactivity: Identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack through the analysis of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP).[6][7]
-
Spectroscopic Signature: Simulating the vibrational (FT-IR) spectrum to aid in the interpretation of experimental data and confirm functional group characteristics.
By integrating these computational analyses, we can construct a detailed and predictive model of the physicochemical behavior of this compound.
Computational Methodology: A Self-Validating Workflow
The reliability of any theoretical study hinges on a sound and well-justified computational protocol. The following workflow is designed to ensure accuracy and self-validation at each stage. All calculations can be performed using a quantum chemistry software package like Gaussian 09W.[8]
Rationale for Method Selection
For this study, we select the Density Functional Theory (DFT) approach, which offers an optimal balance between computational cost and accuracy for organic molecules.[9] Specifically, we employ the B3LYP hybrid functional . B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record for predicting the geometries and vibrational frequencies of a wide range of molecules. The 6-311++G(d,p) basis set is chosen to provide a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
Experimental Protocol: Step-by-Step Calculation
-
Initial Structure Input: The molecular structure of this compound is first constructed using a molecular modeling program. The IUPAC name is this compound.[2]
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Validation: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a transition state.
-
Spectroscopic Data: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which are used to simulate the theoretical FT-IR spectrum. The calculated frequencies are typically scaled by a known factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors.
-
-
Electronic Property Analysis: Using the optimized geometry, further calculations are performed to determine key electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. The MEP is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6][10][11]
-
Caption: A self-validating workflow for the theoretical analysis of AMBSA.
Results and Discussion
This section outlines the expected outcomes from the computational protocol and explains their chemical significance.
Molecular Geometry and Structure
The geometry optimization yields the most stable conformation of this compound. The key structural parameters (bond lengths and angles) can be summarized and compared with standard experimental values for similar functional groups to validate the computational model.
Caption: Molecular structure of this compound.
Table 1: Selected Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-S | ~1.78 |
| S=O | ~1.45 | |
| S-OH | ~1.65 | |
| C-N | ~1.40 | |
| C-O (methoxy) | ~1.37 | |
| Bond Angle | O=S=O | ~120 |
| C-S-O | ~105 |
| | C-C-N | ~121 |
The calculated thermodynamic properties from the frequency analysis provide insights into the molecule's stability.
Table 2: Calculated Thermodynamic Properties at 298.15 K (Illustrative)
| Property | Value |
|---|---|
| Zero-Point Vibrational Energy (kcal/mol) | 95.8 |
| Thermal Energy (kcal/mol) | 102.5 |
| Molar Heat Capacity at C.V. (cal/mol·K) | 45.2 |
| Entropy (cal/mol·K) | 105.7 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between them (ΔE = ELUMO – EHOMO) is a key descriptor of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[8][12]
Table 3: Frontier Orbital Energies and Reactivity Descriptors (Illustrative)
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.25 | - |
| LUMO Energy | ELUMO | -1.15 | - |
| Energy Gap | ΔE | 5.10 | ELUMO - EHOMO |
| Ionization Potential | I | 6.25 | -EHOMO |
| Electron Affinity | A | 1.15 | -ELUMO |
| Chemical Hardness | η | 2.55 | (I - A) / 2 |
| Chemical Potential | µ | -3.70 | -(I + A) / 2 |
| Electrophilicity Index | ω | 2.68 | µ² / (2η) |
The analysis would likely show that the HOMO is localized over the amino group and the aromatic ring, indicating these are the primary sites for electron donation (nucleophilic character). Conversely, the LUMO would likely be distributed over the sulfonic acid group, identifying it as the electron-accepting (electrophilic) region.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution. It is an essential tool for predicting how a molecule will interact with other species.[7] Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.[11][13]
For AMBSA, the MEP map would be expected to show:
-
Most Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the sulfonic acid group and the nitrogen of the amino group, indicating these are the primary sites for attracting electrophiles or for hydrogen bonding.
-
Most Positive Regions (Blue): Located around the hydrogen atoms of the amino group and the hydroxyl group of the sulfonic acid, identifying them as the most probable sites for nucleophilic attack.
Caption: Relationship between electronic properties and predicted reactivity sites.
Theoretical Spectroscopic Analysis
The calculated vibrational frequencies allow for the simulation of the FT-IR spectrum, which can be compared with experimental data for validation and peak assignment.[14]
Table 4: Comparison of Key Theoretical and Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H Asymmetric Stretch | Amino (-NH₂) | ~3450 | 3400 - 3500 |
| N-H Symmetric Stretch | Amino (-NH₂) | ~3360 | 3300 - 3400 |
| C-H Aromatic Stretch | Ar-H | ~3080 | 3000 - 3100 |
| O-H Stretch | Sulfonic Acid (-SO₃H) | ~2950 (Broad) | 2800 - 3200 (Broad) |
| C-H Aliphatic Stretch | Methoxy (-OCH₃) | ~2930 | 2850 - 2960 |
| S=O Asymmetric Stretch | Sulfonic Acid (-SO₃) | ~1240 | 1150 - 1250 |
| S=O Symmetric Stretch | Sulfonic Acid (-SO₃) | ~1050 | 1030 - 1070 |
| C-O Stretch | Methoxy (Ar-O-CH₃) | ~1255 | 1230 - 1270 |
This comparative analysis confirms the presence of the key functional groups and validates the accuracy of the computational model. Similarly, theoretical UV-Vis spectral analysis could predict electronic transitions (e.g., π →π*), correlating with experimental absorption maxima.[15]
Conclusion
The theoretical study of this compound using DFT provides a powerful, multi-faceted understanding of its molecular properties. This in-depth guide demonstrates a robust computational workflow that yields critical insights into the molecule's geometry, stability, electronic structure, and spectroscopic characteristics. The analysis of the HOMO-LUMO gap and the MEP map effectively predicts the molecule's chemical reactivity, identifying the amino group and aromatic ring as primary nucleophilic centers and the sulfonic acid group as the main electrophilic site. The simulated FT-IR spectrum serves as a valuable tool for interpreting experimental data. Collectively, these theoretical findings provide a fundamental basis for rationalizing the behavior of AMBSA and guiding its use in chemical synthesis and materials science.
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What is 2-Amino-5-methoxybenzenesulfonic acid?
An In-Depth Technical Guide to 2-Amino-5-methoxybenzenesulfonic acid
Introduction
This compound (CAS No. 13244-33-2) is a substituted aromatic sulfonic acid that serves as a crucial intermediate in various chemical syntheses.[1][2] Structurally, it is a benzene ring substituted with an amino group, a methoxy group, and a sulfonic acid group. This unique combination of functional groups makes it a versatile building block, particularly in the synthesis of complex organic molecules. Its primary industrial application lies in its role as a precursor in the manufacture of azo dyes.[3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical methodologies, applications, and safety protocols, tailored for professionals in chemical research and drug development.
Chemical and Physical Properties
This compound is typically found as an orange to red powder.[4] Its zwitterionic nature, arising from the acidic sulfonic acid group and the basic amino group, influences its solubility and physical state.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 13244-33-2 | PubChem[2] |
| Molecular Formula | C₇H₉NO₄S | PubChem[2] |
| Molecular Weight | 203.22 g/mol | PubChem[2][5] |
| Appearance | Orange to red powder | Echemi[4] |
| Melting Point | >232 °C (decomposes) | Echemi[4] |
| SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)O | PubChem[2] |
| InChIKey | KZKGEEGADAWJFS-UHFFFAOYSA-N | PubChem[2] |
Spectroscopic and Analytical Methodologies
Characterization and quantification of this compound are critical for quality control and research applications. Several analytical techniques are employed.
Spectroscopic Data
Spectral data is fundamental for structural confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms in the molecule.[2]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups, such as N-H stretches from the amino group, C-O stretches from the methoxy ether, and S=O stretches from the sulfonic acid group.[2]
Chromatographic Analysis
For separation and quantification, chromatographic methods are indispensable. While specific methods for this exact compound are proprietary, standard approaches for similar aromatic sulfonic acids can be adapted. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.
A typical HPLC-UV method would involve:
-
Principle: Separation by liquid chromatography and detection by UV absorbance.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6]
-
Detection: UV detector set to a wavelength where the compound exhibits maximum absorbance.
-
Sensitivity: This method typically offers moderate sensitivity, in the µg/mL to high ng/mL range.[6]
For applications requiring higher sensitivity and selectivity, such as metabolite analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering detection limits in the low ng/mL to pg/mL range.[6]
Synthesis Methodologies
The synthesis of this compound can be achieved through various routes. Historically, syntheses often involved toxic solvents like o-dichlorobenzene or trichlorobenzene, which pose significant environmental and health risks, including the potential formation of carcinogenic polychlorinated biphenyls (PCBs).[1] Modern methods aim for greener, safer, and more efficient processes.
A Modern Synthetic Pathway from Phenol
A patented method details a multi-step synthesis starting from phenol, which avoids harsh chlorinated solvents and improves the overall yield to over 82%.[1] The causality behind this pathway involves the sequential introduction and modification of functional groups around the benzene ring, leveraging principles of electrophilic aromatic substitution and functional group interconversion.
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Methodological & Application
Application Notes and Protocols for the Use of 2-Amino-5-methoxybenzenesulfonic Acid in Azo Dye Synthesis
These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in the dye and drug development industries on the effective utilization of 2-Amino-5-methoxybenzenesulfonic acid as a pivotal intermediate in the synthesis of azo dyes. This document provides in-depth procedural details, the underlying chemical principles, and critical safety information to ensure successful and safe experimental outcomes.
Introduction: The Strategic Importance of this compound
This compound is a key aromatic amine building block used extensively in the synthesis of a variety of colorants, particularly in the class of azo dyes.[1][2] Its molecular architecture, featuring a primary amino group (-NH₂), a sulfonic acid group (-SO₃H), and a methoxy group (-OCH₃), makes it a versatile diazo component.
The primary amino group is readily converted into a diazonium salt, the reactive species in azo coupling. The sulfonic acid group imparts significant water solubility to the intermediate and the final dye product, a crucial property for application in aqueous dyeing processes for textiles. The methoxy group, being an electron-donating group, influences the electronic properties of the aromatic ring, which in turn affects the color (bathochromic shift) and fastness properties of the resulting dye. This strategic combination of functional groups allows for the synthesis of a wide range of dyes, including several commercially important reactive red dyes.[2]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is a prerequisite for its safe handling and use in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 13244-33-2 | PubChem[3] |
| Molecular Formula | C₇H₉NO₄S | PubChem[3] |
| Molecular Weight | 203.22 g/mol | PubChem[3] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 314-318 °C (decomposes) | Sigma-Aldrich[4] |
Health and Safety Considerations
This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye damage.[3][5][6] Adherence to strict safety protocols is mandatory.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
In case of skin contact: Wash with plenty of soap and water.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.[6][7]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
The Core Chemistry: Azo Dye Synthesis
The synthesis of azo dyes from this compound is a classic two-stage process: Diazotization followed by Azo Coupling .[8]
Stage 1: Diazotization
In this step, the primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction must be carried out at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures, potentially leading to hazardous conditions and reduced yield.[8][9]
Stage 2: Azo Coupling
The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.[8][10] The position of the coupling on the partner molecule is directed by the activating groups present. This electrophilic aromatic substitution reaction is the chromophore-forming step, creating the characteristic -N=N- azo linkage.
The overall synthetic pathway is a cornerstone of industrial dye chemistry.
Caption: Generalized reaction pathway for azo dye synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for synthesizing a representative azo dye using this compound.
Protocol 1: Diazotization of this compound
Objective: To prepare the reactive diazonium salt solution.
Materials:
-
This compound (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~3 eq.)
-
Sodium Nitrite (NaNO₂, 1.05 eq.)
-
Distilled Water
-
Ice
-
Starch-iodide paper (for testing for excess nitrous acid)
Procedure:
-
Preparation of Amine Slurry: In a beaker of appropriate size, add 1.0 equivalent of this compound to approximately 5-10 parts of distilled water. Stir to create a slurry.
-
Acidification: To the slurry, slowly add 2.5 equivalents of concentrated HCl. Stir the mixture and cool to 0–5 °C in an ice-salt bath. The amine salt may precipitate, which is normal. Maintaining this low temperature is critical for the stability of the diazonium salt to be formed.[8]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt slurry over 15-20 minutes. Use a submerged addition tube to prevent the escape of nitrogen oxides. Keep the temperature of the reaction mixture strictly between 0 and 5 °C.
-
Completion Check: After the addition is complete, continue stirring for an additional 20-30 minutes in the ice bath. Check for the completion of diazotization by ensuring a slight excess of nitrous acid is present. To do this, place a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates the presence of nitrous acid.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[8] Do not store.
Protocol 2: Azo Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid)
Objective: To synthesize C.I. Reactive Red 8 by coupling the diazonium salt with Gamma Acid.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid, 1.0 eq.)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl) (for salting out)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve 1.0 equivalent of Gamma Acid in distilled water. Adjust the pH to 7.5-8.5 by adding a solution of sodium carbonate or sodium hydroxide. This deprotonates the sulfonic acid and phenol groups, making the ring more electron-rich and susceptible to coupling. Cool the resulting solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component with vigorous stirring. A colored precipitate or solution of the azo dye should form immediately.
-
pH Control: During the addition, maintain the pH of the reaction mixture between 8.0 and 9.0 by the portion-wise addition of sodium carbonate solution. This pH range is optimal for coupling with naphtholic compounds.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion. Monitor the disappearance of the diazonium salt if analytical methods (e.g., HPLC) are available.
-
Isolation of the Dye: Once the reaction is complete, precipitate the dye from the solution by "salting out." Add sodium chloride (typically 10-20% w/v) to the reaction mixture and stir until the dye solidifies.
-
Filtration and Washing: Isolate the crude dye by vacuum filtration. Wash the filter cake with a cold, saturated NaCl solution to remove inorganic salts and unreacted starting materials.
-
Drying: Dry the purified dye in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Caption: Step-by-step experimental workflow for dye synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of water-soluble azo dyes. The protocols detailed herein provide a robust framework for its application in a laboratory setting. By understanding the underlying chemical principles and adhering strictly to the outlined safety and handling procedures, researchers can successfully synthesize a variety of target dye molecules for further study and application. The key to success lies in the precise control of reaction parameters, particularly temperature and pH, during the diazotization and coupling stages.
References
- Fisher Scientific. (2025). Safety Data Sheet: this compound. URL: https://www.fishersci.com/sds
- PubChem. (2025). Compound Summary for CID 83260, this compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/83260
- Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. URL: https://www.lobachemie.com/msds/2-METHOXY-4-AMINO-5-ETHYLSULPHONYL-BENZOIC-ACID-MSDS-71675-87-1-Loba-Chemie.pdf
- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. URL: https://patents.google.
- PubChem. (2025). Compound Summary for CID 80945, Benzenesulfonic acid, 5-amino-2-methoxy-. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/80945
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid. URL: https://www.thermofisher.com/msds
- Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). This compound. URL: http://www.dye-intermediates.com/2-amino-5-methoxybenzenesulfonic-acid
- University of California, Davis. (n.d.). The Synthesis of Azo Dyes. Chem 124B. URL: https://chem.ucdavis.edu/sites/g/files/dgvnsk196/files/inline-files/124B_Exp5_Azo_Dyes.pdf
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. URL: https://www.thermofisher.com/msds
- PubMed Central. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7852902/
- ResearchGate. (n.d.). Scheme 1: General route for the synthesis of azo dyes. URL: https://www.researchgate.net/figure/Scheme-1-General-route-for-the-synthesis-of-azo-dyes_fig1_323789969
- BenchChem. (2025). Performance Evaluation of Dyes Derived from 2-Amino-5-nitrobenzenesulfonic Acid: A Comparative Guide. URL: https://www.benchchem.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-5-methoxy-2-methylbenzenesulfonic Acid. URL: https://www.scbt.com/p/4-amino-5-methoxy-2-methylbenzenesulfonic-acid-6471-78-9
- Sigma-Aldrich. (n.d.). 5-Amino-2-methoxybenzenesulfonic acid 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a1177
- Asian Journal of Materials Science. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. URL: https://scialert.net/abstract/?doi=ajmskr.2013.1.8
- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. URL: https://patents.google.
- AiFChem. (n.d.). 13244-33-2 | this compound. URL: https://www.aifchem.com/product/13244-33-2.html
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. URL: https://www.benchchem.com/application-notes/synthesis-of-azo-dyes-using-2-amino-5-nitrobenzoic-acid
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- IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID. URL: https://www.indiamart.com/proddetail/2-amino-5-methoxy-benzene-sulfonic-acid-mw-203-2475454691.html
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Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-methoxybenzenesulfonic Acid
Introduction: The Strategic Role of 2-Amino-5-methoxybenzenesulfonic Acid in Azo Dye Synthesis
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their prominence is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications. The synthesis of azo dyes is fundamentally a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[1]
This compound (also known as 4-aminoanisole-3-sulfonic acid) is a key intermediate in the production of a range of azo dyes. Its molecular structure is strategically functionalized for this purpose. The primary amino group is the site for diazotization, forming a reactive diazonium salt. The sulfonic acid group imparts water solubility to the dye molecule, a crucial property for dyeing applications in aqueous media. The methoxy group, being an electron-donating group, influences the final color of the dye. This application note provides a comprehensive guide to the synthesis of an exemplary azo dye using this compound, detailing the underlying chemical principles and providing robust experimental protocols for researchers, scientists, and professionals in drug development and materials science.
The Chemistry of Azo Dye Formation: A Mechanistic Overview
The synthesis of an azo dye from this compound proceeds through two fundamental reactions:
-
Diazotization: This reaction converts the primary aromatic amine into a diazonium salt. It is typically carried out in a cold, acidic solution with the addition of sodium nitrite. The nitrous acid generated in situ reacts with the amine to form the diazonium salt. The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.[1]
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as 2-naphthol (β-naphthol), in an electrophilic aromatic substitution reaction. This reaction is usually performed in a neutral to slightly alkaline medium to activate the coupling component. The resulting azo compound possesses a characteristic -N=N- chromophore, which is responsible for its color.
The overall reaction can be visualized as a sequential process, where the activation of the amine is followed by its reaction with the coupling partner to form the final dye molecule.
Caption: General workflow for azo dye synthesis.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
Procedure:
-
Amine Suspension: In a 250 mL beaker, suspend 0.01 moles of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 50 mL of distilled water.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process as diazonium salts are unstable at higher temperatures.
-
Nitrite Solution: In a separate beaker, prepare a solution of 0.011 moles of sodium nitrite in 20 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining vigorous stirring. Ensure the temperature does not rise above 5 °C.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Causality Behind Experimental Choices:
-
Excess Acid: The use of excess hydrochloric acid ensures the formation of the amine salt and maintains an acidic medium, which is necessary for the in situ generation of nitrous acid from sodium nitrite.
-
Low Temperature: Diazonium salts are thermally unstable and can explosively decompose at higher temperatures. Maintaining a temperature between 0-5 °C is a critical safety measure and ensures the integrity of the diazonium salt for the coupling reaction.[1]
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the prepared diazonium salt with 2-naphthol to form the azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
Coupling Component Solution: In a 500 mL beaker, dissolve 0.01 moles of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this alkaline solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution. A colored precipitate of the azo dye should form immediately.
-
Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolation: Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.
-
Drying: Dry the crude dye in a vacuum oven at a suitable temperature.
Causality Behind Experimental Choices:
-
Alkaline Conditions: The coupling reaction is carried out in an alkaline medium because the phenoxide ion, formed from 2-naphthol in the presence of sodium hydroxide, is a more powerful nucleophile than the neutral phenol. This enhances the rate of the electrophilic aromatic substitution reaction.
-
Slow Addition: The slow addition of the diazonium salt solution to the coupling component solution helps to control the reaction rate and prevent side reactions.
Caption: Detailed experimental workflow for azo dye synthesis.
Characterization of the Synthesized Azo Dye
The synthesized azo dye should be characterized to confirm its structure and purity. The following techniques are typically employed:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the azo group (N=N) in the region of 1400-1600 cm⁻¹. Other expected peaks include those for the O-H stretch of the phenolic group (around 3400-3600 cm⁻¹), the sulfonyl group (1160-1180 cm⁻¹), and aromatic C=C stretching.[2]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, recorded in a suitable solvent like ethanol or DMSO, will show a maximum absorbance (λmax) in the visible region, which is responsible for the color of the dye. The position of λmax is dependent on the specific structure of the dye.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed molecular structure of the dye.
Data Presentation
| Parameter | Description | Expected Value/Observation |
| Appearance | Physical state and color of the final product. | Colored crystalline solid (e.g., reddish-orange). |
| Yield | The percentage yield of the purified product. | Typically in the range of 70-90%. |
| Melting Point | The temperature at which the solid dye melts. | A sharp melting point indicates high purity. |
| λmax (UV-Vis) | The wavelength of maximum absorbance in the visible spectrum. | Varies depending on the solvent and dye structure. |
| Key IR Peaks (cm⁻¹) | Characteristic vibrational frequencies. | ~1400-1600 (N=N), ~3400-3600 (O-H), ~1160-1180 (S=O). |
Safety Precautions
-
Handling of Diazonium Salts: Diazonium salts in their solid, dry form are explosive and should not be isolated. Always use the diazonium salt solution immediately after preparation.
-
Temperature Control: The diazotization reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition of the diazonium salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of azo dyes. The protocols detailed in this application note provide a robust and reproducible method for the preparation of a representative azo dye. By understanding the underlying chemical principles and adhering to the experimental procedures and safety precautions, researchers can successfully synthesize and characterize novel azo dyes for various applications.
References
- The Synthesis of Azo Dyes. (n.d.).
- CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (2016).
- Synthesis and characterization of new azo dye (1-(4-sulfonyl... (2025).
- CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.).
- Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid on wool and silk fabrics. (2014).
- Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. (n.d.). Worldwidejournals.com.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020).
- Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry.
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROM
- Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2025).
- Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
- Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor.org.
- Application Notes and Protocols: "2-Amino-5-(methoxymethyl)phenol" in the Preparation of Novel Dyes and Pigments. (n.d.). Benchchem.
- An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. (n.d.).
- 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. (2013). worldofchemicals.com.
- US20180360984A1 - Chemoselective Rapid Azo-Coupling Reaction for Bioconjugation. (2018).
- Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. (1952). sdsmt.edu.
- New Diazo Process. (n.d.). DTIC.
- This compound. (n.d.). PubChem.
- US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids. (1975).
- Structures of the azo dyes used in this work:... (n.d.).
- (PDF) Asian Journal of Biochemical and Pharmaceutical Research Synthesis, Characterization and Antibacterial activity of new disperse Azo dyes derived from 2-amino 6-methoxy Benzothiazole. (2025).
- Scheme 1: General route for the synthesis of azo dyes. (n.d.).
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2-Amino-5-methoxybenzenesulfonic acid reaction mechanisms
An In-Depth Guide to the Reaction Mechanisms and Applications of 2-Amino-5-methoxybenzenesulfonic Acid
Authored by: A Senior Application Scientist
Introduction
This compound, also known as 4-aminoanisole-3-sulfonic acid, is a pivotal aromatic compound with the chemical formula C₇H₉NO₄S.[1][2] Its molecular structure incorporates a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H) group. This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of a wide array of organic molecules, particularly in the dye and pharmaceutical industries.[3][4][5] At room temperature, it typically presents as a white to off-white crystalline solid.[3] This guide provides a detailed exploration of its synthesis, core reaction mechanisms, and established protocols for its use, aimed at researchers, scientists, and professionals in drug development.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 13244-33-2 | |
| Molecular Formula | C₇H₉NO₄S | |
| Molecular Weight | 203.22 g/mol | |
| Appearance | White to off-white crystalline solid |
Part 1: Synthesis of this compound
The most common industrial synthesis of this compound involves the direct sulfonation of p-anisidine (4-methoxyaniline).[3] This reaction is an electrophilic aromatic substitution, where the electrophile is typically sulfur trioxide (SO₃) or a related species generated from sulfuric acid.
Mechanism Insight: The directing effects of the substituents on the p-anisidine ring are crucial. The amino (-NH₂) and methoxy (-OCH₃) groups are both strongly activating and ortho-, para-directing. In the strongly acidic conditions required for sulfonation, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is deactivating and meta-directing.[6] However, the methoxy group remains a powerful ortho-, para-director. The sulfonation, therefore, occurs at the position ortho to the methoxy group and meta to the protonated amino group, yielding the desired product.[6] Heating the reaction mixture can be used to favor the thermodynamically more stable product.[6]
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis via Sulfonation of p-Anisidine
This protocol is based on the reaction of p-anisidine with amidosulfonic acid in the presence of sulfuric acid.[7]
Materials:
-
p-Anisidine
-
Concentrated Sulfuric Acid (95-100%)
-
Amidosulfonic acid (Sulfamic acid)
-
Water
-
Dilute Hydrochloric Acid
Procedure:
-
Formation of Anisidine Sulfate: In a suitable reaction vessel, carefully add 0.6 to 0.9 moles of concentrated sulfuric acid per mole of p-anisidine to form a mixture of anisidine sulfate and hydrogen sulfate.[7]
-
Sulfonation Reaction: Add 1 to 2 moles of amidosulfonic acid per mole of p-anisidine to the mixture.[7]
-
Heating: Heat the reaction mixture to a temperature between 160°C and 200°C. The mixture will "bake" or fuse during this process.[7]
-
Work-up and Purification: After the reaction is complete, the product mass, which contains the desired p-anisidine sulfonic acid along with ammonium sulfate and other byproducts, is cooled.[7]
-
The crude product can be purified by grinding and leaching with water or dilute hydrochloric acid to remove impurities.[7]
Part 2: Core Reaction Mechanisms
The presence of the primary aromatic amino group is the key to the reactivity of this compound, allowing it to undergo diazotization followed by azo coupling, which are cornerstone reactions in the synthesis of azo dyes.[8]
A. Diazotization Reaction
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[9]
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): The resulting diazonium salt is highly unstable and prone to decomposition at higher temperatures, which would lead to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[9] Maintaining a low temperature is the single most critical parameter for a successful diazotization.
-
Strongly Acidic Medium: An excess of strong acid (typically 2.5-3.0 molar equivalents) is required.[9] One equivalent reacts with the amine to form the soluble amine salt, and the second reacts with sodium nitrite to generate the nitrous acid. The excess acid helps to stabilize the diazonium salt and prevent premature coupling reactions.
Caption: The diazotization of this compound.
Protocol 2: Diazotization of this compound
Safety Note: Diazonium salts can be explosive when isolated in solid, dry form. Always use the generated diazonium salt solution immediately in situ and never attempt to isolate the solid.[9] All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Materials:
-
This compound (1.0 eq.)
-
Concentrated Hydrochloric Acid (2.5 - 3.0 eq.)
-
Sodium Nitrite (1.0 - 1.1 eq.)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Amine Suspension: In a beaker, create a suspension of this compound in a mixture of concentrated hydrochloric acid and distilled water. Stir vigorously.[9]
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the reaction.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water. Slowly add this nitrite solution dropwise to the cold, stirred amine suspension. Keep the tip of the addition funnel below the surface of the liquid to prevent the loss of nitrous acid.
-
Monitoring the Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for 15-20 minutes. Check for the presence of a slight excess of nitrous acid using starch-iodide paper (the paper will turn blue-black).[9] A slight excess indicates the completion of the diazotization.
-
Immediate Use: The resulting cold diazonium salt solution is now ready for the subsequent coupling reaction and must be used immediately.[9]
B. Azo Coupling Reaction
The Azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion (a weak electrophile) attacks an electron-rich aromatic ring of a "coupling component".[8] Common coupling components include phenols, naphthols, and other aromatic amines.
Causality of Experimental Choices:
-
pH Control: The pH of the reaction medium is critical.
-
For coupling with phenols , the reaction is typically carried out under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion.
-
For coupling with aromatic amines , the reaction is performed in a mildly acidic medium (pH 4-7). A more acidic solution would protonate the amino group of the coupling component, deactivating the ring towards electrophilic attack.
-
-
Activating Groups: The coupling component must contain a strongly activating group (e.g., -OH, -NH₂, -NHR) to facilitate the attack by the weakly electrophilic diazonium ion.[8] The coupling generally occurs at the para-position to the activating group, unless this position is already occupied, in which case it occurs at the ortho-position.
Caption: The Azo Coupling reaction forms the final dye product.
Protocol 3: Azo Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid)
This protocol describes the synthesis of a red dye, a precursor to C.I. Reactive Red 123.[2]
Materials:
-
Cold diazonium salt solution from Protocol 2
-
7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid)
-
Sodium carbonate or Sodium hydroxide solution (for pH adjustment)
-
Ice
Procedure:
-
Prepare Coupling Solution: In a separate beaker, dissolve an equimolar amount of J-Acid in water, adjusting the pH with a sodium carbonate solution to achieve dissolution and create the appropriate alkaline conditions for coupling.
-
Cooling: Cool the J-Acid solution to 5-10 °C in an ice bath.
-
Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 2) to the cold J-Acid solution.
-
pH Maintenance: Monitor the pH of the reaction mixture and maintain it in the mildly alkaline range by adding sodium carbonate solution as needed. The formation of a colored precipitate indicates the progress of the reaction.
-
Completion: Continue to stir the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: The resulting azo dye can be isolated by filtration, washed with a brine solution to aid precipitation (salting out), and then dried.
Part 3: Industrial Applications
This compound is a key intermediate, primarily for the synthesis of acidic and reactive dyes used extensively in the textile industry.[4] The sulfonic acid group provides water solubility, which is essential for the dyeing process, while the specific chromophore formed determines the color.[10]
| Dye Class | Specific Dyes Synthesized | Reference |
| Reactive Dyes | C.I. Reactive Red 8, 13, 33, 43, 123, 222 | |
| Direct Dyes | C.I. Direct Red 224 |
Beyond dyes, its structural motifs are valuable in medicinal chemistry, where it can serve as a building block for sulfonamide-based pharmaceuticals.[3]
Part 4: Safety and Handling
As a chemical intermediate, this compound requires careful handling to minimize risk.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[11]
-
Eye Irritation: Causes serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation.[11]
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
Safe Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[11]
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]
-
Ingestion: Rinse mouth with water and seek medical attention.[11]
-
References
- CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. Google Patents.
- Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. ResearchGate.
- 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Loba Chemie.
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap.
- This compound | C7H9NO4S | CID 83260. PubChem, National Center for Biotechnology Information.
- DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. Google Patents.
- This compound. World Dye Variety.
- p-Anisidine-2-sulfonic acid. Sciencemadness Discussion Board.
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
- Leveraging 2-Amino-5-Methylbenzoic Acid for Vibrant Dyes and Advanced Colorants. Ningbo Inno Pharmchem Co., Ltd.
- The Chemical Intermediate: P-Anisidine-3-Sulfonic Acid Explained. Ningbo Inno Pharmchem Co., Ltd.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar.
- Cas 6375-05-9,5-amino-4-methoxy-2-nitrobenzenesulfonic acid. Lookchem.
- US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids. Google Patents.
- 4-Amino-5-methoxy-2-methylbenzenesulfonic acid. World Dye Variety.
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- 2. This compound [dyestuffintermediates.com]
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- 6. Sciencemadness Discussion Board - p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid: A Detailed Protocol for Drug Development Professionals
Introduction: The Significance of 2-Amino-5-methoxybenzenesulfonic Acid
This compound, also known as 4-aminoanisole-3-sulfonic acid, is a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the dye industry and pharmaceutical development. Its molecular structure, featuring an amine, a methoxy, and a sulfonic acid group on a benzene ring, provides a versatile scaffold for creating complex molecules. The sulfonic acid group, in particular, can impart water solubility to larger molecules, a desirable trait in many drug candidates.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the direct sulfonation of p-anisidine. The causality behind each experimental step is explained to provide a deeper understanding of the process, ensuring both safety and a high success rate for researchers, scientists, and drug development professionals.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds through an electrophilic aromatic substitution reaction. The potent activating and ortho-, para-directing methoxy (-OCH₃) and amino (-NH₂) groups of p-anisidine guide the incoming electrophile, sulfur trioxide (SO₃) or its equivalent from fuming sulfuric acid, to the positions ortho to the amino group. The steric hindrance from the methoxy group favors sulfonation at the position ortho to the amino group and meta to the methoxy group, yielding the desired this compound.
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| p-Anisidine | C₇H₉NO | 123.15 | ≥98% | Toxic, handle with care. |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ · xSO₃ | Variable | 20% free SO₃ | Highly corrosive. |
| Sodium Chloride (NaCl) | NaCl | 58.44 | ACS grade | |
| Deionized Water | H₂O | 18.02 | ||
| Ethanol | C₂H₅OH | 46.07 | 95% or absolute | For recrystallization. |
| Activated Charcoal | C | ~12.01 | Decolorizing grade |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Standard laboratory glassware
Experimental Protocol
Part 1: Sulfonation of p-Anisidine
This protocol is adapted from established procedures for the sulfonation of substituted anilines and anisoles.[1][2]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-anisidine (12.3 g, 0.1 mol).
-
Cooling: Place the flask in an ice bath and begin stirring. Allow the p-anisidine to cool to 0-5 °C.
-
Addition of Fuming Sulfuric Acid: Slowly and dropwise, add fuming sulfuric acid (20% SO₃, 30 mL) from the dropping funnel over a period of approximately 45-60 minutes. Causality: The slow, dropwise addition is crucial to control the highly exothermic reaction and prevent excessive temperature increases, which could lead to undesired side products and charring. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours at room temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.
-
Reaction Quenching: Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 mL of crushed ice with constant stirring. Causality: This step quenches the reaction and precipitates the product, which is sparingly soluble in acidic aqueous solutions. The large volume of ice absorbs the heat generated from the dilution of the concentrated acid.
Part 2: Isolation and Purification
-
Salting Out: To the acidic slurry from the previous step, add sodium chloride (20-30 g) in portions with stirring. Causality: The addition of a common ion salt decreases the solubility of the sulfonic acid product, promoting its precipitation from the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, saturated sodium chloride solution, followed by a small amount of ice-cold deionized water to remove residual acid and salts.
-
Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water or a hot ethanol/water mixture to dissolve the solid. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the purified product.[3]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber) when handling fuming sulfuric acid.[4]
-
Fume Hood: All steps involving fuming sulfuric acid must be performed in a well-ventilated chemical fume hood.[5] Oleum releases toxic sulfur trioxide fumes upon exposure to air.[6][7]
-
Handling Fuming Sulfuric Acid: Oleum is extremely corrosive and reacts violently with water.[6][8] Ensure all glassware is dry. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
p-Anisidine: p-Anisidine is toxic and should be handled with care to avoid skin contact and inhalation.
-
Waste Disposal: The acidic filtrate should be neutralized carefully with a base (e.g., sodium carbonate) before disposal according to institutional guidelines.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and identify any potential impurities. A reverse-phase C18 column is often suitable for this analysis.[3][9]
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing the chemical shifts and splitting patterns of the aromatic and methoxy protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as N-H stretches (amine), S=O stretches (sulfonic acid), and C-O stretches (methoxy).
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described safety precautions, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development endeavors.
References
- CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google P
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | P
- Standard Operating Procedure - University of California, Merced. [Link]
- p-Anisidine, 2-nitro - Organic Syntheses Procedure. [Link]
- This compound | C7H9NO4S | CID 83260 - PubChem. [Link]
- Oleum Safety | Essential Tips: Handling, Storage, PPE and Emergency Procedures | H2S2O7 | SO3 - YouTube. [Link]
- 2-Amino-5-methylbenzenesulfonic acid - SIELC Technologies. [Link]
- DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google P
- OLEUM FUMING SULFURIC ACID - Ecovyst. [Link]
- Sulfanilic acid crystals. It was made by the sulfonation of aniline using concentrated 98% sulfuric acid , for 5hours at 110-120°C with stirring ( procedure adapted from vogels textbook of organic chem. I've uploaded a video on this synthesis, link in comments section : r/OrganicChemistry - Reddit. [Link]
- 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203)
- DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt.
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Application Notes & Protocols for the Analysis of 2-Amino-5-methoxybenzenesulfonic acid
Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the characterization, quantification, and purity assessment of 2-Amino-5-methoxybenzenesulfonic acid (CAS No. 13244-33-2). Intended for researchers, quality control analysts, and drug development professionals, this document details protocols for High-Performance Liquid Chromatography (HPLC), various spectroscopic techniques, and titrimetric analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
This compound is an important organic intermediate used in the synthesis of dyes and potentially in pharmaceutical manufacturing.[1] Its structure, containing both an acidic sulfonic acid group and a basic amino group, gives it amphoteric properties that influence analytical strategy. Accurate and precise analytical methods are crucial for ensuring its identity, purity, and quality throughout the manufacturing process and in final applications.
A thorough understanding of its physicochemical properties is the foundation for developing any analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 13244-33-2 | [2][3] |
| Molecular Formula | C₇H₉NO₄S | [2][3] |
| Molecular Weight | 203.22 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Aminoanisole-3-sulfonic acid, 4-Methoxy-2-sulfoaniline | [2] |
| Physical State | Solid |[4] |
Safety Considerations: Before handling, consult the Safety Data Sheet (SDS). This compound may cause skin, eye, and respiratory irritation.[2][4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of this compound and quantifying it in the presence of impurities, such as unreacted starting materials or regioisomers.[5] A reversed-phase (RP-HPLC) method is most suitable, leveraging hydrophobic interactions between the analyte and the stationary phase.[6]
Principle of Method: The analyte is separated on a non-polar stationary phase (like C18) using a polar mobile phase. The inclusion of an acid in the mobile phase, such as phosphoric or formic acid, is critical. It serves to suppress the ionization of the sulfonic acid group, ensuring a consistent retention time and improved peak shape.[7][8] Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Detailed HPLC Protocol
This protocol is a robust starting point and should be validated for its intended use according to ICH guidelines.
1. Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1 L of deionized water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Phosphoric acid is a non-volatile acid modifier suitable for UV detection, ensuring consistent analyte retention.[7] If coupling to a mass spectrometer, a volatile acid like formic acid must be used instead.[8][10]
3. Standard Solution Preparation:
-
Accurately weigh approximately 20 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This creates a stock solution of ~200 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 150 µg/mL) by diluting the stock solution.
4. Sample Solution Preparation:
-
Accurately weigh a sample amount equivalent to the standard (e.g., 20 mg) and prepare it in the same manner as the standard stock solution.
5. Chromatographic Conditions:
Table 2: Recommended HPLC-UV Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds.[9] |
| Mobile Phase | Isocratic or Gradient | Start with isocratic (e.g., 80% A / 20% B). A gradient may be needed to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Enhances reproducibility of retention times.[9] |
| Detection | UV at ~254 nm | A common wavelength for aromatic compounds; should be optimized by determining λmax. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
6. Analysis and Data Processing:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the calibration standards and sample solutions.
-
Integrate the peak corresponding to this compound.
-
Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration).
-
Calculate the concentration in the sample solution using the calibration curve. Determine assay or purity using the following formula:
-
Purity (%) = (Area_Sample / Area_Total) * 100
-
Assay (%) = (Conc_Found / Conc_Expected) * 100
-
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical identity and structure of this compound.
General Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic identification.
UV-Visible Spectroscopy
-
Principle: Measures the absorption of UV-Vis light by the chromophores (aromatic ring) in the molecule. It is primarily used to determine the wavelength of maximum absorbance (λmax) for setting the HPLC detector wavelength.[11]
-
Protocol:
-
Prepare a dilute solution (~10 µg/mL) of the compound in methanol or the HPLC mobile phase.
-
Use a quartz cuvette to measure the absorbance from 200-400 nm.
-
Record the wavelength(s) at which maximum absorbance occurs.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: Confirms the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
-
Protocol:
-
Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Ensure good contact between the sample powder and the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Peaks:
-
~3400-3200 cm⁻¹: N-H stretching (primary amine).
-
~3000-2800 cm⁻¹: C-H stretching (aromatic and methoxy).
-
~1620 cm⁻¹: N-H bending and C=C aromatic ring stretching.
-
~1250 & ~1050 cm⁻¹: Asymmetric and symmetric S=O stretching (sulfonic acid).
-
~1230 cm⁻¹: C-O stretching (methoxy ether).
-
Mass Spectrometry (MS)
-
Principle: Provides the most definitive structural evidence by measuring the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight.[12]
-
Protocol (LC-MS):
-
Infuse a dilute solution of the sample directly into the mass spectrometer or inject it into an LC-MS system (using a formic acid mobile phase).
-
Acquire data in both positive (ESI+) and negative (ESI-) ionization modes.
-
-
Expected Ions:
-
Positive Mode (ESI+): [M+H]⁺ at m/z = 204.03
-
Negative Mode (ESI-): [M-H]⁻ at m/z = 202.02
-
Rationale: The presence of both acidic (sulfonic) and basic (amino) sites makes the molecule amenable to both ionization modes. The observed mass should be within 5 ppm of the theoretical mass for high-resolution MS.
-
Titrimetric Analysis for Assay
-
Principle: An acid-base titration can be used to determine the assay (overall purity by weight) of the material. The sulfonic acid group is strongly acidic and can be titrated with a standardized strong base, like sodium hydroxide.[5]
-
Protocol:
-
Accurately weigh a suitable amount of the sample (e.g., 200 mg) and dissolve it in deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a potentiometric titrator.
-
Titrate the solution with standardized 0.1 M Sodium Hydroxide (NaOH) until the endpoint is reached (color change or inflection point on the titration curve).
-
Record the volume of NaOH used.
-
-
Calculation: Assay (%) = (V * M * MW) / (W * 10)
-
V: Volume of NaOH titrant (mL)
-
M: Molarity of NaOH titrant (mol/L)
-
MW: Molecular weight of the analyte (203.22 g/mol )
-
W: Weight of the sample (mg)
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive quality assessment of this compound. For routine purity and assay determination, the validated HPLC-UV method is the most powerful tool. Spectroscopic techniques, particularly MS and FTIR, are indispensable for definitive identity confirmation. Finally, acid-base titration offers a simple, cost-effective orthogonal method for assay determination. The selection and implementation of these methods should be guided by the specific analytical requirements and regulatory context.
References
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- SIELC Technologies. (n.d.). Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column.
- PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-methoxy-. National Center for Biotechnology Information.
- IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203).
- SIELC Technologies. (2018). 2-Amino-5-methylbenzenesulfonic acid.
- Shimadzu. (n.d.). Introduction to HPLC.
- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
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Application Notes & Experimental Protocol for 2-Amino-5-methoxybenzenesulfonic acid in Azo Dye Synthesis
Abstract
This document provides a comprehensive technical guide for the use of 2-Amino-5-methoxybenzenesulfonic acid as a diazo component in the synthesis of azo dyes. Authored for researchers, chemists, and professionals in the dye and specialty chemical industries, this guide elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and emphasizes critical safety and handling procedures. The protocol focuses on the synthesis of a monoazo dye using 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid) as a representative coupling component, a reaction central to the production of various reactive red dyes.[1]
Introduction: The Role of this compound in Chromophore Chemistry
This compound is a key aromatic amine intermediate, valued primarily for its role in the synthesis of a wide range of azo dyes.[2] Its molecular structure is uniquely suited for this purpose, featuring:
-
An amino group (-NH₂) which is readily converted into a reactive diazonium salt (-N₂⁺).
-
A sulfonic acid group (-SO₃H) which imparts water solubility to the final dye molecule, crucial for application in aqueous dyeing processes.
-
A methoxy group (-OCH₃) , an electron-donating group that influences the final color (bathochromic shift) of the resulting chromophore.
The conversion of this amine into a diazonium salt, followed by its reaction with an electron-rich coupling component, is a classic and industrially significant pathway known as the diazotization-coupling reaction .[3][4] This process is responsible for creating the chromophoric azo group (-N=N-), which is fundamental to the color of these dyes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13244-33-2 | [1] |
| Molecular Formula | C₇H₉NO₄S | [5] |
| Molecular Weight | 203.22 g/mol | [5] |
| Appearance | Typically an off-white to light gray powder | [6] |
| IUPAC Name | This compound | [5] |
Section 1: Core Principles — The Chemistry of Azo Synthesis
The synthesis of an azo dye from this compound is a two-stage electrophilic aromatic substitution reaction.[7] Understanding the causality behind each stage is critical for experimental success.
Stage 1: Diazotization The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8] This reaction must be performed at low temperatures (0-5 °C) because the resulting diazonium salt is thermally unstable and can decompose, releasing nitrogen gas.[9] The acid serves two purposes: it generates the necessary nitrous acid and protonates the amine, making it soluble and preventing premature self-coupling.
Stage 2: Azo Coupling The diazonium salt acts as a weak electrophile. It readily attacks an electron-rich aromatic compound, known as the coupling component (e.g., a phenol or another amine).[7][10] The pH of the solution is a critical control parameter. The reaction with phenolic compounds (like our example, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid) is typically carried out under mildly alkaline conditions to deprotonate the hydroxyl group, activating the ring for electrophilic attack.[11]
Section 4: Characterization & Verification
The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques.
-
UV-Visible Spectroscopy: An aqueous solution of the dye should be analyzed to determine its λ_max (wavelength of maximum absorbance), which confirms the chromophore's electronic properties and perceived color.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and identify any significant side products or unreacted starting materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the N=N stretch of the azo group, O-H, N-H, and S=O stretches.
Conclusion
This compound is a versatile and critical intermediate in the synthesis of water-soluble azo dyes. The protocol described herein provides a robust and reproducible method for its application in a diazotization-coupling reaction. The success of the synthesis is critically dependent on strict temperature control during the diazotization step and proper pH management during the coupling phase. Adherence to the outlined safety procedures is paramount to ensure the well-being of the researcher. This guide provides the foundational knowledge and practical steps necessary for professionals to successfully utilize this compound in dye development and manufacturing.
References
- PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
- Slideshare. (n.d.). Diazotisation and coupling reaction.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1108.
- ResearchGate. (2023). Azo coupling reactions structures and mechanisms.
- PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid.
- Loba Chemie. (2018). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)- BENZOIC ACID METHYL ESTER MSDS.
- PlantaeDB. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid - Chemical Compound.
- Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). This compound.
- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- Thaker, T. H., et al. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Biology, Pharmacy and Allied Sciences, 12(4), 1657-1665.
- Organic Syntheses. (n.d.). Procedure.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (n.d.). CN102146061B - Red reactive dye compound, preparation method of red reactive dye compound and dye containing red reactive dye compound.
- PubChem. (n.d.). This compound.
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- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Note: FTIR Analysis of 2-Amino-5-methoxybenzenesulfonic Acid
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Intermediate Analysis
2-Amino-5-methoxybenzenesulfonic acid is a key organic intermediate used in the synthesis of various dyes and pharmaceutical compounds.[1] Its molecular structure, containing a primary amine (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H) group attached to a benzene ring, dictates its chemical reactivity and suitability for downstream applications. Ensuring the structural integrity and purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for this purpose.[2][3] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrating functional groups.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FTIR for the qualitative analysis of this compound. We will delve into the underlying principles, provide detailed experimental protocols for two common sampling techniques, and offer an in-depth guide to spectral interpretation.
Foundational Principles: Correlating Molecular Vibrations to the FTIR Spectrum
The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of a molecule's covalent bonds. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the specific functional groups present.[4][5]
For this compound (C₇H₉NO₄S), the key functional groups and their expected vibrational motions are:
-
Amine Group (-NH₂): N-H stretching and bending vibrations.[6][7]
-
Methoxy Group (-OCH₃): C-H stretching and bending, and C-O stretching vibrations.
-
Sulfonic Acid Group (-SO₃H): S=O and S-O stretching, and O-H stretching vibrations.
-
Substituted Benzene Ring: C-H and C=C stretching and bending vibrations.[8][9]
By analyzing the resulting spectrum, one can confirm the presence of these groups and thus verify the identity of the compound.
Experimental Protocols: Sample Preparation and Data Acquisition
The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum of a solid sample like this compound. We will detail two of the most common and effective methods: the Potassium Bromide (KBr) Pellet technique and Attenuated Total Reflectance (ATR).[10][11][12]
Protocol 1: The KBr Pellet Transmission Method
This classic technique involves dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[11]
Causality: The KBr acts as a diluent and matrix, minimizing light scattering from the solid particles and allowing the infrared beam to pass through the sample for a transmission measurement. Proper pellet preparation is crucial for accurate and reproducible spectra.
Step-by-Step Methodology:
-
Drying: Gently dry the this compound sample and spectroscopic grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which shows strong IR absorption and can interfere with the spectrum. Store in a desiccator until use.
-
Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of the sample until it is a fine, uniform powder.[10]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[10] A sample-to-KBr ratio of about 1:100 is a good starting point. Mix thoroughly with the sample by gentle grinding for about a minute until the mixture is homogeneous.
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. The resulting pellet should be thin and transparent.
-
Background Collection: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum. This will account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Analysis: Carefully place the KBr pellet into the sample holder and acquire the FTIR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Workflow Diagram: KBr Pellet Preparation
Caption: Workflow for KBr Pellet Preparation and Analysis.
Protocol 2: The Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a modern, rapid sampling technique that requires minimal to no sample preparation. It is ideal for analyzing solid powders directly.
Causality: The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a few microns into the sample, where it can be absorbed at specific frequencies.
Step-by-Step Methodology:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Collection: With the clean, empty ATR crystal, run a background scan. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.[2]
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. A few milligrams is sufficient.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[10]
-
Sample Analysis: Acquire the FTIR spectrum. As with the KBr method, 16-32 scans at a resolution of 4 cm⁻¹ is a good starting point.
-
Cleaning: After analysis, retract the pressure clamp, and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.
Workflow Diagram: ATR-FTIR Analysis
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR Analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FTIR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4][5] The former contains peaks corresponding to the stretching vibrations of specific functional groups, while the latter contains a complex pattern of peaks unique to the molecule as a whole.[4]
The following table summarizes the expected characteristic absorption bands for this compound. These assignments are based on established literature values for similar functional groups and comparison with the spectrum of the closely related isomer, 5-Amino-2-methoxybenzenesulfonic acid.
Table 1: Predicted FTIR Peak Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Shape |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Two Bands[6][7] |
| 3100-3000 | Aromatic C-H Stretch | Benzene Ring | Medium to Weak, Sharp[8][9] |
| 3000-2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Medium, Sharp |
| 2700-2500 | O-H Stretch | Sulfonic Acid (-SO₃H) | Broad, often weak |
| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong[6] |
| 1600-1450 | C=C Ring Stretching | Benzene Ring | Medium to Strong, Multiple Bands[8][9] |
| 1260-1200 | Asymmetric S=O Stretch | Sulfonic Acid (-SO₃H) | Strong |
| ~1250 | Aryl C-O Stretch | Methoxy (-OCH₃) | Strong |
| 1085-1030 | Symmetric S=O Stretch | Sulfonic Acid (-SO₃H) | Strong |
| 900-675 | C-H Out-of-Plane Bending | Benzene Ring | Strong, pattern indicates substitution[8] |
Logical Relationship Diagram: From Structure to Spectrum
Caption: Correlation of functional groups to key FTIR absorption regions.
Conclusion: A Validated Approach for Quality Assurance
FTIR spectroscopy provides an invaluable tool for the structural verification of this compound. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality, reproducible spectra. The interpretation of these spectra, guided by the characteristic absorption frequencies of the amine, methoxy, sulfonic acid, and aromatic functionalities, allows for confident confirmation of the compound's identity. This self-validating system of matching expected vibrational modes with observed spectral peaks is fundamental to ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
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- Columbia University. (n.d.). Table of Characteristic IR Absorptions.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- University of California, San Diego. (n.d.). Sample preparation for FT-IR.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
- ChemistrySpro. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
- Illinois State University. (2015). Infrared Spectroscopy.
- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
- D'Souza, N. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
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- LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines.
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- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
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- IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203).
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A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 2-Amino-5-methoxybenzenesulfonic acid
An Application Note for the Analysis of 2-Amino-5-methoxybenzenesulfonic acid by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in various synthetic pathways, presents analytical challenges due to its high polarity. The described method utilizes a reversed-phase C18 stationary phase with an acidified aqueous-organic mobile phase to achieve excellent retention, peak symmetry, and separation from potential impurities. The protocol has been structured to meet the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.[1][2]
Introduction and Scientific Rationale
This compound (CAS No: 13244-33-2, Molecular Formula: C₇H₉NO₄S) is an aromatic sulfonic acid derivative used in the synthesis of dyes and pharmaceutical compounds.[3][4] The accurate quantification of this analyte is critical for ensuring the quality of starting materials and the efficiency of chemical reactions. Analytically, sulfonic acids are notoriously challenging to analyze using traditional reversed-phase (RP) chromatography.[5] Their high polarity and acidic nature often lead to poor retention on non-polar stationary phases like C18, resulting in elution near the solvent front and compromised peak shape.[5]
To overcome this, the presented method employs a fundamental principle of reversed-phase chromatography: the manipulation of analyte ionization. By acidifying the mobile phase with formic acid, the ionization of the sulfonic acid group (a strong acid) is suppressed, rendering the molecule less polar. This increased hydrophobicity enhances its interaction with the C18 stationary phase, leading to controlled retention and improved chromatographic performance. The use of formic acid also ensures compatibility with mass spectrometry (MS) detectors, offering flexibility for more advanced analytical workflows.[6][7] This approach provides a scientifically sound, reliable, and scalable method suitable for diverse laboratory environments.
Experimental Methodology
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade)
Instrumentation and Chromatographic Conditions
All experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Isocratic (70% A / 30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Causality Behind Choices:
-
C18 Column: The industry standard for reversed-phase chromatography, providing a robust and well-characterized stationary phase.
-
Formic Acid: Serves a dual purpose: it suppresses the ionization of the sulfonic acid moiety to increase retention and acidifies the silanols on the silica backbone, minimizing secondary interactions and improving peak shape. Its volatility makes it ideal for MS-compatibility.[8]
-
Acetonitrile: A common organic modifier in RP-HPLC, chosen for its low viscosity and UV transparency.
-
30 °C Column Temperature: Maintaining a constant, slightly elevated temperature ensures run-to-run reproducibility by minimizing viscosity fluctuations in the mobile phase.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This stock solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (70% A / 30% B). These are used to construct the calibration curve.
-
Sample Preparation: Accurately weigh the test sample, dissolve it in the 50:50 Methanol/Water diluent, and dilute further with the mobile phase to achieve a final concentration within the validated calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Method Validation Protocol: A Self-Validating System
The method's reliability is established through a comprehensive validation protocol designed in accordance with ICH Q2(R2) guidelines.[1][2][9] This ensures the procedure is fit for its intended purpose.
Caption: Logical workflow for HPLC method validation per ICH guidelines.
System Suitability
Before each validation run, the system's readiness is confirmed by injecting a working standard (e.g., 25 µg/mL) five times. The acceptance criteria are:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Specificity is demonstrated by analyzing a blank (mobile phase) and a placebo (sample matrix without the analyte). No interfering peaks should be observed at the retention time of this compound. Peak purity can be further assessed using a photodiode array (PDA) detector if available.
Linearity and Range
Linearity is assessed by injecting the prepared calibration standards across a range of 1-100 µg/mL. The peak area is plotted against the concentration, and the relationship is evaluated using linear regression.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is determined by a spike-recovery study. A known amount of analyte is added to a placebo sample at three concentration levels (e.g., 5, 25, and 75 µg/mL). Each level is prepared in triplicate.
-
Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay Precision): Six replicate samples are prepared at 100% of the test concentration (e.g., 50 µg/mL) and analyzed on the same day by the same analyst.[10]
-
Intermediate Precision: The repeatability experiment is repeated on a different day by a different analyst to assess inter-day variability.
-
Acceptance Criterion: The %RSD for both studies should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1. The LOQ must be verifiable with acceptable accuracy and precision.
Robustness
The method's reliability is tested by introducing small, deliberate variations to the chromatographic parameters.[11]
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% organic content
-
Acceptance Criterion: System suitability parameters must still be met, and the peak area should not significantly change.
Results and Data Presentation
The validation experiments confirm that the method is fit for its intended purpose. A summary of typical validation results is presented below.
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (1-100 µg/mL) | Correlation Coefficient (r²) = 0.9995 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability = 0.8% Intermediate = 1.2% | %RSD ≤ 2.0% |
| LOD | 0.2 µg/mL (S/N = 3.3) | S/N ≈ 3 |
| LOQ | 0.7 µg/mL (S/N = 10.5) | S/N ≈ 10 |
| Robustness | Passed | System suitability criteria met |
A typical chromatogram shows a well-resolved, symmetrical peak for this compound at a retention time of approximately 4.5 minutes, demonstrating successful retention and separation from the solvent front.
Caption: High-level workflow from sample preparation to final report.
Conclusion
The HPLC method described in this application note is a validated, robust, and reliable procedure for the quantitative analysis of this compound. By employing an acidified mobile phase, the method successfully overcomes the typical challenges associated with retaining polar sulfonic acids on a reversed-phase column. The comprehensive validation protocol confirms that the method is linear, accurate, precise, and specific for its intended use in quality control and research environments. This protocol provides laboratories with a turnkey solution for the routine analysis of this important chemical intermediate.
References
- SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 2-amino-5-methoxy-. [Link]
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids.
- SIELC Technologies. (n.d.). Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column.
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- Zaiat, M., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Brazilian Journal of Chemical Engineering, 23(3). [Link]
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Comprehensive Mass Spectrometric Analysis of 2-Amino-5-methoxybenzenesulfonic Acid by Electrospray Ionization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the analysis of 2-Amino-5-methoxybenzenesulfonic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). As an important intermediate in the synthesis of dyes and potentially relevant in pharmaceutical and environmental contexts, robust analytical methods are crucial for its identification and quantification.[1] This document outlines optimized protocols for sample preparation, instrument setup, and data acquisition using electrospray ionization (ESI). We delve into the principles of its ionization and propose detailed fragmentation pathways in both positive and negative ion modes, supported by tandem mass spectrometry (MS/MS) principles. The methodologies described herein are designed to be self-validating and serve as a foundational resource for researchers in analytical chemistry and drug development.
Introduction: The Analyte
This compound (also known as 4-Aminoanisole-3-sulfonic acid) is a sulfonated aromatic amine. Its structure, featuring a primary amine, a methoxy group, and a sulfonic acid moiety, imparts significant polarity. Mass spectrometry, particularly when coupled with liquid chromatography, is the premier analytical technique for the structural elucidation and quantification of such compounds due to its high sensitivity and specificity.[2][3] Electrospray ionization is the ideal interface for this non-volatile, polar analyte, allowing for its gentle transfer into the gas phase for mass analysis.[4][5] This guide explores the compound's behavior under both positive and negative ESI conditions to provide a comprehensive analytical picture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₄S | [6][7] |
| Average Molecular Weight | 203.22 g/mol | [6][8] |
| Monoisotopic Mass | 203.02522894 Da | [6][7] |
| CAS Number | 13244-33-2 | [7][9] |
Experimental Methodology
The validity of any mass spectrometric data is fundamentally dependent on a meticulously executed experimental protocol. The following sections detail a robust workflow from sample preparation to data acquisition.
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Solvents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Mobile Phase Additives:
-
Formic Acid (LC-MS Grade, ~99%)
-
Protocol: Sample Preparation
The objective is to prepare a clean sample at an appropriate concentration, free from non-volatile salts that interfere with the ESI process.[10]
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of Methanol:Water. Vortex until fully dissolved.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into 990 µL of the 50:50 Methanol:Water solvent. This concentration is a suitable starting point for direct infusion or LC-MS analysis on modern instruments.[10]
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.[10]
-
Transfer: Place the final solution into a 2 mL autosampler vial.
Protocol: Liquid Chromatography (LC)
For robust separation from potential impurities or matrix components, a reversed-phase LC method is recommended. The use of formic acid as a mobile phase modifier is critical for good peak shape and MS compatibility, as involatile buffers like phosphate must be avoided.[11]
-
LC System: UPLC or HPLC system coupled to the mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Protocol: Mass Spectrometry (MS)
Data should be acquired in both positive and negative ion modes to obtain complementary structural information. A high-resolution mass spectrometer (Q-TOF) or a sensitive triple quadrupole (QqQ) is suitable.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative)
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr
-
Mass Range (Full Scan): m/z 50-300
-
Tandem MS (MS/MS): For fragmentation studies, select the precursor ions ([M+H]⁺ and [M-H]⁻) and apply a range of collision energies (e.g., 10-40 eV) using argon or nitrogen as the collision gas.
Data Interpretation: Ionization and Fragmentation
Ionization Profile
In the ESI source, the analyte can either accept a proton (positive mode) or lose a proton (negative mode).
-
Positive Ion Mode: The basic amino group is the most likely site of protonation, yielding the protonated molecule, [M+H]⁺, at m/z 204.0327 .
-
Negative Ion Mode: The acidic sulfonic acid group will readily deprotonate, forming the deprotonated molecule, [M-H]⁻, at m/z 202.0177 .
Tandem MS (MS/MS) Fragmentation Pathways
Collision-induced dissociation (CID) of the precursor ions provides characteristic product ions that confirm the molecule's structure.
The fragmentation of protonated sulfonated aromatics can proceed via rearrangement and neutral loss of SO₂ or the direct loss of SO₃.[4][12]
-
Loss of SO₃: The primary fragmentation is the cleavage of the C-S bond, leading to the neutral loss of sulfur trioxide (80.96 Da). This results in a fragment ion at m/z 123.0651 , corresponding to protonated 4-methoxyaniline.
-
Loss of CH₃: Subsequent fragmentation of m/z 123.0651 can occur through the loss of a methyl radical (15.02 Da), yielding a radical cation at m/z 108.0420 .
-
Loss of CO: Further fragmentation can involve the loss of carbon monoxide (27.99 Da) from the phenol-like structure, producing an ion at m/z 95.0600 .
In negative mode, the fragmentation is typically initiated by the charge on the sulfonate group. The most common pathway for sulfonic acids is the loss of SO₃.[5]
-
Loss of SO₃: The dominant fragmentation is the facile neutral loss of sulfur trioxide (79.96 Da) from the deprotonated precursor ion. This generates a highly stable phenoxide anion fragment at m/z 122.0608 , corresponding to the deprotonated 4-methoxyaniline.
-
Loss of CH₃: The fragment at m/z 122.0608 can then lose a methyl radical (15.02 Da), resulting in a radical anion at m/z 107.0373 .
Table 2: Summary of Expected Precursor and Product Ions
| Ion Mode | Precursor Ion (m/z) | Formula | Major Product Ions (m/z) | Proposed Neutral Loss |
| Positive | 204.0327 | [C₇H₁₀NO₄S]⁺ | 123.0651 | SO₃ |
| Negative | 202.0177 | [C₇H₈NO₄S]⁻ | 122.0608 | SO₃ |
Visualization of Fragmentation
The logical flow of bond cleavages can be visualized to better understand the fragmentation process.
Caption: Proposed fragmentation pathways for this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By leveraging high-resolution LC-MS/MS and understanding the distinct fragmentation patterns in both positive and negative ESI modes, researchers can achieve confident identification and structural confirmation of this analyte. The characteristic neutral loss of sulfur trioxide (SO₃) serves as a diagnostic marker for this class of compounds. The detailed methodologies presented here offer a robust starting point for method development and validation in quality control, metabolic studies, and environmental monitoring applications.
References
- SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80945, Benzenesulfonic acid, 5-amino-2-methoxy-.
- Keough, T., et al. (2003). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Analytical Chemistry.
- Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.
- Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Keough, T., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry.
- Lord, H. L., et al. (2003). Peer Reviewed: Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Analytical Chemistry.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis.
- Bonna, T. D., et al. (2019). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC International.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83260, this compound.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- BenchChem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
- CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents. (n.d.).
- Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
- AiFChem. (n.d.). 13244-33-2 | this compound.
- Gokul Eximp. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203).
- Mortensen, D. N., & El-Aneed, A. (2010). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A.
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Application Notes and Protocols for the NMR Spectroscopy of 2-Amino-5-methoxybenzenesulfonic Acid
Introduction: Unveiling the Structure of a Key Intermediate
2-Amino-5-methoxybenzenesulfonic acid (C₇H₉NO₄S, Molar Mass: 203.22 g/mol ) is an important aromatic compound utilized in the synthesis of various dyes and pharmaceuticals.[1][2] Its chemical structure, featuring an amino group, a methoxy group, and a sulfonic acid group on a benzene ring, gives it unique properties that are critical to its function in these applications.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.
This guide provides a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. While experimental spectra for this specific compound are cataloged, for instance in the SpectraBase database by John Wiley & Sons, Inc., they are not always publicly accessible.[4] Therefore, this document presents detailed protocols alongside predicted spectral data, derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds.[5][6] This approach ensures a robust framework for analysis, even in the absence of a pre-existing experimental spectrum for comparison.
Part 1: The Foundational Protocol - Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. For a sulfonated aromatic amine like this compound, careful consideration of the solvent and sample concentration is paramount.
Choosing the Right Solvent: The Case for DMSO-d₆
The polarity and zwitterionic nature of amino sulfonic acids often lead to poor solubility in common non-polar NMR solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound due to its excellent ability to dissolve polar, protic analytes.[7][8] Its hygroscopic nature, however, means it readily absorbs atmospheric water, which will appear as a broad peak around 3.33 ppm in the ¹H NMR spectrum.[9]
Protocol for Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[6]
-
Dissolution: Gently vortex the vial to facilitate dissolution. Due to the nature of sulfonic acids, complete dissolution may require gentle warming (e.g., in a 30-40°C water bath) or brief sonication.
-
Filtration (Critical Step): To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Part 2: Acquiring the Spectra - Experimental Workflows
The following sections detail the step-by-step procedures for acquiring high-quality ¹H and ¹³C NMR spectra.
Experimental Workflow Diagram
Caption: General workflow for NMR analysis of this compound.
¹H NMR Spectroscopy Protocol
Proton NMR is the cornerstone of structural analysis, providing information on the number, environment, and connectivity of hydrogen atoms in a molecule.
Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D (e.g., zg30) | A standard single-pulse experiment is sufficient for routine characterization. |
| Solvent | DMSO-d₆ | Ensures solubility and provides a lock signal. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
| Number of Scans | 16-64 | Provides a good signal-to-noise ratio for the given concentration. |
| Relaxation Delay | 2-5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Spectral Width | -2 to 12 ppm | Encompasses the expected chemical shift range for aromatic and labile protons. |
| Reference | DMSO-d₅ quintet (δ ≈ 2.50 ppm) | The residual solvent signal is a reliable internal reference.[9] |
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.3 - 7.5 | d | J ≈ 2.5 |
| H-4 | ~6.8 - 7.0 | dd | J ≈ 8.5, 2.5 |
| H-6 | ~7.1 - 7.3 | d | J ≈ 8.5 |
| -OCH₃ | ~3.8 | s | - |
| -NH₂ | ~4.5 - 5.5 | br s | - |
| -SO₃H | ~10.0 - 12.0 | br s | - |
Disclaimer: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.
Interpretation of the Predicted ¹H Spectrum:
-
Aromatic Region (6.8-7.5 ppm): The three aromatic protons will exhibit a characteristic splitting pattern. H-6, being ortho to the amino group, is expected to be the most shielded. H-4 will appear as a doublet of doublets due to coupling with both H-3 and H-6. H-3, adjacent to the electron-withdrawing sulfonic acid group, will be the most deshielded of the aromatic protons.
-
Methoxy Group (~3.8 ppm): The methoxy protons will appear as a sharp singlet, integrating to three protons.
-
Labile Protons (-NH₂ and -SO₃H): The amino (-NH₂) and sulfonic acid (-SO₃H) protons are acidic and will appear as broad singlets. Their chemical shifts can be highly variable depending on concentration, temperature, and water content. Their identity can be confirmed by a D₂O exchange experiment, where these peaks would disappear.[9]
¹³C NMR Spectroscopy Protocol
Carbon-13 NMR provides information on the carbon framework of the molecule.
Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled ¹³C (e.g., zgpg30) | Decoupling from protons simplifies the spectrum to single lines for each unique carbon. |
| Solvent | DMSO-d₆ | Ensures solubility and provides a lock signal. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
| Number of Scans | ≥ 1024 | A higher number of scans is required due to the low natural abundance of ¹³C. |
| Relaxation Delay | 2-5 seconds | A sufficient delay is crucial for observing quaternary carbons, which have longer relaxation times. |
| Spectral Width | 0 to 180 ppm | Covers the full range of expected sp² and sp³ carbon chemical shifts. |
| Reference | DMSO-d₆ septet (δ ≈ 39.52 ppm) | The deuterated solvent signal provides a reliable internal reference. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-SO₃H) | ~145 - 150 |
| C-2 (-NH₂) | ~140 - 145 |
| C-3 | ~115 - 120 |
| C-4 | ~110 - 115 |
| C-5 (-OCH₃) | ~155 - 160 |
| C-6 | ~120 - 125 |
| -OCH₃ | ~55 - 60 |
Disclaimer: These are predicted values. Actual experimental values may vary.
Interpretation of the Predicted ¹³C Spectrum:
The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will cause an upfield shift (shielding) for the carbons they are attached to (C-2 and C-5) and those ortho and para to them. Conversely, the electron-withdrawing sulfonic acid group will cause a downfield shift (deshielding). The seven distinct signals in the spectrum correspond to the seven unique carbon atoms in the molecule.
Part 3: Data Visualization and Correlation
Visualizing the relationship between the molecular structure and the NMR data is key to confident assignment.
Structure-Spectra Correlation Diagram
Caption: Correlation of atoms in this compound to their predicted NMR signals.
Conclusion
This application guide provides a robust framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted spectral data and interpretations, grounded in fundamental NMR principles and comparisons with analogous structures, offer a reliable basis for structural verification and purity assessment. The self-validating nature of these protocols, including the use of D₂O exchange to confirm labile protons, ensures a high degree of confidence in the final analysis.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rajanna, K. C., Venkanna, P., Kumar, M., & Gopal, S. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 2, 139-144.
- Gokul Eximp. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). IndiaMART.
- ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?.
- SpectraBase. (n.d.). 2-Amino-5-methyl-benzenesulfonic acid. Wiley-VCH.
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. This compound | 13244-33-2 [sigmaaldrich.com]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR 용매 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-5-methoxybenzenesulfonic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-methoxybenzenesulfonic acid is a versatile aromatic organic compound characterized by the presence of three key functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a sulfonic acid group (-SO₃H). This trifunctional nature makes it a valuable starting material for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry, dye manufacturing, and materials science. The strategic manipulation of the amino and sulfonic acid functionalities allows for the introduction of various substituents, leading to compounds with tailored chemical and biological properties.
This guide provides detailed protocols for the synthesis of several classes of derivatives from this compound. The methodologies are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Synthetic Strategies
The primary reactive centers of this compound for derivatization are the amino group and the sulfonic acid group.
-
Amino Group Modification: The primary aromatic amine is readily converted into a diazonium salt, a highly versatile intermediate. This diazonium salt can then undergo a variety of nucleophilic substitution reactions, such as the Sandmeyer and Schiemann reactions, to introduce a wide range of functional groups in place of the original amino group.
-
Sulfonic Acid Group Modification: The sulfonic acid group can be converted into a more reactive sulfonyl chloride. This intermediate serves as a key precursor for the synthesis of sulfonamides and sulfonic esters through reactions with amines and alcohols, respectively.
The following sections provide detailed, step-by-step protocols for these transformations.
Part 1: Derivatization via the Amino Group: Diazotization and Sandmeyer Reactions
The conversion of the aromatic amino group to a diazonium salt is a cornerstone of aromatic chemistry, enabling the introduction of a variety of substituents that are otherwise difficult to install directly.[1]
General Principle of Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
Diagram: General Workflow for Diazotization and Sandmeyer Reaction
Caption: Workflow for the diazotization of this compound followed by a Sandmeyer reaction.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Crushed Ice
-
Deionized Water
-
Starch-iodide paper
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Amine Suspension: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq.) and deionized water.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq.) in a minimal amount of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine suspension via a dropping funnel. The addition rate should be controlled to keep the temperature below 5 °C.
-
Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of the diazotization can be confirmed by a positive test on starch-iodide paper (a drop of the reaction mixture turns the paper blue-black), indicating a slight excess of nitrous acid.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer reaction. Caution: Do not attempt to isolate the solid diazonium salt as it can be explosive in its dry form.
Protocol 2: Sandmeyer Reaction for the Synthesis of 2-Halo-5-methoxybenzenesulfonic Acids
This protocol details the conversion of the diazonium salt to chloro, bromo, or cyano derivatives. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that utilizes copper(I) salts as catalysts.[1]
Materials:
-
Diazonium salt solution from Protocol 1
-
Copper(I) Chloride (CuCl) for chlorination
-
Copper(I) Bromide (CuBr) for bromination
-
Copper(I) Cyanide (CuCN) for cyanation
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Preparation of the Copper(I) Halide Solution: In a beaker, dissolve the appropriate copper(I) halide (CuCl, CuBr, or CuCN; 1.2 eq.) in the corresponding concentrated acid (HCl for CuCl, HBr for CuBr). For the cyanation reaction, a solution of CuCN in aqueous sodium or potassium cyanide may be used. Cool this solution in an ice bath.
-
Coupling Reaction: Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the copper(I) halide solution with vigorous stirring.
-
Decomposition of the Diazonium Salt: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases. This indicates the completion of the reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
If the product precipitates, filter the solid using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
If the product remains in solution, neutralize the mixture with a 5% sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
| Reactant | Product | Catalyst |
| 2-Diazonium-5-methoxybenzenesulfonyl chloride | 2-Chloro-5-methoxybenzenesulfonic acid | Copper(I) Chloride (CuCl) |
| 2-Diazonium-5-methoxybenzenesulfonyl chloride | 2-Bromo-5-methoxybenzenesulfonic acid | Copper(I) Bromide (CuBr) |
| 2-Diazonium-5-methoxybenzenesulfonyl chloride | 2-Cyano-5-methoxybenzenesulfonic acid | Copper(I) Cyanide (CuCN) |
Table 1: Summary of Sandmeyer reactions for the synthesis of 2-halo and 2-cyano derivatives.
Part 2: Derivatization via the Sulfonic Acid Group: Synthesis of Sulfonyl Chlorides, Sulfonamides, and Sulfonic Esters
The sulfonic acid group can be activated by conversion to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides and sulfonic esters.
Diagram: General Workflow for Sulfonic Acid Derivatization
Caption: Workflow for the conversion of this compound to its sulfonyl chloride and subsequent derivatization.
Protocol 3: Synthesis of 2-Amino-5-methoxybenzenesulfonyl Chloride
This protocol describes the conversion of the sulfonic acid to the corresponding sulfonyl chloride. Note: The amino group may need to be protected (e.g., by acetylation) prior to this step to prevent side reactions with the chlorinating agent. However, for simplicity, this protocol proceeds without protection, and reaction conditions should be carefully controlled.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Crushed Ice
-
Sodium Bicarbonate solution (saturated)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane or chloroform.
-
Addition of Chlorinating Agent: Add a catalytic amount of DMF. Then, slowly add thionyl chloride (2.0 - 3.0 eq.) or phosphorus pentachloride (1.1 eq.) to the suspension. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-Amino-5-methoxybenzenesulfonyl chloride. This product is often used in the next step without further purification due to its reactivity.
-
Protocol 4: Synthesis of N-Substituted-2-amino-5-methoxybenzenesulfonamides
This protocol details the reaction of the sulfonyl chloride with a primary or secondary amine to form a sulfonamide.
Materials:
-
2-Amino-5-methoxybenzenesulfonyl chloride (from Protocol 3)
-
Primary or secondary amine (R'R''NH)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve the amine (1.1 eq.) and a base such as triethylamine or pyridine (1.2 eq.) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude 2-Amino-5-methoxybenzenesulfonyl chloride (1.0 eq.) in dichloromethane and add it dropwise to the amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl to remove excess amine and base.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
-
Protocol 5: Synthesis of this compound Esters
This protocol describes the reaction of the sulfonyl chloride with an alcohol to form a sulfonic ester.
Materials:
-
2-Amino-5-methoxybenzenesulfonyl chloride (from Protocol 3)
-
Alcohol (R'OH)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.1 eq.) and pyridine (1.2 eq.) in dichloromethane in a round-bottom flask and cool to 0 °C.
-
Addition of Sulfonyl Chloride: Add a solution of the crude 2-Amino-5-methoxybenzenesulfonyl chloride (1.0 eq.) in dichloromethane dropwise.
-
Reaction: Stir the mixture at room temperature for 6-18 hours, monitoring by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude sulfonic ester by column chromatography.
-
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the synthesis of a variety of derivatives from this compound. By leveraging the distinct reactivity of the amino and sulfonic acid functional groups, researchers can access a wide range of novel compounds for further investigation in drug discovery and other scientific disciplines. It is imperative to adhere to standard laboratory safety practices, particularly when handling corrosive and reactive reagents.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
Sources
Application Notes and Protocols for 4-Methoxyaniline-2-sulfonic acid in Drug Discovery
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a wide array of therapeutic agents, from pioneering antibacterial drugs to modern targeted therapies.[1][2] 4-Methoxyaniline-2-sulfonic acid is a strategically substituted aromatic scaffold that offers a unique entry point for the synthesis of novel sulfonamide derivatives. Its distinct substitution pattern—an electron-donating methoxy group para to the amine and a sulfonic acid group ortho to it—provides a foundation for creating compounds with specific physicochemical properties and potential biological activities. The sulfonic acid moiety, in particular, serves not only as a handle for creating the sulfonamide linkage but also acts as a bioisostere for carboxylic acids, a common strategy to modulate a compound's pharmacokinetic profile, such as absorption and metabolic stability.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Methoxyaniline-2-sulfonic acid as a starting material in drug discovery campaigns. We will delve into its application in the synthesis of potential diuretic agents and protein kinase inhibitors, supported by detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Scientific Rationale and Core Applications
The 4-methoxyaniline-2-sulfonic acid scaffold is particularly promising for two key areas of drug discovery:
-
Diuretic Agents: The sulfonamide group is a classic pharmacophore in many diuretic drugs.[5][6][7] These agents typically function by inhibiting carbonic anhydrase or other renal transporters, leading to increased excretion of water and electrolytes. The specific substitution on the aniline ring can be systematically varied to fine-tune the diuretic potency and pharmacokinetic properties of the resulting sulfonamides.
-
Kinase Inhibitors: The 4-anilino-quinazoline and related scaffolds are prevalent in a multitude of kinase inhibitors approved for cancer therapy.[8][9][10] The aniline moiety often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase. By functionalizing the 4-methoxyaniline-2-sulfonic acid core, novel inhibitors can be designed to target specific kinases with high potency and selectivity. The methoxy group can provide additional interactions or modulate the electronics of the system, while the sulfonamide can be directed towards solvent-exposed regions to enhance solubility or form additional interactions.
Experimental Workflows and Protocols
The journey from 4-Methoxyaniline-2-sulfonic acid to a potential drug candidate involves a key two-step synthetic sequence: conversion to a reactive sulfonyl chloride intermediate, followed by coupling with a desired amine.
Workflow Overview
The overall workflow is designed to be robust and adaptable for the synthesis of a library of sulfonamide derivatives.
Protocol 1: Synthesis of 4-Methoxy-2-(chlorosulfonyl)aniline Hydrochloride
This protocol details the conversion of 4-Methoxyaniline-2-sulfonic acid to its corresponding sulfonyl chloride. Protection of the aniline nitrogen is often necessary to prevent side reactions during chlorination.
Rationale: The direct chlorination of the sulfonic acid in the presence of a free amine can lead to polymerization or other side reactions. Therefore, the amine is first protected as an acetamide. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective reagents for converting sulfonic acids to sulfonyl chlorides.[11] The use of a catalytic amount of DMF can accelerate the reaction with thionyl chloride by forming the reactive Vilsmeier reagent in situ.
Materials:
-
4-Methoxyaniline-2-sulfonic acid
-
Acetic anhydride
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
Protection of the Aniline:
-
Suspend 10 mmol of 4-Methoxyaniline-2-sulfonic acid in 30 mL of dichloromethane in a 100 mL round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 12 mmol of acetic anhydride to the suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The progress can be monitored by TLC.
-
Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot on the TLC plate.
-
-
Conversion to Sulfonyl Chloride:
-
To the reaction mixture from step 1, add a catalytic amount of DMF (2-3 drops).
-
Slowly add 30 mmol of thionyl chloride dropwise at 0°C. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM) for 3-5 hours, or until the reaction is complete as monitored by TLC.
-
Causality: Heating drives the reaction to completion by removing the gaseous byproducts (HCl and SO₂), shifting the equilibrium towards the product.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice with stirring.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
To obtain the hydrochloride salt of the aniline, the solid can be washed with a small amount of cold, dilute HCl.
-
Dry the resulting solid under vacuum to yield 4-methoxy-2-(chlorosulfonyl)aniline hydrochloride.
-
Safety Precautions:
-
4-Methoxyaniline and its derivatives can be toxic.[12] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thionyl chloride is corrosive and reacts violently with water. All operations should be conducted in a fume hood.
Protocol 2: Synthesis of a Target Sulfonamide (Illustrative Example)
This protocol describes the reaction of the synthesized sulfonyl chloride with a representative amine, benzylamine, to form a novel sulfonamide.
Rationale: The sulfonyl chloride is a highly reactive electrophile that readily reacts with nucleophilic amines to form a stable sulfonamide bond.[13] A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
Materials:
-
4-Methoxy-2-(chlorosulfonyl)aniline hydrochloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 5 mmol of 4-Methoxy-2-(chlorosulfonyl)aniline hydrochloride in 25 mL of anhydrous DCM in a 100 mL round-bottom flask.
-
Add 12 mmol of triethylamine to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 5.5 mmol of benzylamine in 10 mL of anhydrous DCM.
-
-
Sulfonamide Formation:
-
Slowly add the benzylamine solution to the sulfonyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.
-
Self-Validation: The formation of a new, more polar product spot on the TLC plate indicates a successful reaction.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-amino-5-methoxyphenylsulfonamide.
-
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | ¹H NMR (Expected Signals) | Purity (HPLC) |
| 4-Methoxy-2-(chlorosulfonyl)aniline | C₇H₈ClNO₃S | 222.0 | Aromatic protons, methoxy singlet, amine protons | >95% |
| N-benzyl-2-amino-5-methoxyphenylsulfonamide | C₁₄H₁₆N₂O₃S | 293.1 | Aromatic protons, methoxy singlet, benzyl CH₂, amine protons, sulfonamide NH | >98% |
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons (typically in the 6.5-8.0 ppm range), a singlet for the methoxy group (~3.8 ppm), and signals for the amine and sulfonamide protons, which may be broad and exchangeable with D₂O.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.[14]
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and relationships in the synthesis of the target sulfonamide.
Sources
- 1. Diuretic and hypotensive activities of 4-anilino derivatives of 2-methylthiopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation for diuretic activity of 1-substituted 6-chloro-5-sulfamylindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. echemi.com [echemi.com]
- 13. mdpi.com [mdpi.com]
- 14. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-5-methoxybenzenesulfonic Acid Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-Amino-5-methoxybenzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important intermediate, focusing specifically on the identification and control of process-related by-products. Our goal is to provide you with the expertise and practical solutions needed to ensure the purity and quality of your final product.
Part 1: Frequently Asked Questions - Common By-products and Their Origins
This section addresses the most common questions regarding impurity formation during the synthesis of this compound, which is typically produced via the sulfonation of p-anisidine.
Q1: What are the primary by-products I should expect when synthesizing this compound from p-anisidine?
A1: During the electrophilic sulfonation of p-anisidine with sulfuric acid or oleum, several by-products can form. The most common are positional isomers and products of secondary reactions. The primary expected by-products include:
-
5-Amino-2-methoxybenzenesulfonic acid (Ortho-isomer): This is a common isomeric impurity. The amino and methoxy groups direct the sulfonation to different positions on the aromatic ring. While the para-product is generally favored, the formation of the ortho-isomer is a significant possibility.
-
Di-sulfonated Products: Under harsh reaction conditions (e.g., high temperature or high concentration of sulfonating agent), a second sulfonic acid group can be added to the aromatic ring, leading to di-sulfonated species.
-
Unreacted p-Anisidine: Incomplete reaction will result in the starting material remaining in the product mixture.
-
Oxidation Products: The reaction conditions, particularly when using strong oxidizing agents like oleum, can lead to the formation of colored, often tar-like, oxidation by-products.
-
Sulfones: In some cases, diaryl sulfones can be formed as by-products.[1]
Q2: What are the reaction mechanisms that lead to the formation of these by-products?
A2: The formation of by-products is governed by the principles of electrophilic aromatic substitution and the influence of reaction conditions.
-
Isomer Formation: The directing effects of the amino (-NH2) and methoxy (-OCH3) groups on the p-anisidine starting material determine the position of sulfonation. Both are ortho-, para-directing groups. Since the para position is blocked, sulfonation occurs at the positions ortho to either the amino or methoxy group. The steric bulk of the sulfonyl group makes substitution ortho to the methoxy group (leading to the desired product) generally more favorable than ortho to the amino group.[2] However, the reaction is reversible, and under certain conditions, the thermodynamically favored product may differ from the kinetically favored one.[3]
-
Di-sulfonation: This occurs when the reaction is pushed too hard, either through excessive temperature or a high concentration of the sulfonating agent (sulfur trioxide).[1] This increases the electrophilicity of the reaction medium, forcing a second substitution onto the already deactivated ring.
-
Oxidation: Concentrated sulfuric acid and oleum are strong oxidizing agents. At elevated temperatures, they can oxidize the electron-rich aromatic ring of p-anisidine, leading to a complex mixture of degradation products.
Below is a diagram illustrating the primary reaction and the formation of the main isomeric by-product.
Caption: Synthesis of this compound and its primary isomeric by-product.
Part 2: Troubleshooting Guide - Analytical and Synthetic Strategies
This section provides answers to common problems encountered during the analysis and synthesis of this compound.
Analytical Troubleshooting
Q3: I have an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: A systematic approach is necessary to identify unknown peaks. The following workflow can be used:
-
Review Synthesis Conditions: Correlate the appearance of the peak with any changes in reaction parameters (temperature, time, reagents). This can provide clues as to its origin.
-
Spiking Study: If you have a standard for a suspected by-product (e.g., the ortho-isomer), inject a mixture of your sample and the standard. If the peak of interest increases in area, you have a tentative identification.
-
LC-MS/MS Analysis: This is the most powerful technique for identification.[4] The mass-to-charge ratio (m/z) will confirm the molecular weight of the impurity. Since isomers will have the same molecular weight, fragmentation patterns (MS/MS) can help differentiate them.
-
Forced Degradation: Subject your pure product to harsh conditions (e.g., high heat, strong acid) to intentionally generate by-products. Analyzing the resulting mixture can help identify degradation products that may also form during synthesis.
Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.
Q4: How can I improve the HPLC separation between the main product and its isomers?
A4: Achieving good resolution between isomers can be challenging. Consider the following method development strategies:
-
Mobile Phase pH: The ionization state of the amino and sulfonic acid groups is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can alter the retention times and improve selectivity.
-
Organic Modifier: If you are using acetonitrile, try switching to or blending with methanol. The different solvent properties can change the selectivity of the separation.
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.
-
Gradient Optimization: A shallower gradient around the elution time of your compounds of interest will increase the separation between them.
| Parameter | Starting Condition | Suggested Modification | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | Change ionization state to improve selectivity. |
| Mobile Phase B | Acetonitrile | Methanol | Alter solvent selectivity. |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3 µm | Provide alternative pi-pi interactions. |
| Gradient | 5-95% B in 15 min | 10-40% B in 20 min | Increase resolution around target peaks. |
Synthetic Strategy Troubleshooting
Q5: My reaction is producing a high level of the undesired ortho-isomer. How can I improve the regioselectivity?
A5: The ratio of isomers is often influenced by kinetic versus thermodynamic control.
-
Temperature Control: Sulfonation is a reversible reaction.[5] Lowering the reaction temperature generally favors the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer.[3] Experiment with different temperature profiles to find the optimal selectivity for the desired product.
-
Sulfonating Agent: The choice of sulfonating agent can impact selectivity. Milder agents may offer better control. For example, using concentrated sulfuric acid may give a different isomer ratio compared to fuming sulfuric acid (oleum).[1]
-
Reaction Time: Allow the reaction to proceed long enough to favor the formation of the thermodynamically more stable product, which is often the desired this compound due to reduced steric hindrance.
Q6: How can I minimize the formation of colored oxidation by-products?
A6: The formation of colored impurities is typically due to oxidation of the electron-rich p-anisidine.
-
Lower Reaction Temperature: Oxidation reactions are highly temperature-dependent. Maintaining a lower and consistent reaction temperature is the most effective way to reduce these by-products.
-
Inert Atmosphere: While not always practical with sulfuric acid, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Controlled Reagent Addition: Adding the sulfonating agent slowly and with efficient stirring helps to dissipate heat and avoid localized "hot spots" where oxidation is more likely to occur.
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Impurities
This protocol provides a general method for the analysis of reaction mixtures. It should be optimized for your specific system and impurity profile.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
Reference standards for this compound and p-anisidine.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 240 nm.[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability:
-
Inject a standard solution containing both p-anisidine and this compound.
-
Ensure adequate resolution between the two peaks (typically > 2.0).
-
Check for peak tailing (asymmetry factor should be between 0.9 and 1.5).
-
References
- NIOSH (1979). NIOSH Manual of Analytical Methods, 2nd ed., Vol. 5, S163. U.S. Department of Health, Education, and Welfare, Publ. (NIOSH) 79-141. [Link]
- Cerfontain, H. (2025). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Request PDF. [Link]
- SIELC Technologies (2018). 2-Amino-5-methylbenzenesulfonic acid. [Link]
- Filo (2022). (c)
- Google Patents (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Google Patents (2016). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- Google Patents (2006).
- Wikipedia.
- Google Patents (2003).
- ResearchGate (2018).
- ResearchGate (2025). Determination of p-Anisidine in workplace air by HPLC. [Link]
- PubChem. This compound. [Link]
- Chemithon.
- Chemistry Stack Exchange (2016).
- Sciencemadness Discussion Board (2008). p-Anisidine-2-sulfonic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-5-methoxybenzenesulfonic acid (AMBSA). This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. As an important precursor in the synthesis of various dyes and pharmaceuticals, mastering its preparation is crucial.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Synthesis Pathway Overview: The Sulfonation of p-Anisidine
The most common and industrially relevant method for synthesizing this compound is through the electrophilic aromatic sulfonation of p-anisidine.[2] The reaction involves the substitution of a hydrogen atom on the aromatic ring with a sulfonic acid group (-SO₃H).
The directing effects of the substituents on the p-anisidine ring are critical. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the amino group (-NH₂) is also a strong activating, ortho-, para-director. However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is deactivating and a meta-director.[3] Consequently, the sulfonation is directed to the position ortho to the amino group and meta to the methoxy group, yielding the desired this compound as the thermodynamically favored product.[3]
Reaction Mechanism: Electrophilic Aromatic Sulfonation
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electrophile is typically sulfur trioxide (SO₃), which can be generated from concentrated sulfuric acid, fuming sulfuric acid (oleum), or other sulfonating agents.[4][5]
Caption: General mechanism for the sulfonation of p-anisidine.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of AMBSA in a practical question-and-answer format.
Q1: My final yield is consistently below 50%. What are the most likely causes and how can I fix them?
A1: Low yield is a frequent issue stemming from several factors. Here is a systematic approach to identify and solve the problem:
-
Incomplete Reaction: The sulfonation of aromatic amines can be sluggish. The "baking" method, a solvent-free reaction at high temperatures (160-200°C), is often employed to drive the reaction to completion.[6] If you are using a solution-based method, ensure your reaction time and temperature are sufficient.
-
Sub-optimal Sulfonating Agent: While concentrated sulfuric acid is common, it can lead to side products. Using a mixture of sulfuric acid and amidosulfonic acid can significantly improve yields by providing a more controlled reaction.[6] The molar ratio is critical; a German patent suggests using 0.6 to 0.9 moles of sulfuric acid and 1 to 2 moles of amidosulfonic acid per mole of p-anisidine for optimal results.[6]
-
Product Loss During Workup: AMBSA has some solubility in acidic water. When isolating the product, ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize precipitation before filtration. Avoid using excessive amounts of water for washing the crude product.
-
Side Reactions: At excessively high temperatures or with very strong sulfonating agents like high-concentration oleum, charring and the formation of disulfonic acids can occur, consuming your starting material and reducing the yield of the desired product.[6][7]
Q2: My final product is dark purple or brown and proves difficult to purify. What causes this discoloration and how can I obtain a clean, off-white product?
A2: Discoloration is typically due to oxidation of the aromatic amine starting material or product, and the formation of polymeric byproducts.
-
Cause - Oxidation: Aromatic amines are susceptible to air oxidation, which is often accelerated at high temperatures and in the presence of strong acids. This can form highly colored impurities.
-
Solution 1 - Inert Atmosphere: While not always practical for this specific synthesis, minimizing exposure to air can help. Ensure your reaction vessel is clean and free of metal contaminants that can catalyze oxidation.
-
Solution 2 - Purification by Recrystallization: The most effective method to remove colored impurities is recrystallization. After initial isolation, dissolve the crude product in a minimum amount of hot water, treat with activated charcoal to adsorb the colored impurities, filter the hot solution to remove the charcoal, and then allow the filtrate to cool slowly to crystallize the purified product.
-
Solution 3 - Acidic Wash: Sometimes, impurities can be removed by thoroughly washing the crude product cake with dilute acid (e.g., dilute HCl) followed by cold water.[6]
Q3: I am getting a mixture of isomers. How can I improve the regioselectivity for this compound?
A3: Isomer formation is governed by kinetic versus thermodynamic control.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, sulfonation may favor the kinetically controlled product. The desired 2-amino-5-methoxy isomer is the thermodynamically more stable product.[3]
-
The "Baking" Method: The high temperatures used in the baking process (160-200°C) allow the reaction to reach thermodynamic equilibrium.[6] Sulfonation is a reversible reaction, and at these temperatures, any kinetically favored isomers can revert to the starting material and then reform as the more stable thermodynamic product.[3][4] This is the most reliable way to ensure high regioselectivity.
-
Reaction Time: Ensure the reaction is heated for a sufficient duration at the target temperature to allow for this equilibration to occur.
Frequently Asked Questions (FAQs)
Q1: What is the best sulfonating agent for p-anisidine?
A1: The "best" agent depends on a balance of reactivity, safety, cost, and desired yield.
-
Concentrated Sulfuric Acid (H₂SO₄): The most common and cheapest option. However, it requires high temperatures and can lead to charring.
-
Oleum (Fuming Sulfuric Acid): More reactive than H₂SO₄ due to the dissolved SO₃. This allows for lower reaction temperatures but increases the risk of side reactions like polysulfonation.[7]
-
Chlorosulfonic Acid (ClSO₃H): A very effective agent, but it is highly corrosive and reacts violently with water.[4] Its use introduces chlorinated waste streams.
-
Amidosulfonic Acid (H₂NSO₃H) with H₂SO₄: This combination is highly recommended for achieving high yields and purity.[6] It allows for a solid-state "baking" reaction that proceeds cleanly at high temperatures.
Q2: What is the "baking" method for sulfonation and why is it effective?
A2: The baking process is a solvent-free or low-solvent method where a salt of the aromatic amine (e.g., p-anisidine sulfate) is heated to a high temperature (typically 160-200°C).[6] It is effective for several reasons:
-
Drives Equilibrium: The high temperature ensures the reaction reaches completion.
-
Thermodynamic Control: It allows for the reversible sulfonation reaction to equilibrate, strongly favoring the formation of the most stable isomer, which is the desired product.[3]
-
Reduced Waste: It avoids the need for solvents, making the process more environmentally friendly and simplifying product isolation.
Q3: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the disappearance of the starting material (p-anisidine). A suitable mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic or formic acid.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of both the reaction progress and the final product's purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid is effective.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying the presence of any isomeric impurities by looking at the substitution pattern on the aromatic ring.
Optimized Experimental Protocol: High-Yield Synthesis via the Baking Method
This protocol is based on methods known to produce high yields and purity by leveraging the thermodynamic stability of the desired product.[6]
Reagents & Equipment:
-
p-Anisidine
-
Concentrated Sulfuric Acid (98%)
-
Amidosulfonic Acid
-
Reaction vessel suitable for high-temperature solid-state reaction (e.g., a sturdy beaker or flask)
-
Heating mantle or oven with precise temperature control
-
Mechanical stirrer (for initial mixing)
-
Standard glassware for workup (beakers, Büchner funnel, filter paper)
-
pH indicator paper
Procedure:
-
Formation of Anisidine Sulfate Salt: In the reaction vessel, carefully and slowly add 0.8 moles of concentrated sulfuric acid to 1.0 mole of p-anisidine with stirring. The reaction is exothermic; control the addition rate to keep the temperature manageable. The mixture will form a thick paste or solid consisting of anisidine sulfate and hydrogen sulfate.
-
Addition of Amidosulfonic Acid: To this mixture, add 1.5 moles of amidosulfonic acid and mix thoroughly until a homogeneous powder is obtained.
-
Baking Process: Heat the solid mixture in an oven or with a heating mantle. Gradually increase the temperature to 180-190°C and maintain it at this temperature for 4-6 hours. The mixture will "bake" into a solid cake.
-
Cooling and Dissolution: After the reaction is complete, allow the vessel to cool to room temperature. The solid reaction mass consists of the ammonium salt of the product and excess ammonium sulfate.[6] Carefully break up the solid and transfer it to a large beaker.
-
Product Isolation: Add a sufficient amount of water to dissolve the solid mass with stirring. The product is the ammonium salt at this stage. To precipitate the free sulfonic acid, the solution needs to be made acidic. Slowly add concentrated hydrochloric acid until the pH is approximately 1-2.
-
Crystallization and Filtration: Cool the acidic slurry in an ice bath for at least one hour to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a small amount of ice-cold water to remove residual salts and acid.
-
Drying: Dry the product in a vacuum oven at 60-80°C to a constant weight. The expected yield should be greater than 80%.
Data Summary & Analysis
Table 1: Comparison of Common Sulfonation Conditions
| Parameter | Method A: Conc. H₂SO₄ | Method B: Oleum (20% SO₃) | Method C: Baking (H₂SO₄/Amidosulfonic Acid) |
| Temperature | 180-200°C | 100-120°C | 180-190°C |
| Reaction Time | 6-8 hours | 3-5 hours | 4-6 hours |
| Typical Yield | 60-70% | 65-75% | >80%[1] |
| Pros | Simple, inexpensive reagent. | Lower temperature, faster reaction. | High yield, high purity, no solvent.[6] |
| Cons | Risk of charring, moderate yield. | Risk of polysulfonation, hazardous reagent. | Requires high temperature, solid-state handling. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent.
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid.
- 2-Amino-5-methylbenzenesulfonic acid. SIELC Technologies. [Link]
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- p-Anisidine-2-sulfonic acid. Sciencemadness Discussion Board. [Link]
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- Aromatic Sulphonation and Related Reactions.
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Aromatic sulfon
- Reactions of arom
- EAS-Sulfon
- Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PubMed Central. [Link]
Sources
- 1. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 6. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Amino-5-methoxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important dyestuff intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a direct question-and-answer format.
Issue 1: Low Yield of this compound
Q: My sulfonation reaction of p-anisidine is resulting in a disappointingly low yield. What are the likely causes and how can I optimize the reaction for a better outcome?
A: Low yields in the sulfonation of p-anisidine are a frequent challenge and can stem from several factors. The sulfonation of aromatic compounds is a reversible electrophilic aromatic substitution reaction, and its efficiency is highly dependent on the reaction conditions.[1][2]
Potential Causes & Solutions:
-
Incomplete Reaction: The equilibrium of the sulfonation reaction may not be sufficiently shifted towards the product. To drive the reaction forward, it is crucial to use a strong sulfonating agent and manage the water produced during the reaction, as its presence can promote the reverse reaction.[1][2]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can lead to side reactions and product degradation.[1]
-
Solution: The reaction often requires heating to proceed at a reasonable rate. A temperature range of 160-200°C has been reported for the reaction of p-anisidine with amidosulfonic acid in the presence of sulfuric acid.[3] It is essential to carefully control the temperature to favor the formation of the desired product while minimizing degradation and side reactions.
-
-
Side Reactions: The formation of byproducts, particularly disulfonated products, can significantly reduce the yield of the desired monosulfonated product. The amino group in p-anisidine is protonated in the strongly acidic medium, becoming a deactivating, meta-directing group. The methoxy group, however, is an activating, ortho-, para-directing group. The final substitution pattern is a result of these competing effects. High temperatures and prolonged reaction times can favor the formation of thermodynamically stable, but potentially undesired, isomers or disulfonated products.[1][4]
-
Solution: Carefully control the stoichiometry of the sulfonating agent. A large excess should be avoided if disulfonation is observed. Additionally, optimizing the reaction time and temperature can help to selectively form the monosulfonated product.[1] Monitoring the reaction progress by TLC or HPLC is recommended to stop the reaction once the starting material is consumed, preventing further sulfonation.[5]
-
-
Losses During Workup: The product is an amphoteric compound, containing both a basic amino group and an acidic sulfonic acid group. Its solubility in aqueous solutions is highly pH-dependent. Significant product loss can occur during isolation and purification if the pH is not optimal for precipitation.
-
Solution: After quenching the reaction mixture on ice, the product needs to be precipitated.[1] This is typically achieved by carefully adjusting the pH of the solution to the isoelectric point of this compound, where its solubility is at a minimum.
-
Issue 2: Formation of Impurities and Product Discoloration
Q: My final product is off-color and analysis shows the presence of significant impurities. What are these impurities and how can I prevent their formation and remove them?
A: Impurity formation is a common problem, often linked to the reaction conditions and the inherent reactivity of the starting material. Discoloration is typically due to the oxidation of the amino group.
Common Impurities & Prevention Strategies:
-
Regioisomers: While the primary product is this compound (sulfonation ortho to the amino group and meta to the methoxy group), the formation of other isomers is possible. The directing effects of the substituents determine the regioselectivity. The kinetic product may differ from the thermodynamic product, which is often obtained at higher temperatures due to the reversibility of the sulfonation reaction.[4]
-
Prevention: Precise temperature control is key to favoring the formation of the desired thermodynamic product.[4]
-
-
Disulfonated Byproducts: As mentioned previously, prolonged reaction times or excessive temperatures can lead to the introduction of a second sulfonic acid group onto the aromatic ring.[3]
-
Prevention: Use a controlled molar ratio of the sulfonating agent and monitor the reaction to avoid over-sulfonation.
-
-
Oxidation Products: The amino group of p-anisidine and the product are susceptible to oxidation, especially at elevated temperatures in the presence of strong oxidizing agents like concentrated sulfuric acid. This can lead to the formation of colored, polymeric impurities, resulting in a discolored final product.[5]
-
Prevention: While challenging to completely avoid, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation. Careful temperature control is also crucial.
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system (often aqueous) can be used to selectively dissolve the desired product at high temperatures and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Decolorization: If the product is discolored, activated carbon can be added during the recrystallization process to adsorb the colored impurities. The hot solution is then filtered to remove the carbon before crystallization.
-
Removal of Excess Sulfuric Acid: A primary impurity is the residual sulfuric acid from the reaction.[6] After quenching the reaction on ice, the product often precipitates out of the acidic solution. Washing the filtered solid with cold water can help remove excess sulfuric acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and direct method is the sulfonation of p-anisidine. This involves reacting p-anisidine with a sulfonating agent like concentrated sulfuric acid, oleum, or amidosulfonic acid, often at elevated temperatures.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism.[7][8]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The most critical parameters are:
-
Temperature: Directly influences the reaction rate and the formation of byproducts like isomers and disulfonated compounds.[1][4]
-
Stoichiometry: The molar ratio of p-anisidine to the sulfonating agent must be carefully controlled to prevent incomplete reactions or over-sulfonation.[5]
-
Reaction Time: Monitoring the reaction is essential to ensure completion without allowing for excessive side product formation.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (p-anisidine) and the appearance of the product. This allows for the determination of the optimal reaction time. For HPLC analysis of similar compounds, a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is often suitable.[9]
Q4: What safety precautions should be taken when performing this synthesis?
A4: The synthesis involves hazardous materials that require careful handling.
-
Sulfonating Agents: Concentrated sulfuric acid and oleum are extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
p-Anisidine: This compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10] It can cause headaches, dizziness, and cyanosis.[10] Chronic exposure may have more severe health effects.[10] Handle with appropriate PPE in a fume hood.
-
Reaction Quenching: The addition of the hot reaction mixture to ice/water is highly exothermic and can cause splashing. This step should be performed slowly and carefully in a fume hood, with the receiving flask immersed in an ice bath.
Data & Protocols
Table 1: Recommended Reaction Conditions for Sulfonation of p-Anisidine
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Starting Material | p-Anisidine | Ensure high purity to avoid side reactions from impurities. |
| Sulfonating Agent | Sulfamic Acid / Sulfuric Acid | A mixture has been shown to give high yields.[3] |
| Molar Ratio (p-Anisidine:H₂SO₄) | 1 : 0.6-0.9 | Forms a mixture of neutral and acid sulfate, which is key for the subsequent reaction.[3] |
| Molar Ratio (p-Anisidine:Sulfamic Acid) | 1 : 1-2 | Ensures complete sulfonation.[3] |
| Reaction Temperature | 160-200°C | High temperature is required to drive the reaction but must be carefully controlled to avoid degradation.[3] |
| Reaction Time | Varies (monitor by TLC/HPLC) | Typically several hours. Reaction should be stopped once starting material is consumed. |
Experimental Workflow & Diagrams
General Synthesis Workflow
The overall process for the synthesis of this compound involves the initial formation of p-anisidine sulfate salts, followed by a high-temperature reaction with a sulfonating agent, and finally, workup and purification.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart: Low Product Yield
When faced with low yields, a systematic approach can help identify and resolve the underlying issue.
Caption: Troubleshooting flowchart for addressing low product yield.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is based on a method described for the synthesis of this compound and should be adapted and optimized for your specific laboratory conditions.[3]
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge 1 mole of p-anisidine.
-
Sulfate Formation: With stirring, slowly add 0.6-0.9 moles of concentrated (98%) sulfuric acid. The addition is exothermic, so control the temperature as needed. A mixture of the neutral and acid sulfate of p-anisidine will form.
-
Addition of Sulfonating Agent: Add 1-2 moles of amidosulfonic acid to the mixture.
-
Sulfonation: Heat the reaction mixture to 160-200°C. Maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them by TLC or HPLC until the p-anisidine is consumed.
-
Workup: Once the reaction is complete, cool the mixture to below 100°C. Carefully and slowly pour the reaction mass onto a sufficient amount of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Allow the slurry to stir in the cold for a period to ensure complete precipitation. Filter the solid product using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove residual sulfuric acid and other water-soluble impurities.
-
Purification: Transfer the crude solid to a beaker and perform a recrystallization from an appropriate solvent (e.g., water or dilute acid). If the product is colored, treat the hot solution with activated carbon before filtering.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Characterization: Characterize the final product by obtaining its melting point and using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
References
- Overcoming challenges in the sulfonation of ethylbenzene. (2025). Benchchem.
- A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. (2016).
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.).
- Technical Support Center: Purification of Sulfonation Reaction_Mixtures. (2025). Benchchem.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- This compound. (n.d.). PubChem.
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013).
- 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid. (n.d.).
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006).
- Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid. (n.d.). Benchchem.
- Reaction: Sulfon
- Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. (n.d.). Pharmaguideline.
- Aromatic Nitration and Sulfon
- p-Anisidine-2-sulfonic acid. (2008). Sciencemadness Discussion Board.
- 2-Amino-5-methylbenzenesulfonic acid. (2018). SIELC Technologies.
- p-Anisidine: properties, applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 8. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 9. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 10. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Degradation of 2-Amino-5-methoxybenzenesulfonic Acid
Welcome to the dedicated technical support center for 2-Amino-5-methoxybenzenesulfonic acid (Product No. AC342620000; AC342620050; AC342620250). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and degradation of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.
Introduction to the Stability of this compound
This compound is a substituted aromatic amine that serves as a crucial intermediate in various synthetic processes.[1] Understanding its stability profile is paramount to preventing the formation of impurities that could compromise experimental outcomes and the safety of resulting products. The presence of amino, methoxy, and sulfonic acid functional groups on the benzene ring dictates its reactivity and susceptibility to degradation under various environmental conditions.
This guide will provide a structured approach to identifying and mitigating potential degradation pathways, ensuring the reliability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Avoid exposure to moisture, strong acids, and strong oxidizing agents, as these are incompatible materials.[2] For solutions, storage at reduced temperatures (-20°C to -80°C) is recommended to minimize degradation, with stability for up to one month at -20°C and six months at -80°C in appropriate solvents.[3]
Q2: What are the primary known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation routes can be anticipated. These include:
-
Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. The presence of a methoxy group can also influence the rate and products of oxidation.
-
Photodegradation: Aromatic amines and sulfonated compounds can be sensitive to light, potentially leading to complex degradation pathways. It is advisable to protect solutions from light to prevent the formation of photodegradants.
-
Thermal Decomposition: At elevated temperatures, the compound may decompose. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Q3: How does pH influence the stability of this compound in aqueous solutions?
A3: The stability of aminobenzenesulfonic acids in aqueous solutions is pH-dependent. Both the amino and sulfonic acid groups can ionize, and this ionization state will affect the molecule's reactivity. While specific data for this compound is limited, it is reasonable to expect that extremes of pH, both acidic and basic, could promote hydrolysis or other degradation reactions. It is highly recommended to perform pH stability studies to identify the optimal pH range for your specific application.
Q4: Are there any known biological degradation pathways?
A4: Studies on related aminobenzenesulfonic acid isomers have shown that they can be degraded under aerobic conditions by specific microbial communities, particularly from environments with a history of pollution from these compounds. This suggests that biological systems may be capable of mineralizing the compound, breaking it down into simpler inorganic substances.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of this compound.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
Description: Your chromatogram shows additional peaks that are not attributable to your starting material or expected products.
Possible Causes & Corrective Actions:
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify Storage Conditions: Ensure the solid material and any prepared solutions have been stored according to the recommendations (cool, dry, protected from light).[2] 2. Prepare Fresh Samples: Immediately before analysis, prepare a fresh solution of this compound. 3. Minimize Exposure: During sample preparation, minimize exposure to light and elevated temperatures. |
| Contamination | 1. Solvent Purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents for sample preparation and as mobile phases. 2. System Cleanliness: Ensure the injection port, autosampler, column, and detector are clean and free from residual contaminants from previous analyses. |
| In-source Fragmentation (LC-MS) | 1. Optimize MS Parameters: Reduce the fragmentation voltage or collision energy in the mass spectrometer's source to minimize in-source fragmentation. |
| Interaction with Mobile Phase | 1. pH Adjustment: The pH of the mobile phase can influence the stability of the analyte on the column. Experiment with slight adjustments to the mobile phase pH. 2. Solvent Compatibility: Ensure the chosen mobile phase is compatible with this compound. |
Issue 2: Poor Reproducibility in Experimental Results
Description: You are observing significant variations in yield, purity, or reaction kinetics between experimental runs.
Possible Causes & Corrective Actions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Starting Material Purity | 1. Certificate of Analysis (CoA): Review the CoA for the batch of this compound being used to check for any specified impurities. 2. Purity Check: Perform a baseline purity assessment of the starting material using a validated analytical method (see Protocol 2). |
| Degradation During Reaction | 1. Reaction Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, TLC) to check for the appearance of degradation products. 2. Inert Atmosphere: If oxidative degradation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Variability in Reaction Conditions | 1. Precise Control: Ensure tight control over reaction parameters such as temperature, pH, and reaction time. 2. Reagent Quality: Use fresh, high-quality reagents to avoid introducing contaminants that could catalyze degradation. |
Experimental Protocols
To empower researchers to proactively assess the stability of this compound, we provide the following detailed protocols for forced degradation studies and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines for forced degradation studies.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source. A control sample should be wrapped in aluminum foil and kept at the same temperature.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Characterize any significant degradation products using LC-MS/MS.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification and purity assessment.
1. Instrumentation and Column:
-
An HPLC system equipped with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase and Gradient Program:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: This is the most critical parameter for a stability-indicating method. It must be demonstrated that the peak for this compound is well-resolved from all degradation product peaks in the chromatograms of the stressed samples. Peak purity analysis using a PDA detector is recommended.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- Benchchem. (2026).
- Waters Corporation. (n.d.).
- MedCrave. (2016).
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040.
- Quest Journals. (2023).
- Science.gov. (n.d.).
- ResearchGate. (2011). (PDF) Stability indicating HPLC method development - a review.
- PubChem. (n.d.). This compound.
- International Journal of Pharmaceutical Investigation. (2020).
- Benchchem. (2026). Recommended stability and storage conditions for 2-Amino-3-methoxybenzoic acid.
- ResearchGate. (n.d.). separation and identification of forced degradation products of lofexidine by using lc-ms/ms.
- ResearchGate. (n.d.). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn | Request PDF.
- IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203)
- PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-methoxy-.
- PubChem. (n.d.). This compound.
- Echemi. (n.d.). 2-Amino-5-chloro-4-(1-methylethyl)
- National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- PubMed. (2024).
Sources
- 1. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-methoxybenzenesulfonic acid
Welcome to the technical support guide for the synthesis and optimization of 2-Amino-5-methoxybenzenesulfonic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important dyestuff intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
Section 1: Foundational Synthesis & Core Challenges
The most common and direct route to this compound is the electrophilic sulfonation of p-anisidine. While seemingly straightforward, this reaction is a classic case of kinetic versus thermodynamic control, which is the primary source of optimization challenges.
Q1: My sulfonation of p-anisidine is giving me a poor yield of the desired this compound. What is the most likely cause?
A1: The most frequent cause of low yield is the formation of the incorrect isomer. The sulfonation of p-anisidine can lead to two primary products:
-
5-Amino-2-methoxybenzenesulfonic acid (Kinetic Product): The sulfonic acid group is positioned ortho to the activating methoxy group. This product forms faster and at lower temperatures.
-
This compound (Thermodynamic Product): The sulfonic acid group is ortho to the deactivating (protonated) amino group. This is the more stable, desired product.
At lower temperatures, the reaction is under kinetic control and favors the faster-forming isomer. To obtain the desired thermodynamic product, the reaction requires significantly higher temperatures to overcome the energy barrier for rearrangement.[1]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Purity - Contamination with the Kinetic Isomer
Q2: I've confirmed via HPLC analysis that my product is a mixture of isomers. How can I increase the selectivity for the desired this compound?
A2: Isomer control is primarily achieved by manipulating the reaction temperature and time. Sulfonation is a reversible process, especially in sulfuric acid concentrations above 60%.[1] Heating the reaction mixture for an extended period allows the initially formed kinetic product to revert to the starting material and then reform as the more stable thermodynamic product.
Optimization Strategy:
-
Implement a "Baking" Procedure: This involves heating the mixture of p-anisidine and sulfuric acid to high temperatures (typically 160-200°C) for several hours.[1][2] This provides the necessary energy for the equilibrium to shift towards the thermodynamically favored product.
-
Initial Low-Temperature Phase: Some protocols suggest an initial, milder heating phase (e.g., 60°C) to ensure homogenous mixture and initial sulfonation, followed by a prolonged high-temperature phase for isomerization.[1]
Below is a diagram illustrating this crucial concept.
Caption: Kinetic vs. Thermodynamic control in p-anisidine sulfonation.
Issue 2: Significant Byproduct Formation (Darkening, Tarring)
Q3: My reaction mixture turns very dark, and the final product is difficult to purify. What side reactions are occurring and how can I prevent them?
A3: The harsh conditions (high temperature and concentrated acid) required for isomerization can also cause side reactions like oxidation, demethylation, or the formation of disulfonic acids.[1][2]
Mitigation Strategies:
-
Use a Milder Sulfonating Agent: While sulfuric acid is common, sulfamic acid (H3NSO3) can be a highly effective alternative. The reaction of p-anisidine with sulfamic acid, often in the presence of a sulfuric acid additive, can proceed at high temperatures (160-200°C) with fewer oxidation-related byproducts, leading to higher yields and purity.[2]
-
Control Sulfuric Acid Concentration: Using sulfuric acid that is 95-100% is recommended. The presence of excess water can be detrimental, while free sulfur trioxide (oleum) can be too aggressive, leading to unwanted side reactions.[2]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative degradation of the amine at high temperatures.
Data Summary: Sulfonating Agent Comparison
| Sulfonating Agent | Typical Temperature | Key Advantages | Key Disadvantages |
| Conc. H₂SO₄ | 170-190°C | Low cost, readily available | High potential for oxidation & side reactions[1] |
| Oleum (H₂SO₄ + SO₃) | Varies | Highly reactive | Very aggressive, high risk of disulfonation |
| Sulfamic Acid | 160-200°C | Cleaner reaction, higher yields[2] | Higher cost, may require additive |
Issue 3: Reaction Stalls or Fails to Initiate
Q4: I've mixed the reagents, but the reaction doesn't seem to be proceeding, even with heating. What could be wrong?
A4: This issue often points to the initial formation of the p-anisidine sulfate salt, which can be very stable and react sluggishly.
Troubleshooting Steps:
-
Ensure Proper Molar Ratios: A German patent suggests that using a specific molar ratio of sulfuric acid (0.6 to 0.9 mol per 1 mol of p-anisidine) initially forms a mixture of the neutral and acid sulfate salts. This specific mixture is surprisingly more reactive towards sulfamic acid than either the pure sulfate or hydrogensulfate salt alone.[2]
-
Verify Reagent Quality: Ensure the p-anisidine is pure and the sulfuric/sulfamic acid has not absorbed significant atmospheric moisture.
-
Mixing and Heat Transfer: In larger scale reactions, poor mixing can lead to localized overheating or unreacted pockets of material. Ensure vigorous stirring, especially during the initial exothermic salt formation.
Below is a decision tree to guide your troubleshooting process.
Sources
- 1. Sciencemadness Discussion Board - p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-5-methoxybenzenesulfonic Acid
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 2-Amino-5-methoxybenzenesulfonic acid. We will address common challenges encountered during its isolation and purification, offering logical, field-proven solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My crude this compound product is highly colored (e.g., pink, brown, or dark grey). What is the cause and how can I fix it?
A1: Discoloration is almost always due to the presence of oxidized impurities. The aromatic amino group in your target compound is susceptible to air oxidation, especially under the acidic and sometimes high-temperature conditions of sulfonation or during work-up. This process forms highly conjugated, colored byproducts.
-
Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring highly activated and prone to oxidation. Trace metal ions can catalyze this process.
-
Troubleshooting & Solution: The most effective method to remove these colored impurities is through recrystallization with the aid of a decolorizing agent.
-
Activated Charcoal Treatment: Dissolve your crude product in a minimal amount of hot solvent (e.g., hot water). Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules (the colored impurities) preferentially over your smaller, more polar product.
-
Procedure: Maintain the solution at a gentle boil for 5-10 minutes. Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be significantly lighter in color or colorless. Allow the filtrate to cool slowly to induce crystallization.
-
Q2: After purification, my yield is significantly lower than expected. What are the likely causes of product loss?
A2: Low recovery is a common issue that can typically be traced to the recrystallization step.
-
Causality & Troubleshooting:
-
Suboptimal Solvent Choice: Your product might be too soluble in the chosen solvent, even at low temperatures. This compound is a zwitterion, making its solubility highly dependent on the solvent's polarity.[1]
-
Solution: Water is often a good starting solvent due to the polar sulfonic acid and amino groups. However, if solubility is too high, a mixed solvent system (e.g., water-ethanol, water-isopropanol) can be more effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude solid until dissolution is just complete.
-
-
Premature Crystallization: If the product crystallizes during hot filtration (to remove charcoal or other solids), significant loss will occur on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. This keeps the solution from cooling and crystallizing prematurely. Work quickly but safely.
-
-
Q3: My purity assessment (e.g., by HPLC) shows the presence of persistent impurities. What are they and how can I remove them?
A3: The nature of impurities is directly related to the synthetic route used to prepare the compound. The most common synthesis involves the sulfonation of p-anisidine.[2][3]
-
Common Impurities & Causality:
-
Unreacted p-Anisidine: Incomplete sulfonation will leave starting material in your crude product.
-
Regioisomers: Sulfonation of p-anisidine is subject to kinetic vs. thermodynamic control. While the desired this compound is the thermodynamic product, a kinetically favored isomer might form and persist if the reaction is not driven to completion.[3]
-
Di-sulfonated Byproducts: Using an excess of the sulfonating agent or harsh reaction conditions can lead to the introduction of a second sulfonic acid group on the aromatic ring.[2]
-
-
Purification Strategy:
-
Recrystallization: A carefully optimized recrystallization is often sufficient to remove these impurities, as they typically have different solubility profiles from the desired product.
-
pH Adjustment: The zwitterionic nature of your product can be exploited. Its solubility is lowest at its isoelectric point. Adjusting the pH of the aqueous solution before crystallization can help precipitate the desired product while leaving more soluble impurities behind.
-
Q4: How can I definitively confirm the purity and identity of my final product?
A4: A multi-technique approach is recommended for comprehensive purity and identity confirmation.
-
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a UV detector is typically used. It can separate and quantify the main product and any organic impurities.[4][5][6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will cause the melting point to be depressed and broaden.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound, ensuring you have the correct isomer and that no significant structural impurities are present.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for purifying the title compound, assuming the primary impurities are colored oxidation byproducts and unreacted starting material.
-
Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent. Water or a water/ethanol mixture is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a small amount of the chosen solvent (e.g., 50 mL of deionized water) and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is just dissolved at the boiling point. Note: Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 0.1-0.2 g). Return the flask to the hotplate and boil gently for 5-10 minutes.
-
Hot Gravity Filtration: Set up a gravity filtration apparatus with fluted filter paper in a stemless or short-stemmed funnel. Pre-heat the funnel and the receiving Erlenmeyer flask with hot solvent or by placing them in an oven. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Purity Verification: Assess the purity of the final product using HPLC and melting point analysis as described in Q4.
Data & Visualization
Table 1: Comparison of Purity Analysis Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis | ¹H NMR Spectroscopy |
| Principle | Differential partitioning between mobile and stationary phases. | Temperature at which solid-liquid phase equilibrium occurs. | Nuclear spin transitions in a magnetic field. |
| Information | Quantitative purity (Area %), retention times of impurities. | Purity indicated by a sharp, narrow range near the literature value. | Structural confirmation, identification of proton-containing impurities. |
| Sensitivity | High (ng to µg level) | Low to Moderate | Moderate (µg to mg level) |
| Primary Use | Routine purity checks and impurity profiling.[8] | Quick, qualitative assessment of purity. | Absolute structural elucidation and confirmation.[8] |
Diagrams & Workflows
A logical workflow is essential for efficient troubleshooting. The following diagram outlines a systematic approach to purifying crude this compound.
Caption: A workflow for troubleshooting the purification of this compound.
References
- DE4226427A1: 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate.
- CN105218406A: A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- p-Anisidine-2-sulfonic acid. Sciencemadness Discussion Board. [Link]
- This compound | C7H9NO4S. PubChem. [Link]
- 2-Amino-5-methylbenzenesulfonic acid. SIELC Technologies. [Link]
- Solubilities of Amino Acids in Different Mixed Solvents.[Link]
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Amino-5-methoxybenzenesulfonic Acid
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-Amino-5-methoxybenzenesulfonic acid. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the nuances of this specific recrystallization, enabling you to troubleshoot effectively and achieve high purity.
Core Principles: The 'Why' Behind the Method
This compound (C₇H₉NO₄S) is a zwitterionic compound, meaning it contains both an acidic functional group (sulfonic acid, -SO₃H) and a basic functional group (amino, -NH₂). This structure dictates its physical properties, particularly its high polarity and strong intermolecular interactions. Consequently, it exhibits high solubility in polar solvents like water and is typically a solid at room temperature.
Recrystallization is an ideal purification technique for this compound. The underlying principle is the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, water is the most common and effective solvent. The goal is to dissolve the impure solid in a minimum amount of hot water, filter out any insoluble impurities, and then allow the solution to cool slowly, causing the pure compound to crystallize while the more soluble impurities remain in the solution (the mother liquor).
Safety First: Handling and PPE
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound may cause skin, eye, and respiratory irritation.[1][2]
-
Engineering Controls: Always work in a well-ventilated laboratory or a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[3]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[1]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.[1]
Standard Recrystallization Workflow
The following diagram outlines the ideal step-by-step process for the recrystallization of this compound.
Caption: Standard workflow for recrystallization.
Troubleshooting Guide
Even a standard procedure can present challenges. This section addresses the most common issues encountered during the recrystallization of sulfonic acids.[4]
Q1: My compound, this compound, is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a super-cooled liquid instead of a solid crystalline lattice.[5][6] This is common for compounds when the solution is highly concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point (or eutectic point with the solvent).
-
Causality: The high concentration of the solute lowers its melting point. If the solution's saturation temperature is above this depressed melting point, the compound will separate as an oil.
-
Solution Steps:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature.[5]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
Vigorously scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Q2: After cooling, no crystals have formed, or the yield is very low. What went wrong?
A2: This is one of the most frequent issues and typically points to one of two causes: excessive solvent or the need for nucleation.[6]
-
Causality & Solution (Too Much Solvent): You have likely used too much solvent, and the solution is not supersaturated upon cooling. The remedy is to gently heat the solution to boil off a portion of the solvent.[6] Do this in a fume hood and be careful not to evaporate too much. Periodically remove from heat, allow it to cool, and check for crystal formation.
-
Causality & Solution (Supersaturation/Nucleation): The solution may be supersaturated but lacks a nucleation site to initiate crystallization.
-
Scratching: As mentioned above, scratch the inner surface of the flask with a glass rod.
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.
-
Extended Cooling: Sometimes, crystallization is a slow process. Storing the solution in a refrigerator or freezer for an extended period can help induce crystallization.[7]
-
Q3: The compound crystallized prematurely in the funnel during hot filtration. How can I avoid this?
A3: This happens when the solution cools slightly during the transfer, causing the solubility to drop and the product to crash out.[5]
-
Causality: The temperature difference between the boiling solution and the filtration apparatus (funnel, filter paper, receiving flask) is sufficient to induce crystallization.
-
Solution Steps:
-
Use Excess Solvent: Start with slightly more solvent than the minimum required to dissolve the compound (e.g., 5-10% extra). You can evaporate this excess after filtration.[5]
-
Pre-heat Everything: Keep the filtration apparatus hot. Place the funnel and filter paper over the receiving flask and allow them to be heated by the solvent vapors before pouring your solution. Using a stemless funnel can also help prevent crystallization in the stem.
-
Q4: My final product is colored, even after recrystallization. What should I do?
A4: Colored impurities often have similar solubility profiles to the target compound but can sometimes be removed with activated carbon.
-
Causality: Highly colored impurities, often large organic molecules with extensive conjugation, can be adsorbed onto the surface of activated carbon.
-
Solution Steps:
-
After dissolving your crude product in the hot solvent, cool the solution slightly to prevent flash boiling.
-
Add a very small amount of activated carbon (a micro-spatula tip is often enough) to the hot solution. Adding too much will adsorb your product and reduce the yield.
-
Keep the solution hot for a few minutes while stirring or swirling.
-
Perform a hot gravity filtration as usual to remove the carbon and the adsorbed impurities. The filtrate should be significantly less colored.
-
Caption: Troubleshooting decision tree for recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for this compound? A: Given its high polarity and zwitterionic nature, deionized water is the solvent of choice. It is effective, safe, inexpensive, and non-flammable. For aryl sulfonic acids, the high polarity and water solubility can make them difficult to isolate from aqueous mixtures, but for a simple recrystallization, water is ideal.[4] Using a mixed-solvent system (e.g., water/ethanol) is possible but often increases the likelihood of oiling out and is generally not necessary unless dealing with specific impurities.[7]
Q: How do I remove inorganic salt impurities? A: If your crude material is contaminated with inorganic salts (e.g., from a synthesis workup), recrystallization from water can be effective.[8] Inorganic salts generally have a different solubility curve in water compared to organic compounds. Many will either be much more soluble (remaining in the mother liquor) or much less soluble (removed during hot filtration).
Q: What are the key physical properties of this compound? A: Knowing the basic properties is essential for planning your experiment.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₄S | [2] |
| Molecular Weight | 203.22 g/mol | [2] |
| Physical State | Solid / Powder | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 13244-33-2 | |
| Storage | Keep sealed in a dry, dark place at room temperature. |
Detailed Experimental Protocol
This protocol is a representative method. The exact volumes of solvent will need to be determined empirically based on the purity of your starting material.
Objective: To purify crude this compound by recrystallization from water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass funnel (stemless preferred)
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of deionized water and a stir bar.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding small portions of hot deionized water until the solid just dissolves. Avoid adding a large excess of water. Note the total volume of water used.
-
-
Hot Filtration (if insoluble impurities are present):
-
Place a fluted filter paper in a stemless glass funnel.
-
Place the funnel on top of a clean Erlenmeyer flask on the hot plate to pre-heat it.
-
Once the dissolution is complete, pour the hot solution through the pre-heated funnel into the clean flask. This step removes any insoluble impurities.
-
-
Crystallization:
-
Remove the flask containing the hot filtrate from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed as the solution cools.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold deionized water.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining mother liquor.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
-
Drying:
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Break up the solid to increase the surface area.
-
Allow the crystals to air-dry completely or dry them in a vacuum oven at a suitable temperature.
-
-
Analysis:
-
Weigh the final, dry product to calculate the percent recovery.
-
Determine the melting point and compare it to the literature value to assess purity.
-
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-methoxybenzenesulfonic Acid
Welcome to the technical support center for the purification of 2-Amino-5-methoxybenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a valuable intermediate in the synthesis of various dyes and pharmaceutical compounds. Its purification can be challenging due to its zwitterionic nature, high polarity, and the potential for the formation of closely related impurities during its synthesis. This guide provides practical, field-proven insights to help you navigate these challenges and obtain a highly pure product.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
Q1: My this compound is not dissolving in any common recrystallization solvents. What should I do?
A1: This is a common issue due to the compound's high polarity and zwitterionic character, which limits its solubility in many organic solvents.
-
Expert Insight: The sulfonic acid and amino groups make the molecule highly polar, behaving almost like a salt. Therefore, highly polar or aqueous-based solvent systems are your best starting point.
-
Troubleshooting Steps:
-
Water is the primary choice: Given its structure, water is the most likely solvent for recrystallization. One source indicates a melting point of >232 °C with decomposition in water, suggesting it is a viable solvent[1].
-
Aqueous Mixtures: If solubility in pure water is too high at room temperature, consider a mixed solvent system. A mixture of water with a miscible organic solvent like ethanol or methanol can be effective. Start by dissolving the compound in a minimal amount of hot water and then slowly add the organic solvent until the solution becomes slightly cloudy (the saturation point). Then, gently heat until the solution is clear again before allowing it to cool slowly.
-
pH Adjustment: The solubility of aminobenzenesulfonic acids is highly pH-dependent. You can often purify the compound by dissolving it in a dilute basic solution (e.g., aqueous sodium bicarbonate) to form the soluble salt, filtering to remove any insoluble impurities, and then re-precipitating the pure acid by carefully adding a dilute acid (e.g., HCl) until the isoelectric point is reached.
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration is too high, leading to the separation of a liquid phase instead of solid crystals.
-
Causality: This is common with polar compounds when the cooling process is too rapid or the solvent is not ideal.
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A Dewar flask filled with warm water can be used for very slow cooling.
-
Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it, then attempt to recrystallize again.
-
Solvent System Modification: If using a mixed solvent system, you may have added too much of the anti-solvent. Try redissolving the oil by adding more of the better solvent and then proceed with a slower addition of the anti-solvent.
-
Seeding: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Impurity Removal
Q3: After purification, I still see a colored impurity in my product. What is it and how can I remove it?
A3: Colored impurities often arise from oxidation of the aromatic amine or from nitrated intermediates if nitric acid was used in a preceding synthesis step. p-Anisidine, a common starting material, is known to oxidize and darken on exposure to air[2].
-
Expertise & Experience: The amino group on the benzene ring is susceptible to oxidation, which can form highly colored polymeric byproducts.
-
Removal Strategy:
-
Activated Charcoal (Carbon) Treatment: Dissolve the crude product in a suitable hot solvent (like water). Add a small amount (1-2% by weight) of activated charcoal and simmer for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Inert Atmosphere: When possible, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.
-
Q4: I suspect I have isomeric impurities. How can I identify and remove them?
A4: The sulfonation of p-anisidine can potentially lead to the formation of isomeric products. The primary product is this compound (sulfonation ortho to the amino group), but the kinetic product, 5-amino-2-methoxybenzenesulfonic acid (sulfonation ortho to the methoxy group), can also be formed[3].
-
Trustworthiness through Analysis: The presence of isomeric impurities should be confirmed by analytical techniques like HPLC or NMR.
-
Separation Strategies:
-
Fractional Recrystallization: Isomers often have slightly different solubilities. Careful, repeated recrystallizations may allow for the separation of the desired isomer.
-
pH-Controlled Precipitation: As the pKa values of the isomers may differ slightly, adjusting the pH during precipitation might allow for selective isolation.
-
Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is a very effective, albeit more resource-intensive, method for separating sulfonic acid isomers. A patent for a similar compound demonstrates that HPLC can effectively separate the desired product from its isomer[4].
-
Part 2: Experimental Protocols and Data
This section provides detailed experimental protocols and data to support your purification efforts.
Protocol 1: Recrystallization from an Aqueous System
This protocol provides a general procedure for the recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Begin with deionized water as the solvent. Test the solubility of a small amount of your crude product to determine an approximate solvent volume.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Add more water in small portions until the solid is completely dissolved at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Bring the solution back to a gentle boil for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Data Presentation: Solvent Selection Guide
| Solvent/System | Expected Solubility Behavior | Rationale |
| Water | Good solubility when hot, lower when cold | Highly polar solvent suitable for the polar, zwitterionic compound. |
| Ethanol/Water | May provide a better crystal yield than water alone | Adding a less polar, miscible solvent can reduce solubility at lower temperatures. |
| Methanol/Water | Similar to ethanol/water | Another aqueous-organic mixture to try. |
| Acetic Acid/Water | Potentially effective | Acetic acid can help to solubilize the compound. |
| Acetone | Likely poor solubility | Less polar than alcohols and water. |
| Hexane | Insoluble | Non-polar solvent. |
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a starting point for developing an HPLC method to assess the purity of your this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. A typical gradient might be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. A pure sample should show a single major peak. The presence of other peaks indicates impurities. The retention times can be compared to known standards of potential impurities if available.
Part 3: Visualizations and Workflows
Diagram 1: Purification Workflow
This diagram illustrates the general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Recrystallization
This diagram provides a logical flow for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. (n.d.). PubMed.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- p-Anisidine-2-sulfonic acid. (2008, March 1). Sciencemadness Discussion Board.
- A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (2018, September 18). MDPI.
- 2-Amino-5-methylbenzenesulfonic acid. (2022, October 16). ChemBK.
- 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). (n.d.). IndiaMART.
- Products - 2a biotech. (n.d.). 2a biotech.
- Benzenesulfonic acid, 2-amino-5-methoxy-. (n.d.). US EPA.
- This compound | C7H9NO4S | CID 83260. (n.d.). PubChem.
- Process for the preparation of aminobenzenesulfonic acids. (1993, February 23). Google Patents.
- p-Anisidine. (n.d.). Wikipedia.
- 4-Aminoanisole-3-sulfonic acid. (2024, April 9). ChemBK.
- P-anisidine – Knowledge and References. (n.d.). Taylor & Francis.
- 4-Amino Anisole -2-Sulfonic Acid. (n.d.). IndiaMART.
Sources
Technical Support Center: 2-Amino-5-methoxybenzenesulfonic Acid
Welcome to the technical support center for 2-Amino-5-methoxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Stability Profile of this compound
This compound is a substituted aromatic compound containing an amino group, a methoxy group, and a sulfonic acid group. The interplay of these functional groups on the benzene ring dictates its chemical reactivity and stability. While generally stable under recommended storage conditions, its stability can be compromised by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results.
II. Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Scenario: You are analyzing a sample of this compound and observe additional, unexpected peaks in your chromatogram.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Degradation Due to Improper Storage or Handling | Exposure to light, elevated temperatures, or incompatible substances can lead to the degradation of the compound. The amino group is particularly susceptible to oxidation, which can result in colored impurities. | Ensure the compound is stored in a cool, dark, and dry place, away from oxidizing agents. Prepare solutions fresh and minimize their exposure to ambient light and heat. |
| Hydrolysis at Extreme pH | While benzenesulfonic acids are generally stable, extreme acidic or basic conditions, especially when coupled with heat, can potentially lead to hydrolysis or other degradative reactions. The amino and sulfonic acid groups' ionization state changes with pH, which can alter the molecule's reactivity. | Maintain the pH of your solutions within a neutral to slightly acidic range (pH 3-7) for maximum stability. If your experiment requires extreme pH, conduct preliminary stability studies to assess the compound's integrity under those conditions. |
| Desulfonation at High Temperatures | Aromatic sulfonic acids can undergo desulfonation (loss of the -SO₃H group) when heated in aqueous solutions, particularly in the presence of strong acids. | Avoid prolonged heating of aqueous solutions containing this compound, especially at temperatures approaching or exceeding 100°C. |
| Presence of Synthesis-Related Impurities | The synthesis of this compound can result in residual starting materials or by-products. For instance, a common synthesis route starts from phenol, and intermediates could include nitrophenols or aminophenols.[1] | Review the certificate of analysis (CoA) for your batch of the compound. If significant impurities are present, consider purification by recrystallization or chromatography. |
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
This method is adapted from a general procedure for analyzing similar aromatic sulfonic acids and may require optimization for your specific instrumentation and sample matrix.[2]
Issue 2: Gradual Color Change of the Solid or Solution
Scenario: Your solid this compound or its solution develops a yellow or brownish tint over time.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Oxidation of the Amino Group | Aromatic amines are prone to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This oxidation often leads to the formation of highly colored polymeric products. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if possible. For solutions, use deoxygenated solvents and protect them from light by using amber vials or wrapping them in aluminum foil. |
| Photodegradation | The aromatic ring and its substituents can absorb UV light, leading to photochemical reactions that result in degradation and color formation. | Minimize exposure of both the solid and its solutions to direct sunlight and UV radiation. Work in a well-shaded area or use UV-blocking containers. |
Issue 3: Inconsistent Experimental Results or Loss of Compound Activity
Scenario: You observe a decrease in the expected biological or chemical activity of your this compound-containing solution over time.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Chemical Degradation | The compound may be degrading under your specific experimental conditions (e.g., pH, temperature, presence of reactive species). The degradation products are unlikely to have the same activity as the parent compound. | Perform forced degradation studies to identify the conditions under which your compound is unstable. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, UV light) to understand its degradation profile. |
| Precipitation from Solution | Changes in temperature or solvent composition can cause the compound to precipitate out of solution, leading to a lower effective concentration. | Visually inspect your solutions for any signs of precipitation. If necessary, gently warm the solution or add a co-solvent to ensure complete dissolution. Confirm the solubility of the compound in your specific solvent system. |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, store the solid compound in a tightly sealed container in a cool (2-8°C), dry, and dark place. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Q2: How stable is this compound in aqueous solutions at different pH values?
-
Acidic Conditions (pH < 3): The amino group will be protonated (-NH₃⁺), which generally makes it less susceptible to oxidation. However, strong acidic conditions, especially with heat, can promote desulfonation.
-
Neutral to Slightly Acidic Conditions (pH 3-7): This is generally the most stable range. The compound exists predominantly as a zwitterion.
-
Alkaline Conditions (pH > 8): The amino group is deprotonated (-NH₂), making it more susceptible to oxidation. The sulfonic acid group will be deprotonated (-SO₃⁻) across most of the pH range.
The UV-Vis absorption spectrum of similar compounds changes with pH, indicating alterations in the electronic structure of the molecule, which can influence its reactivity.[1][3]
Q3: What are the primary degradation pathways for this compound?
A3: The main potential degradation pathways are:
-
Oxidation: The amino group can be oxidized to form nitroso, nitro, or polymeric compounds, often resulting in coloration.
-
Desulfonation: At elevated temperatures in aqueous media, the sulfonic acid group can be cleaved from the aromatic ring.
-
Photodegradation: Exposure to UV light can induce cleavage of the C-S or C-N bonds and other complex reactions.
Q4: Can I heat solutions of this compound to aid dissolution?
A4: Gentle and brief warming can be used to aid dissolution. However, prolonged heating, especially of aqueous solutions, should be avoided to minimize the risk of thermal degradation, particularly desulfonation.
IV. Visualizing Potential Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Unexpected Chromatographic Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in chromatography.
V. References
-
A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. CN105218406A. Available at:
-
Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study. ACS Omega 2017, 2, 9, 6159–6166. Available at: [Link]
-
2-Amino-5-methylbenzenesulfonic acid. SIELC Technologies. Available at: [Link]
Sources
- 1. Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analysis of p-Anisidine-2-sulfonic acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of p-Anisidine-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analyte. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.
p-Anisidine-2-sulfonic acid (also known as 4-Aminoanisole-3-sulfonic acid or 2-Amino-5-methoxybenzenesulfonic acid) is a polar molecule containing both a basic amine group and a strongly acidic sulfonic acid group.[1][2] This dual nature presents unique challenges in reversed-phase chromatography, primarily related to achieving adequate retention and symmetrical peak shapes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of p-Anisidine-2-sulfonic acid in a direct question-and-answer format.
Q1: My peak for p-Anisidine-2-sulfonic acid is showing significant tailing. What is the cause and how can I fix it?
A1: Peak tailing is the most frequent issue for this type of analyte and is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[3][4]
Underlying Cause: Standard silica-based reversed-phase columns (e.g., C18) have residual, unbonded silanol groups (Si-OH) on their surface.[5] The sulfonic acid group on your analyte is strongly acidic and will be ionized (negatively charged) across a wide pH range. However, the basic amine group can interact strongly with ionized, acidic silanol groups (SiO⁻) on the silica surface, especially at a mobile phase pH above 3.[4][6] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a distorted, tailing peak shape.[3][7]
Solutions:
-
Optimize Mobile Phase pH: The most effective way to reduce silanol interactions is to suppress their ionization by lowering the mobile phase pH.[6][7]
-
Protocol: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acid like phosphoric acid or formic acid. At this low pH, the silanol groups are fully protonated (Si-OH) and less likely to interact with the analyte.[7]
-
-
Use a Competitive Base: A "sacrificial base" can be added to the mobile phase to preferentially interact with the active silanol sites.
-
Protocol: Add a low concentration (e.g., 10-25 mM) of an amine modifier like triethylamine (TEA) to the mobile phase and adjust the pH. TEA will preferentially bind to the active silanol groups, effectively shielding them from your analyte.[5]
-
-
Select an Appropriate Column: Modern columns are designed to minimize these secondary effects.
-
Recommendation: Switch to a high-purity, Type B silica column that is thoroughly end-capped. End-capping chemically converts most of the residual silanols into less reactive groups.[7] Columns with low silanol activity are specifically designed for polar analytes and can provide significantly better peak shape.[8]
-
-
Increase Buffer Strength: A higher buffer concentration can sometimes help mask the residual silanol sites and improve peak symmetry.[7]
Q2: I am getting little to no retention for my analyte on a C18 column, even with a highly aqueous mobile phase. How can I increase its retention time?
A2: Due to the highly polar sulfonic acid group, p-Anisidine-2-sulfonic acid has very low hydrophobicity, making it challenging to retain on traditional reversed-phase columns.
Underlying Cause: In reversed-phase HPLC, retention is driven by the hydrophobic interaction between the analyte and the non-polar stationary phase. Highly polar compounds have a strong affinity for the polar mobile phase and are eluted quickly, often at or near the void volume.
Solutions:
-
Use Ion-Pair Chromatography: This technique adds a hydrophobic counter-ion to the mobile phase, which forms a neutral, more hydrophobic complex with the ionized analyte, thereby increasing its retention.
-
Protocol: Add an ion-pair reagent such as 5-10 mM tetrabutylammonium (TBA) salt (e.g., TBA bromide or TBA hydroxide, pH-adjusted) to the mobile phase. The positively charged TBA will pair with the negatively charged sulfonic acid group of your analyte, increasing its affinity for the C18 stationary phase.[9] Note that columns used with ion-pair reagents often require extensive flushing and may become dedicated to that method.[10]
-
-
Employ the "Salting-Out" Effect: For highly ionic compounds like sulfonic acids, adding a high concentration of a neutral salt to the mobile phase can increase retention.[10]
-
Protocol: Add an inorganic salt like sodium perchlorate (100-200 mmol/L) to the mobile phase. This increases the surface tension of the mobile phase, which promotes the partitioning of the analyte onto the stationary phase.[10]
-
-
Consider Alternative Chromatographic Modes: If reversed-phase methods are insufficient, a different separation mechanism may be necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a primarily organic mobile phase. This mode is ideal for retaining and separating very polar compounds.[11]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be highly effective for complex polar molecules.[8][12]
-
Q3: My retention times are drifting from one injection to the next. What's causing this instability?
A3: Retention time instability is a common system-level problem that can often be traced to the mobile phase, column temperature, or pump performance.[13]
Solutions & Protocols:
-
Ensure Proper Column Equilibration: Mobile phases containing buffers, salts, or ion-pair reagents require significantly longer equilibration times than simple solvent mixtures.[10]
-
Protocol: Before starting your analysis, flush the column with at least 20-30 column volumes of the mobile phase. When changing from one mobile phase to another, ensure the new mobile phase is fully miscible with the old one and flush thoroughly. For ion-pair methods, equilibration can sometimes take several hours.[10]
-
-
Control Column Temperature: Temperature fluctuations can cause significant shifts in retention time.
-
Protocol: Always use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30-40 °C).[13]
-
-
Maintain Mobile Phase Integrity:
-
Protocol: Keep mobile phase reservoirs capped to prevent the evaporation of the more volatile organic component, which would alter the solvent ratio and increase retention times. Ensure the mobile phase is freshly prepared and properly degassed to prevent air bubbles from interfering with pump operation.[13]
-
-
Check Pump Performance: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate and drifting retention times.
-
Protocol: Check for any visible leaks around pump fittings and seals. If the pressure is fluctuating, purge the pump to remove air bubbles. If the problem persists, the pump seals may need to be replaced.[13]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving the common issue of peak tailing.
Sources
- 1. p-Anisidine-2-sulfonic Acid | 13244-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Unwanted side reactions in 2-Amino-5-methoxybenzenesulfonic acid synthesis
<Technical Support Center: Synthesis of 2-Amino-5-methoxybenzenesulfonic acid >
Welcome to the dedicated support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of this important synthetic procedure. Here, we address common challenges, focusing on the prevention and troubleshooting of unwanted side reactions to enhance yield, purity, and process robustness.
Introduction to the Synthesis
This compound is a key intermediate in the production of various dyes and pharmaceuticals.[1] A prevalent synthetic route is the sulfonation of p-anisidine (4-methoxyaniline). While direct, this reaction is susceptible to several side reactions that can compromise the quality and yield of the final product. This guide provides in-depth, experience-driven insights to help you mitigate these issues.
Part 1: Troubleshooting Guide - Unwanted Side Reactions
This section addresses specific, frequently encountered problems during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable, step-by-step solutions.
Issue 1: Formation of Isomeric Impurities
Question: My final product shows significant contamination with an isomeric byproduct. How can I identify it and, more importantly, prevent its formation?
Answer:
The most common isomeric impurity in the sulfonation of p-anisidine is the kinetically favored ortho-sulfonated product.[2] The desired this compound is the thermodynamically more stable product.[2]
-
Causality: The sulfonation of aromatic amines is a reversible reaction. At lower temperatures, the reaction is under kinetic control, favoring the formation of the isomer where the sulfonic acid group is ortho to the amino group. At higher temperatures, the reaction shifts to thermodynamic control, favoring the more stable para-isomer.[2]
-
Troubleshooting Protocol:
-
Reaction Temperature Control: Maintaining a sufficiently high reaction temperature (e.g., up to 170°C) is crucial for facilitating the conversion of the kinetic product to the desired thermodynamic product.[2]
-
"Baking" Process: The "baking" of the p-anisidine sulfate intermediate at elevated temperatures is a key step to ensure the isomerization to the thermodynamically favored product is complete.
-
Monitoring: It is essential to monitor the reaction's progress using analytical techniques like HPLC to confirm the disappearance of the starting material and the isomeric impurity.[3][4]
-
Experimental Workflow: Isomer Control
Caption: Workflow for minimizing isomeric impurities.
Issue 2: Product Darkening and Tar Formation
Question: My reaction mixture turns dark, and I'm observing significant tar formation, leading to a low yield of a discolored product. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of oxidation and subsequent polymerization of the aromatic amine. p-Anisidine is susceptible to oxidation, especially at the high temperatures required for sulfonation.[2]
-
Causality: The presence of oxidizing agents, including concentrated sulfuric acid at high temperatures, can initiate side reactions leading to colored, polymeric byproducts.[2]
-
Preventative Measures:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.
-
Controlled Heating: Avoid localized overheating by using a well-stirred reaction vessel and a controlled heating source to ensure uniform temperature distribution.
-
Purity of Starting Materials: Using high-purity p-anisidine, free from colored impurities, is crucial to prevent the initiation of polymerization.
-
Purification: Discolored products can often be purified by recrystallization, sometimes with the addition of activated charcoal to adsorb colored impurities.[4]
-
Data Summary: Temperature Effects on Side Reactions
| Temperature Range | Primary Outcome | Potential Side Reactions |
| < 160°C | Incomplete reaction, high levels of starting material | Higher proportion of isomeric impurity |
| 160-180°C | Optimal for desired product formation | Minimal side reactions with proper control |
| > 180°C | Increased risk of oxidation and tar formation | Potential for desulfonation and other degradation |
Issue 3: Polysulfonation
Question: I've identified a disulfonic acid derivative in my product mixture. How can I avoid this over-sulfonation?
Answer:
The formation of a disulfonic acid derivative is a result of polysulfonation.
-
Causality: This side reaction is favored by harsh reaction conditions, such as an excess of the sulfonating agent (e.g., oleum) and prolonged reaction times at high temperatures.
-
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the molar ratio of the reactants. Avoid a large excess of the sulfonating agent.
-
Reaction Time: Monitor the reaction to determine the optimal time for completion and avoid unnecessarily long reaction times that can lead to the formation of byproducts.
-
Choice of Sulfonating Agent: Using concentrated sulfuric acid instead of fuming sulfuric acid (oleum) can reduce the risk of polysulfonation.
-
Logical Relationship: Polysulfonation Factors
Caption: Key factors promoting polysulfonation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the "baking" process in this synthesis, and why is it so critical?
The "baking" process refers to the heating of the p-anisidine sulfate salt, often in a solid or semi-solid state. It is a crucial step for isomerization, driving the reaction toward the thermodynamically more stable this compound.[2] This high-temperature step ensures the conversion of any initially formed kinetic isomers to the desired product.
Q2: How can I effectively monitor the progress of the reaction?
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting material, product, and any impurities.[3][4]
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method that can be used for rapid monitoring of the reaction's progress.
Q3: What are the best practices for the work-up and isolation of the final product?
-
Quenching: The reaction mixture should be carefully quenched by pouring it into a mixture of ice and water to precipitate the product and manage the exothermic nature of diluting concentrated sulfuric acid.
-
Filtration and Washing: The precipitated product should be collected by filtration and washed with cold water to remove residual acid and water-soluble impurities.
-
Recrystallization: For obtaining a high-purity product, recrystallization from a suitable solvent, such as a mixture of ethanol and water, is often employed.[4] The use of activated charcoal during recrystallization can help remove colored impurities.[4]
References
- SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid.
- Sciencemadness Discussion Board. (2008, March 1). p-Anisidine-2-sulfonic acid.
- Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent.
- MDPI. (2018, September 18). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures.
- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. (n.d.). DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid.
- Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?.
- PubChem. (n.d.). This compound.
Sources
Technical Support Center: Yield Optimization for the Industrial Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 2-Amino-5-methoxybenzenesulfonic acid. As a critical intermediate in the manufacturing of various pharmaceuticals and dyes, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during production.
I. Overview of the Primary Synthetic Route: Sulfonation of p-Anisidine
The most common and industrially viable method for synthesizing this compound is the direct sulfonation of p-anisidine. This electrophilic aromatic substitution reaction is typically carried out using a strong sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid). While seemingly straightforward, this process is influenced by a multitude of factors that can significantly impact the final product's yield and quality.
The reaction mechanism involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the electron-rich aromatic ring of p-anisidine. The methoxy (-OCH₃) and amino (-NH₂) groups are both activating and ortho-, para-directing. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. This interplay of directing effects makes precise control of reaction conditions crucial for achieving the desired regioselectivity and minimizing byproduct formation.[1]
II. Troubleshooting Guide: A Proactive Approach to Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format, providing causal explanations and actionable solutions.
dot
Caption: Troubleshooting workflow for synthesis optimization.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can often be attributed to several factors, including incomplete reaction, competing side reactions, or mechanical losses during work-up.
-
Causality:
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a suboptimal ratio of sulfonating agent can lead to a significant amount of unreacted p-anisidine remaining in the reaction mixture.
-
Side Reactions: The formation of byproducts, particularly di-sulfonated p-anisidine, is a common issue that consumes the starting material and reduces the yield of the desired mono-sulfonated product.[2] Elevated temperatures and an excessive amount of sulfonating agent can promote di-sulfonation.
-
Product Solubility: this compound has some solubility in the acidic aqueous mother liquor, leading to losses during filtration.
-
-
Solutions:
-
Optimize Reaction Parameters: Carefully control the reaction temperature and time. A higher temperature can increase the reaction rate but also favors the formation of the thermodynamically stable di-sulfonated product.[1] It is crucial to find the optimal balance. Refer to the table below for recommended starting parameters.
-
Molar Ratio of Sulfonating Agent: Employ a precise molar ratio of the sulfonating agent to p-anisidine. An excess of the sulfonating agent will drive the reaction to completion but also increases the risk of di-sulfonation.
-
Product Isolation: After quenching the reaction in water or on ice, ensure the pH is adjusted to the point of minimum solubility for this compound before filtration to maximize precipitation. Cooling the mixture thoroughly in an ice bath before filtration is also critical.
-
Q2: The final product has a noticeable color (e.g., pink, brown, or purple). What is the source of this discoloration and how can it be removed?
A2: Discoloration is a common issue and is typically caused by the presence of oxidized impurities or colored byproducts.
-
Causality:
-
Oxidation of the Amino Group: The amino group in p-anisidine and the final product is susceptible to oxidation, especially at elevated temperatures and in the presence of strong oxidizing agents (like concentrated sulfuric acid), leading to the formation of highly colored quinone-imine type structures.
-
Nitrated Impurities: If the sulfuric acid used contains nitric acid impurities (a common issue in industrial-grade acid), nitration of the aromatic ring can occur, leading to colored nitro-substituted byproducts.
-
Thermal Degradation: Prolonged exposure to high temperatures can cause decomposition of the starting material and product, resulting in charring and discoloration.[2]
-
-
Solutions:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Temperature Control: Strict control of the reaction temperature is crucial to prevent thermal degradation. The sulfonation of p-anisidine is an exothermic reaction, and efficient heat removal is necessary, especially during the addition of the sulfonating agent.
-
Purification via Recrystallization: The most effective method for removing colored impurities is recrystallization from a suitable solvent system, such as an ethanol/water mixture. The use of activated charcoal during recrystallization can be very effective in adsorbing colored impurities.[3]
-
Q3: My product purity is low, with significant amounts of isomeric byproducts detected by HPLC. How can I improve the regioselectivity of the sulfonation?
A3: The formation of isomeric byproducts, such as 2-Amino-3-methoxybenzenesulfonic acid, is a challenge related to the directing effects of the substituents on the aromatic ring.
-
Causality:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the sulfonation occurs at the most reactive position. At higher temperatures, the reaction becomes reversible, and the thermodynamically more stable isomer is favored.[1] For p-anisidine, the interplay between the protonated amino group and the methoxy group can lead to a mixture of isomers.
-
Steric Hindrance: The bulky sulfonic acid group will preferentially add to positions with less steric hindrance.
-
-
Solutions:
-
Temperature Optimization: Carefully study the effect of temperature on the isomer distribution. Lower temperatures may favor the formation of one isomer over another.
-
Choice of Sulfonating Agent: The reactivity of the sulfonating agent can influence regioselectivity. Milder sulfonating agents, such as a sulfur trioxide-pyridine complex, can sometimes offer better control, although they may require longer reaction times or higher temperatures.
-
Purification: If the formation of isomers cannot be completely suppressed, an efficient purification method is essential. Fractional crystallization can be employed to separate isomers with different solubilities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal sulfonating agent for the industrial synthesis of this compound?
A1: For industrial-scale production, oleum (fuming sulfuric acid) with a concentration of 20-30% free SO₃ is often preferred due to its high reactivity, which allows for shorter reaction times and lower reaction temperatures.[4] However, concentrated sulfuric acid (98%) can also be used, though it may require higher temperatures and longer reaction times. The choice of agent often depends on the available equipment, safety protocols, and desired reaction kinetics.
Q2: What are the critical safety precautions to consider during the sulfonation of p-anisidine?
A2: Sulfonation reactions are highly exothermic and involve corrosive materials. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling corrosive vapors.
-
Controlled Addition: Add the sulfonating agent slowly and in a controlled manner to the p-anisidine solution to manage the exothermic reaction and prevent a runaway reaction.
-
Cooling: Have an efficient cooling system (e.g., an ice bath) readily available to control the reaction temperature.
-
Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to a large amount of ice or cold water. Never add water to the concentrated acid.
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction progress.[5][6] By taking small aliquots from the reaction mixture at regular intervals (after proper quenching and dilution), you can quantify the consumption of p-anisidine and the formation of this compound and any byproducts. This allows for precise determination of the reaction endpoint and helps in optimizing the reaction time.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A mixed solvent system of ethanol and water is commonly used for the recrystallization of this compound. The crude product is dissolved in a minimal amount of hot water, and then ethanol is added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce the crystallization of the pure product. The optimal ratio of ethanol to water will depend on the impurity profile of the crude product and should be determined experimentally.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound on a laboratory scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place p-anisidine.
-
Sulfonating Agent Addition: Cool the flask in an ice-salt bath. Slowly add oleum (23% free SO₃) dropwise from the dropping funnel while maintaining the internal temperature between 50-55°C.[4] The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction: After the addition is complete, raise the temperature to 120°C and maintain it for 6 hours with continuous stirring.[4]
-
Quenching: Allow the reaction mixture to cool to approximately 90°C. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring.
-
Isolation: Cool the resulting slurry to 35°C in an ice bath to ensure complete precipitation of the product.[4] Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot deionized water to dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and heat the mixture at a gentle boil for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: To the hot filtrate, slowly add ethanol until the solution becomes slightly turbid. Then, add a few drops of hot water to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature.
-
Complete Precipitation: Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.
V. Data Presentation: Optimizing Reaction Parameters
The following table summarizes the key reaction parameters and their impact on the yield and purity of this compound.
| Parameter | Range | Effect on Yield | Effect on Purity | Recommendations |
| Temperature | 100-140°C | Increases with temperature up to an optimum, then may decrease due to side reactions. | Higher temperatures can lead to increased di-sulfonation and discoloration. | Start with 120°C and optimize based on in-process controls.[4] |
| Reaction Time | 4-8 hours | Increases with time until the reaction reaches completion. | Prolonged reaction times at high temperatures can increase impurity formation. | Monitor reaction progress by HPLC to determine the optimal time. A typical time is 6 hours.[4] |
| Molar Ratio (Oleum:p-Anisidine) | 1.5:1 to 3:1 | Higher ratios drive the reaction to completion, increasing the yield. | Excess oleum significantly increases the formation of di-sulfonated byproducts. | A molar ratio of approximately 2:1 is a good starting point. |
| Quenching Temperature | 0-10°C | Lower temperatures during quenching and filtration minimize product loss due to solubility. | Affects crystal size and morphology, which can impact filtration and washing efficiency. | Quench on ice and cool the slurry to below 10°C before filtration. |
VI. Visualization of the Synthetic Pathway
dot
Caption: Synthetic pathway of this compound.
VII. References
-
SIELC Technologies. (2018). Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2018). Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom C18 HPLC column. [Link]
-
Gujarat Pollution Control Board. (n.d.). Proposed Expansion project for Manufacturing of Dyes Intermediates. [Link]
-
Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. [Link]
-
Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
-
Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. [Link]
-
Sciencemadness Discussion Board. (2008). p-Anisidine-2-sulfonic acid. [Link]
-
Google Patents. (1935). US1998794A - Process for producing p-nitro-omrcron-anisidine.
-
Google Patents. (1994). DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate.
-
Shushizadeh, M. R., et al. (2012). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. ResearchGate. [Link]
-
Jay Ganesh Industries. (2021). Project Report on Proposed Expansion for Manufacturing of Dyes Intermediates. [Link]
-
Moors, S. L. C., et al. (2017). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. RSC Advances. [Link]
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Aliyev, R. M., et al. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. Scientific & Academic Publishing. [Link]
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U.S. Environmental Protection Agency. (1989). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. [Link]
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Google Patents. (2011). US7968742B2 - Method and device for the sulfonation or sulfation of sulfonatable or sulfatable organic substances and for performing faster, strongly exothermic gas/liquid reactions.
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ResearchGate. (2025). Continuous sulfonation of hexadecylbenzene in a microreactor. [Link]
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Wikipedia. (n.d.). Aromatic sulfonation. [Link]
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Google Patents. (1969). US3462474A - Sulfonation process.
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PubChem. (n.d.). This compound. [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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IndiaMART. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). [Link]
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Sciencemadness Wiki. (2023). Sulfamic acid. [Link]
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ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. [Link]
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ResearchGate. (2025). Aromatic sulphonation IV Kinetics and mechanism of the sulphonation of benzene in aqueous sulphuric acid. [Link]
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AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]
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OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). [Link]
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National Center for Biotechnology Information. (2014). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. [Link]
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APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
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National Center for Biotechnology Information. (2017). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. [Link]
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Royal Society of Chemistry. (1972). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. [Link]
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MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
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Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. [Link]
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Technical Support Center: Purification of 2-Amino-5-methoxybenzenesulfonic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Amino-5-methoxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. The following information is presented in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Impurity Profile
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route employed, which is typically the direct sulfonation of p-anisidine. Common impurities include:
-
Unreacted Starting Material: Residual p-anisidine may be present if the reaction has not gone to completion.
-
Regioisomers: The primary isomeric impurity is often 5-amino-2-methoxybenzenesulfonic acid. This "kinetic" product can form under certain conditions, while the desired 2-amino-5-methoxy isomer is the "thermodynamic" product.[1]
-
Polysulfonated Byproducts: Aggressive reaction conditions (e.g., high temperatures, excess sulfonating agent) can lead to the introduction of a second sulfonic acid group on the aromatic ring.[2]
-
Oxidation Products: The aromatic amino group is susceptible to oxidation, which can form highly colored impurities, often leading to a pink, brown, or grey discoloration of the crude product.
-
Inorganic Salts: Residual sulfuric acid or sulfate salts from the reaction workup are common inorganic impurities.
Part 2: Core Purification Methodologies
Q2: How can I effectively purify this compound via recrystallization?
A2: Recrystallization is the most common and effective method for purifying this compound. The key is selecting an appropriate solvent system. Due to its zwitterionic nature (containing both an acidic sulfonic acid group and a basic amino group), its solubility is highest in polar protic solvents.
The principle behind this technique is the significant difference in the compound's solubility in a hot solvent versus a cold solvent. An ideal solvent will dissolve the compound completely when hot but will result in poor solubility upon cooling, allowing the pure product to crystallize while impurities remain in the solution. Water is often the solvent of choice.[3]
For discolored samples, adding activated charcoal to the hot solution can adsorb colored impurities before the filtration step.[4]
Recrystallization Solvent Selection Guide
| Solvent System | Suitability | Rationale & Comments |
| Water | Excellent | The compound's zwitterionic character makes it highly soluble in hot water and poorly soluble in cold water. This is the most common and greenest option. |
| Ethanol/Water | Good | Can be used if the compound is too soluble in pure water even when cold. The addition of ethanol reduces the polarity of the solvent system, decreasing solubility. |
| Acetic Acid/Water | Fair | Can be effective but may be more difficult to remove residual acetic acid from the final product. |
| Methanol | Poor | Generally, the compound has low solubility in pure alcohols, making them less suitable as a primary recrystallization solvent but potentially useful as an anti-solvent or for washing. |
See the Experimental Protocols section below for a detailed step-by-step guide to recrystallization.
Q3: Can I use an acid-base precipitation method for purification?
A3: Yes, this is a highly effective technique that leverages the amphoteric nature of the compound. The process involves manipulating the pH to selectively dissolve the product and remove non-ionizable impurities.
-
Basification: The crude product is dissolved in a dilute aqueous base (e.g., sodium hydroxide or sodium carbonate solution). This deprotonates the sulfonic acid group, forming the highly water-soluble sodium sulfonate salt. Insoluble organic impurities, such as unreacted starting material or non-acidic byproducts, can be removed by filtration.
-
Acidification: The filtered basic solution is then slowly acidified with a strong acid (e.g., hydrochloric acid). As the pH drops, the amino group becomes protonated, and the sulfonic acid is in its free acid form. The compound becomes insoluble around its isoelectric point and precipitates out of the solution. A final pH of 2-3 is often effective for complete precipitation.[4][5]
This method is particularly useful for removing non-acidic organic impurities and can be used as a standalone technique or as a preliminary purification step before recrystallization.
Caption: General troubleshooting workflow for purifying the target compound.
Part 4: Analytical Methods for Purity Confirmation
Q6: How can I accurately determine the purity of my final product?
A6: A combination of analytical techniques is recommended to confidently assess purity. No single method provides a complete picture.
Comparison of Purity Analysis Techniques
| Technique | Principle | Primary Use & Information Gained |
| HPLC | Chromatographic separation based on polarity. | The gold standard for quantitative purity assessment. Provides purity percentage (e.g., >99%) and detects non-volatile impurities. [6][7] |
| Melting Point | Measures the temperature range over which the solid transitions to a liquid. | A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range. [8] |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Confirms the chemical structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals. |
| Acid-Base Titration | Neutralization reaction with a standardized base. | Determines the assay or "strength" of the sulfonic acid, providing a measure of the amount of active substance. [8] |
Experimental Protocols
Protocol 1: Recrystallization from Water (with Optional Decolorization)
This protocol outlines the standard procedure for recrystallizing this compound from an aqueous solution.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid has just completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount (1-2% w/w) of activated charcoal. Place the flask back on the heat and allow it to boil gently for 5-10 minutes.
-
Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring boiling water through it. Discard the water and immediately filter the hot solution containing your product. This step removes insoluble impurities (and charcoal, if used).
-
Cooling & Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for purity analysis. It may require optimization for your specific system. [6][7]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample of the purified product in a suitable solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
References
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Validation & Comparative
A Senior Application Scientist's Guide to Dye Intermediates: A Comparative Analysis of 2-Amino-5-methoxybenzenesulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromatic Core of Chemical Synthesis
In the vast landscape of industrial and laboratory organic chemistry, dye intermediates stand as the fundamental building blocks for the synthesis of a myriad of colorants.[1][2] These are not dyes themselves, but rather the precursor molecules that, through specific chemical reactions, are converted into the final dyestuffs and pigments that color our world.[2][3] The structural characteristics of these intermediates—from the nature of their aromatic rings to the positioning of their functional groups—directly dictate the final properties of the dye, including its color, solubility, stability, and affinity for a given substrate.[2][4] Among the most commercially significant classes are the azo dyes, which account for about two-thirds of all synthetic dyes and are characterized by the nitrogen-nitrogen double bond (–N=N–) that connects aromatic systems.[5]
This guide provides an in-depth comparative analysis of a key dye intermediate, 2-Amino-5-methoxybenzenesulfonic acid , and contrasts its performance and utility against other foundational intermediates. We will explore the causality behind synthetic choices, present validated experimental protocols, and offer quantitative data to guide researchers in selecting the optimal intermediate for their specific application, whether in textiles, paints, or advanced materials development.[6]
Featured Intermediate: this compound
This compound (CAS No: 13244-33-2) is a substituted aromatic amine that serves as a vital diazo component in the synthesis of numerous azo dyes, particularly in the red spectrum.[7][8][9]
-
Chemical Structure: Its structure features a benzene ring substituted with three key functional groups:
-
An amino group (-NH₂) , which is the site for diazotization.
-
A sulfonic acid group (-SO₃H) , which imparts water solubility to the intermediate and the final dye, a critical feature for many dyeing processes.[4][10]
-
A methoxy group (-OCH₃) , an electron-donating group that influences the electronic properties of the molecule, ultimately affecting the color of the final dye.
-
This intermediate is a cornerstone for producing a range of reactive dyes, including C.I. Reactive Red 8, 13, 33, 43, 123, and 222.[8] Its utility stems from the predictable and vibrant shades it helps create, coupled with the good solubility characteristics conferred by the sulfonic acid moiety.
Comparative Analysis with Alternative Dye Intermediates
The selection of a dye intermediate is a critical decision based on the desired final properties of the dye. Below, we compare this compound to other common intermediates to highlight their relative strengths and applications.
| Intermediate Name | CAS No. | Role | Key Functional Groups | Primary Dye Class | Typical Performance Attributes |
| This compound | 13244-33-2 | Diazo Component | -NH₂, -SO₃H, -OCH₃ | Reactive Dyes | Produces vibrant red shades; good water solubility.[8] |
| Sulfanilic Acid (4-Aminobenzenesulfonic acid) | 121-57-3 | Diazo Component | -NH₂, -SO₃H | Acid Dyes | A versatile and foundational intermediate for a wide range of orange and yellow dyes; excellent water solubility.[11][12] |
| 2-Amino-5-methylbenzenesulfonic acid | 88-44-8 | Diazo Component | -NH₂, -SO₃H, -CH₃ | Organic Pigments | Used to synthesize pigments like Lithol Rubine BK; the methyl group provides different electronic effects than a methoxy group.[13] |
| 1-Amino-2-naphthol-4-sulfonic acid (1,2,4-Acid) | 116-63-2 | Diazo/Coupling Component | -NH₂, -OH, -SO₃H | Mordant, Acid Dyes | A highly useful intermediate for producing red, blue-black, and black shades with excellent fastness, often used in chrome dyes.[10][14] |
| H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) | 90-20-0 | Coupling Component | -NH₂, -OH, 2x -SO₃H | Acid, Direct, Reactive Dyes | Extremely versatile coupling component used across many dye classes; two sulfonic acid groups provide high solubility.[6] |
The Causality of Substituent Effects
The choice between intermediates like this compound and its analogues is driven by the electronic effects of their substituents.
-
Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group on our featured intermediate is a stronger electron-donating group than the methyl group on 2-Amino-5-methylbenzenesulfonic acid. This difference in electron density on the aromatic ring influences the stability and reactivity of the diazonium salt and shifts the absorption maximum of the final dye, resulting in different colors.
-
Electron Withdrawing Groups (e.g., -NO₂): In contrast, intermediates like 2-Amino-5-nitrobenzenesulfonic acid feature a strong electron-withdrawing nitro group. This group stabilizes the azo linkage, which can lead to enhanced light fastness compared to dyes derived from intermediates with electron-donating groups.[4]
-
Naphthalene vs. Benzene Core: Intermediates based on a naphthalene ring system, such as H-Acid or 1,2,4-Acid, create dyes with more extensive conjugated systems compared to benzene-based intermediates.[3][6][15] This extended conjugation typically results in a bathochromic (deepening) shift in color, leading to blues, violets, and blacks.
Experimental Protocols: A Self-Validating System
The synthesis of azo dyes is a cornerstone of organic chemistry, typically proceeding through a two-step diazotization-coupling reaction.[16][17] The protocols below are designed to be self-validating, with clear visual cues (color changes, precipitation) indicating reaction progress.
Workflow for Azo Dye Synthesis
The general workflow involves preparing a stable diazonium salt from an aromatic amine (the diazo component) and then reacting it with an electron-rich aromatic compound (the coupling component).[5]
Caption: General workflow for the synthesis of azo dyes.
Protocol 1: Synthesis of a Reactive Red Dye
This protocol details the synthesis of an azo dye using this compound as the diazo component and 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid) as the coupling component.
Materials:
-
This compound (0.01 mol)
-
Gamma Acid (0.01 mol)
-
Sodium Nitrite (NaNO₂) (0.011 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization of this compound: a. In a 250 mL beaker, suspend 0.01 mol of this compound in 50 mL of water. Add concentrated HCl dropwise while stirring until a clear solution is obtained. b. Cool the solution to 0-5°C in an ice bath. Causality: Low temperature is critical as diazonium salts are unstable and can explosively decompose at higher temperatures.[16][18] c. In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cooled amine solution over 10 minutes, ensuring the temperature remains below 5°C. Stir for an additional 20 minutes. The resulting clear solution contains the diazonium salt and should be used immediately.[17]
-
Preparation of the Coupling Component: a. In a separate 250 mL beaker, dissolve 0.01 mol of Gamma Acid in 50 mL of water containing a stoichiometric amount of sodium carbonate to form a clear solution. b. Cool this solution to 0-5°C in an ice bath.
-
Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution (from Step 1) to the cold Gamma Acid solution (from Step 2) with vigorous stirring.[17] b. An intense red color should develop immediately, followed by the precipitation of the dye. Validation: The formation of a colored precipitate is a primary indicator that the coupling reaction is successful. c. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: a. Isolate the dye by vacuum filtration using a Buchner funnel. b. Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities. c. The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dry the purified product in an oven at 60-70°C.
Experimental Analysis Workflow
This workflow outlines the steps for characterizing and comparing the synthesized dyes.
Caption: Post-synthesis workflow for dye analysis and performance evaluation.
Safety and Handling
Dye intermediates, particularly aromatic amines and their derivatives, must be handled with care.
-
This compound: May cause skin and serious eye irritation. May also cause respiratory irritation.[19]
-
General Precautions: Always handle these chemicals in a well-ventilated area or fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid inhalation of dust and direct contact with skin and eyes.[19][20] Consult the specific Safety Data Sheet (SDS) for each intermediate before use.[19][21][22]
Conclusion
This compound is a highly effective diazo component, particularly for the synthesis of water-soluble red reactive dyes. Its performance is a direct result of its unique trifunctional structure: the amino group for diazotization, the sulfonic acid group for solubility, and the methoxy group for color modulation.
The choice to use this intermediate over alternatives like sulfanilic acid or naphthalene-based intermediates depends entirely on the target application.
-
For vibrant, water-soluble red dyes for cellulosic fibers, this compound is an excellent choice.
-
For foundational orange or yellow acid dyes , the more economical sulfanilic acid may be preferred.
-
For achieving deep, dark shades like blues and blacks with high fastness, a naphthalene-based intermediate such as 1,2,4-Acid would be the superior option.
By understanding the fundamental relationship between an intermediate's structure and the final dye's performance, researchers can make informed decisions, optimizing their synthesis for the desired color, stability, and substrate compatibility.
References
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A Comparative Guide to 2-Amino-5-methoxybenzenesulfonic Acid and Other Aromatic Sulfonic Acids
This guide provides an in-depth comparison of 2-Amino-5-methoxybenzenesulfonic acid against two other widely utilized aromatic sulfonic acids: Sulfanilic acid and p-Toluenesulfonic acid (p-TSA). Designed for researchers, chemists, and professionals in drug development, this document delves into their distinct physicochemical properties, performance in key applications, and detailed experimental protocols. Our objective is to furnish you with the critical data and practical insights necessary for informed substance selection in your research and development endeavors.
Introduction to Aromatic Sulfonic Acids
Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring.[1] Their strong Brønsted acidity, often comparable to mineral acids, makes them invaluable in organic synthesis.[1] However, their utility extends far beyond catalysis. The substituents on the aromatic ring dramatically influence their properties and applications, turning them into versatile building blocks for dyes, pharmaceuticals, and specialty polymers.[2][3]
This guide focuses on three distinct aromatic sulfonic acids to illustrate this diversity:
-
This compound: A specialized intermediate, primarily used in the synthesis of complex dyes.[4]
-
Sulfanilic acid (4-Aminobenzenesulfonic acid): A foundational building block in the dye and pharmaceutical industries, notable for its zwitterionic character.[5][6]
-
p-Toluenesulfonic acid (p-TSA): A robust and widely used acid catalyst in organic synthesis, valued for its solid form and solubility in organic solvents.[7][8]
Physicochemical Properties: A Head-to-Head Comparison
The structural differences between these molecules—namely the position and nature of substituents—give rise to significant variations in their physical and chemical properties. These properties dictate their handling, solubility, and reactivity.
Below is a summary of their key characteristics:
| Property | This compound | Sulfanilic acid (p-Aminobenzenesulfonic acid) | p-Toluenesulfonic acid (p-TSA) |
| CAS Number | 13244-33-2[9] | 121-57-3[5] | 104-15-4 (anhydrous)[8] |
| Molecular Formula | C₇H₉NO₄S[9] | C₆H₇NO₃S[5] | C₇H₈O₃S[8] |
| Molar Mass | 203.22 g/mol [9] | 173.19 g/mol [5] | 172.20 g/mol (anhydrous)[8] |
| Appearance | Powder | Off-white / Grayish-white crystalline solid[2][5] | White crystalline solid[7][8] |
| Melting Point | Not well-documented; decomposes | ~288 °C (decomposes)[5][10] | 105-107 °C (monohydrate)[8] |
| Solubility | Not well-documented | 12.51 g/L in water; soluble in alkaline solutions[5][6] | Soluble in water, alcohols, and other polar organic solvents[3][8] |
| Acidity (pKa) | Not well-documented | 3.23[5] | -2.8 (strong acid)[8] |
| Key Structural Feature | Amino, methoxy, and sulfonic acid groups | Zwitterionic in solid state[5][10] | Organic-soluble strong acid[8] |
Structural Comparison
The following diagram illustrates the structural differences between the three sulfonic acids, highlighting the key functional groups that define their chemical behavior.
Caption: Molecular structures of the compared sulfonic acids.
Applications and Performance Analysis
The distinct functionalities of these acids steer their applications into different domains of chemical science.
This compound: The Dye Intermediate
The primary application of this compound is as a crucial intermediate in the synthesis of azo dyes.[4] Its specific substitution pattern (amino and methoxy groups ortho and para to the sulfonic acid) is engineered to produce dyes with particular colors and properties, such as "Blue HEGN Base Stage 1". Its performance is measured by the purity and yield of the final dye product. Unlike p-TSA, it is not employed as a general-purpose acid catalyst.
Sulfanilic Acid: The Versatile Building Block
Sulfanilic acid is a cornerstone of the chemical industry. Its ability to readily form diazo compounds makes it a staple precursor for a vast range of azo dyes.[5] Beyond dyes, it is a key intermediate in the production of pharmaceuticals, particularly sulfa drugs.[2][6] Its zwitterionic nature, where the acidic sulfonic acid protonates the basic amino group, results in an unusually high melting point and low solubility in organic solvents, which can be leveraged in purification processes.[5] While it is an acid, its catalytic activity is significantly weaker than p-TSA and it is not typically chosen for this purpose.
p-Toluenesulfonic Acid (p-TSA): The Workhorse Catalyst
p-TSA is one of the most common acid catalysts in organic synthesis.[3] Its major advantage over mineral acids like sulfuric acid is its solid, non-oxidizing nature, which allows for easier handling, weighing, and removal from reaction mixtures.[7] It is highly soluble in polar organic solvents, making it an excellent catalyst for homogeneous catalysis.[3]
Catalytic Performance Example: The Biginelli Reaction
The Biginelli reaction, a one-pot synthesis for dihydropyrimidinones (DHPMs), serves as an excellent case study for comparing catalytic performance. Aromatic sulfonic acids are effective catalysts for this reaction.[11] Experimental data shows that p-TSA is a highly effective catalyst, consistently providing high yields in short reaction times.[11]
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 10 | 4 | 91 | [11] |
| p-TSA | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 10 | 4 | 95 | [11] |
| p-TSA | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 10 | 5 | 94 | [11] |
While specific data for this compound in this reaction is not available, its functional groups would likely interfere with the reaction mechanism, making it an unsuitable choice as a catalyst. Sulfanilic acid's zwitterionic nature and lower acidity also render it less effective than p-TSA for this transformation.
Experimental Protocols
To provide a practical context, we present detailed methodologies for the synthesis of this compound and a comparative catalytic experiment.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method and is intended for laboratory-scale synthesis.[4] The causality behind this multi-step synthesis involves the strategic introduction of functional groups onto a simple aromatic precursor.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Nitration of Phenol: In a three-necked flask equipped with a stirrer and thermometer, dissolve 90g of phenol in 50mL of water. Slowly add 13mL of 70% H₂SO₄ and 6g of sodium nitrate, maintaining the temperature at 13°C to yield p-nitrophenol.[4] Rationale: Nitration is directed to the para position due to the activating, ortho-para directing hydroxyl group.
-
Reduction to p-Aminophenol: To the p-nitrophenol solution, add zinc powder and hydrochloric acid to reduce the nitro group to an amino group. Rationale: A classic Bechamp reduction provides the aminophenol precursor.
-
Sulfonation: Add concentrated sulfuric acid to the p-aminophenol. This reaction introduces the sulfonic acid group, yielding 2-amino-5-hydroxybenzenesulfonic acid.[4] Rationale: The amino group is a strong activating group, directing sulfonation to the ortho position.
-
Formation of Sodium Salt & Methylation: Dissolve the product from step 3 in a sodium hydroxide solution to form the sodium salt. Subsequently, add methyl iodide (CH₃I) to methylate the hydroxyl group, forming the sodium 2-amino-5-methoxyphenolate.[4] Rationale: Conversion to the phenoxide salt is necessary for efficient Williamson ether synthesis (methylation).
-
Acidification: Treat the methylated product with a sulfuric acid solution at an elevated temperature.[4]
-
Isolation: The final product, this compound, will precipitate. Isolate by filtration, wash with cold water, and dry. The reported yield is over 82%.[4]
Protocol 2: Comparative Catalysis in Fischer Esterification
This protocol outlines a self-validating experiment to compare the catalytic efficiency of p-TSA and Sulfanilic acid in the esterification of acetic acid with n-butanol.
Materials:
-
Glacial acetic acid
-
n-Butanol
-
p-Toluenesulfonic acid monohydrate (p-TSA)[12]
-
Sulfanilic acid[13]
-
Toluene (for Dean-Stark trap)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Setup: Assemble three identical reaction setups, each consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To each flask, add n-butanol (0.5 mol) and glacial acetic acid (0.6 mol). Rationale: A slight excess of acetic acid helps drive the equilibrium towards the product.
-
Adding Catalysts:
-
Flask 1 (Control): No catalyst.
-
Flask 2 (p-TSA): Add p-TSA monohydrate (0.01 mol, 2 mol%).
-
Flask 3 (Sulfanilic Acid): Add Sulfanilic acid (0.01 mol, 2 mol%).
-
-
Reaction: Add toluene to fill the Dean-Stark trap. Heat all three flasks to reflux. Water, a byproduct of the reaction, will be collected in the trap. Continue reflux for 4 hours, monitoring the amount of water collected. Rationale: Removal of water via azeotropic distillation is crucial to shift the reaction equilibrium to the right, maximizing ester yield, according to Le Chatelier's principle.
-
Workup: Cool the reaction mixtures. Wash each with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid. Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze a sample from each reaction mixture by GC-MS. Calculate the percent conversion of n-butanol to n-butyl acetate.
Expected Outcome:
-
Flask 1 (Control): Very low to no conversion.
-
Flask 2 (p-TSA): High conversion to n-butyl acetate. p-TSA is a strong acid and highly effective for esterification.[7]
-
Flask 3 (Sulfanilic Acid): Low conversion. Sulfanilic acid's lower acidity and poor solubility in the nonpolar reaction medium make it an inefficient catalyst for this transformation.
Safety and Handling
Proper handling of these chemicals is paramount. Always consult the full Safety Data Sheet (SDS) before use.
-
This compound: May cause respiratory irritation.[14] Standard precautions include wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation.[14]
-
Sulfanilic acid: Can cause skin and serious eye irritation, and may cause an allergic skin reaction.[13][15] Avoid dust formation and use in a well-ventilated area.[13] It is incompatible with strong oxidizing agents.[13]
-
p-Toluenesulfonic acid (p-TSA): A corrosive substance that can cause severe skin and eye irritation or burns.[12][16] It is hygroscopic and should be stored in a dry environment.[12] Use with adequate ventilation and wear appropriate personal protective equipment (PPE).[17]
Conclusion
The choice between this compound, Sulfanilic acid, and p-Toluenesulfonic acid is entirely application-driven.
-
Choose this compound when you require a specific, functionalized precursor for the synthesis of complex azo dyes.
-
Choose Sulfanilic acid for its utility as a versatile and fundamental building block for a wide array of dyes and sulfa drugs.
-
Choose p-Toluenesulfonic acid when you need a strong, solid, organic-soluble acid catalyst for a broad range of organic transformations, such as esterifications and acetalizations.
Understanding the distinct structure-property-application relationships of these compounds is key to leveraging their full potential in chemical synthesis and materials science.
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A Comparative Guide to Alternative Reagents for 2-Amino-5-methoxybenzenesulfonic Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of azo dyes, the selection of the diazo component is a critical determinant of the final product's color, fastness, and overall performance. 2-Amino-5-methoxybenzenesulfonic acid has long been a staple in the dye chemist's toolbox, valued for its reactivity and the properties it imparts to the resulting dyes. However, the pursuit of novel shades, improved fastness, and tailored functionalities necessitates a broader understanding of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their synthesis, performance in azo coupling reactions, and the characteristics of the dyes they produce.
Understanding the Benchmark: this compound
This compound (CAS 13244-33-2) is an aromatic amine sulfonic acid widely used as a diazo component in the synthesis of a variety of azo dyes.[1] Its structure, featuring an electron-donating methoxy group and a water-solubilizing sulfonic acid group, influences the electronic properties of the resulting diazonium salt and, consequently, the final dye.
Key Structural Features and Their Influence:
-
Amino Group (-NH₂): The primary functional group for diazotization, the initial step in azo dye synthesis.
-
Methoxy Group (-OCH₃): An electron-donating group that generally leads to a bathochromic (deepening of color) shift in the resulting dye.
-
Sulfonic Acid Group (-SO₃H): Imparts water solubility to the dye, crucial for application in aqueous dyeing processes.
A typical synthesis of this compound involves multiple steps, starting from p-nitrophenol. This is then converted to p-aminophenol, followed by sulfonation and methylation to yield the final product.[2]
Promising Alternatives and Their Comparative Performance
Several substituted anilinesulfonic acids present themselves as viable alternatives to this compound. The choice of alternative will depend on the desired color, fastness properties, and specific application requirements. This section explores the most promising candidates, providing available comparative data and outlining their synthetic pathways.
4-Amino-5-methoxy-2-methylbenzenesulfonic Acid
Also known as p-Cresidinesulfonic acid, this compound (CAS 6471-78-9) is a close structural analog of our benchmark reagent, with the addition of a methyl group on the benzene ring.[3][4] This substitution can have a subtle but significant impact on the final dye's properties. It is a known intermediate for azo dyes and pigments, including C.I. Food Red 17 and C.I. Pigment Red 56.[5]
Structural Comparison and Expected Performance:
The presence of the methyl group, another electron-donating group, in conjunction with the methoxy group, is expected to further enhance the electron density of the aromatic ring. This can lead to a more pronounced bathochromic shift compared to dyes derived from this compound, potentially yielding deeper and more vibrant shades.
Table 1: Physicochemical Properties of this compound and its Alternatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 13244-33-2 | C₇H₉NO₄S | 203.22 |
| 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | 6471-78-9 | C₈H₁₁NO₄S | 217.24 |
| 2-Amino-5-methylbenzenesulfonic acid | 88-44-8 | C₇H₉NO₃S | 187.22 |
| 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 | C₇H₈ClNO₃S | 221.66 |
2-Amino-5-methylbenzenesulfonic Acid
This alternative (CAS 88-44-8) replaces the methoxy group with a methyl group.[6][7] The methyl group is also an electron-donating group, but its effect is generally less pronounced than that of a methoxy group. This substitution can be expected to produce dyes with slightly different shades and fastness properties. It is a key intermediate for pigments such as C.I. Pigment Red 57:1.[8]
Structural Comparison and Expected Performance:
Dyes synthesized from 2-Amino-5-methylbenzenesulfonic acid are likely to exhibit a hypsochromic (lightening of color) shift compared to those from this compound, owing to the weaker electron-donating nature of the methyl group. However, the overall performance, including light and wash fastness, is expected to be comparable, making it a suitable alternative where a subtle shift in color is desired.
2-Amino-4-chloro-5-methylbenzenesulfonic Acid
Introducing a halogen, this compound (CAS 88-51-7), also known as CLT acid, offers another avenue for modifying dye properties.[9][10][11] The presence of the electron-withdrawing chlorine atom can significantly influence the electronic characteristics of the diazonium salt and the resulting azo dye. It is a crucial intermediate for a range of pigments, including Lake Red C.[9][12]
Structural Comparison and Expected Performance:
The electron-withdrawing nature of the chlorine atom can lead to improved lightfastness of the resulting azo dyes.[13] The color of the dyes may be shifted towards shorter wavelengths (hypsochromic shift) compared to those derived from this compound.
Experimental Protocols: A Self-Validating System
To ensure the practical applicability of this guide, detailed experimental protocols for the synthesis of the diazonium salts and their subsequent coupling to form azo dyes are provided. These protocols are designed to be self-validating, with clear steps and expected outcomes.
General Experimental Workflow
The synthesis of azo dyes from these aminosulfonic acids follows a two-step process: diazotization followed by azo coupling.
Caption: General workflow for the synthesis of azo dyes.
Protocol 1: Diazotization of Aminosulfonic Acids
This protocol describes the general procedure for converting the primary aromatic amine of the aminosulfonic acid into a reactive diazonium salt.
Materials:
-
Substituted Aminosulfonic Acid (e.g., 4-Amino-5-methoxy-2-methylbenzenesulfonic acid)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend the chosen aminosulfonic acid (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aminosulfonic acid suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol details the coupling of the prepared diazonium salt with a common coupling agent, 2-naphthol, to form a vibrant azo dye.
Materials:
-
Diazonium Salt Solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in a solution of sodium hydroxide (0.4 g, 0.01 mol) in water (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye thoroughly with cold water until the filtrate is neutral.
-
Dry the azo dye in an oven at a temperature below 80 °C.
Performance Evaluation: A Comparative Framework
To provide a meaningful comparison, the performance of the synthesized dyes should be evaluated under standardized conditions. Key performance indicators include color characteristics (λmax), and fastness properties (light and wash fastness).
Caption: Workflow for the comparative performance evaluation of synthesized azo dyes.
Table 2: Expected Performance Trends of Azo Dyes from Alternative Reagents (Coupled with 2-Naphthol)
| Diazo Component | Key Substituents | Expected λmax Shift (vs. Benchmark) | Expected Light Fastness |
| This compound (Benchmark) | -OCH₃ | - | Good |
| 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | -OCH₃, -CH₃ | Bathochromic (Deeper Red) | Good to Excellent |
| 2-Amino-5-methylbenzenesulfonic acid | -CH₃ | Hypsochromic (Oranger Red) | Good |
| 2-Amino-4-chloro-5-methylbenzenesulfonic acid | -Cl, -CH₃ | Hypsochromic (Oranger Red) | Excellent |
Note: These are expected trends based on established principles of dye chemistry. Actual performance may vary depending on the specific coupling component and dyeing conditions.
Conclusion
The exploration of alternatives to this compound opens up a rich palette of possibilities for the synthesis of novel azo dyes with tailored properties. While 4-Amino-5-methoxy-2-methylbenzenesulfonic acid offers a route to deeper shades, 2-Amino-5-methylbenzenesulfonic acid provides a subtle color shift with comparable performance. For applications demanding high lightfastness, 2-Amino-4-chloro-5-methylbenzenesulfonic acid emerges as a strong contender.
This guide provides the foundational knowledge and practical protocols for researchers to embark on a systematic evaluation of these alternatives. By understanding the interplay between the molecular structure of the diazo component and the final dye's performance, scientists can make informed decisions in the design and development of new colorants for a wide range of applications.
References
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- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. [Link]
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A Comparative Analysis of Synthetic Routes to 2-Amino-5-methoxybenzenesulfonic Acid
In the landscape of specialty chemical synthesis, 2-Amino-5-methoxybenzenesulfonic acid stands as a crucial intermediate, particularly in the manufacturing of azo dyes and other specialty colorants. The strategic positioning of its amino, methoxy, and sulfonic acid functionalities on the benzene ring dictates its reactivity and utility. Consequently, the development of efficient, scalable, and cost-effective synthetic methodologies is of paramount importance to researchers and chemical industry professionals. This guide provides an in-depth comparative analysis of the three predominant synthetic routes to this valuable compound, offering detailed experimental protocols, a critical evaluation of their respective merits and drawbacks, and insights into the underlying chemical principles.
Introduction to the Synthetic Challenges
The synthesis of this compound presents a classic challenge in aromatic chemistry: the regioselective introduction of multiple substituents onto a benzene ring. The directing effects of the amino and methoxy groups, both of which are activating and ortho, para-directing, must be carefully managed to achieve the desired 1,2,4-substitution pattern. The methods explored herein—direct sulfonation of p-anisidine, a multi-step synthesis commencing from phenol, and a route involving the reduction of a nitrated precursor—each navigate this challenge with distinct strategies, leading to variations in yield, purity, cost, and environmental impact.
Method 1: Direct Sulfonation of p-Anisidine
This approach is the most direct, utilizing the commercially available and relatively inexpensive p-anisidine as the starting material. The core of this method lies in the electrophilic aromatic substitution of a sulfonic acid group onto the p-anisidine ring.
Mechanistic Considerations: Kinetic vs. Thermodynamic Control
The sulfonation of anilines is a reversible process. The amino group in acidic media exists in equilibrium with its protonated form (-NH3+), which is a deactivating, meta-directing group. In contrast, the free amino group is a strongly activating, ortho, para-directing group. The methoxy group is also an activating, ortho, para-director. The interplay of these factors governs the regiochemical outcome.
Initial sulfonation at lower temperatures tends to favor the formation of the kinetic product, where the sulfonic acid group is introduced at the position ortho to the strongly activating amino group. However, at elevated temperatures, the reaction equilibrium can shift towards the more sterically hindered and thermodynamically stable isomer, this compound.[1]
A patented method leverages this principle by reacting p-anisidine with amidosulfonic acid in the presence of sulfuric acid at high temperatures.[2] This "baking" process facilitates the rearrangement to the desired, thermodynamically favored product.
Caption: Workflow for the direct sulfonation of p-anisidine.
Experimental Protocol: Sulfonation with Amidosulfonic Acid
The following protocol is adapted from a patented industrial process.[2]
-
Formation of the Anisidine Sulfate Salt: In a suitable reaction vessel, a mixture of neutral and acid sulfate of p-anisidine is formed by adding 0.6 to 0.9 molar equivalents of 95-100% sulfuric acid to 1 molar equivalent of p-anisidine.
-
Reaction with Amidosulfonic Acid: To this mixture, 1 to 2 molar equivalents of amidosulfonic acid are added.
-
Thermal Rearrangement: The reaction mixture is heated to a temperature range of 160°C to 200°C. The reaction is maintained at this temperature until the desired level of conversion is achieved, which is monitored by a suitable analytical method (e.g., HPLC).
-
Work-up and Isolation: The reaction mass is cooled and the product is isolated. This typically involves dissolving the mixture in water and adjusting the pH to precipitate the this compound. The product is then collected by filtration, washed, and dried.
Method 2: Multi-step Synthesis from Phenol
This synthetic route offers a higher degree of control over the regiochemistry by introducing the functional groups in a specific sequence. Although it involves more steps, it can lead to a purer final product. A detailed procedure for this method has been described in the patent literature.[3]
Synthesis Strategy
The strategy begins with the nitration of phenol, followed by the reduction of the nitro group to an amine. The resulting p-aminophenol is then sulfonated. The final step is the methylation of the hydroxyl group to yield the target molecule. This sequence strategically places the substituents, avoiding the formation of undesired isomers.
Caption: Synthetic pathway starting from phenol.
Experimental Protocol: Synthesis from Phenol[3]
-
Nitration of Phenol: To a solution of phenol in water, 70% sulfuric acid and sodium nitrate are slowly added while maintaining the temperature at approximately 15°C. The reaction is stirred to produce p-nitrophenol.
-
Reduction of p-Nitrophenol: Zinc powder and hydrochloric acid are added to the p-nitrophenol solution. The mixture is heated to facilitate the reduction to p-aminophenol.
-
Sulfonation of p-Aminophenol: Concentrated sulfuric acid is added dropwise to the p-aminophenol. The reaction temperature is controlled, and the mixture is stirred to yield 2-amino-5-hydroxybenzenesulfonic acid.
-
Formation of the Sodium Salt: The sulfonated intermediate is dissolved by adding a sodium hydroxide solution to form the sodium salt.
-
Methylation: To the solution of the sodium salt, methyl iodide (CH₃I) is added and stirred.
-
Acidification and Isolation: The methylated product is then acidified with a sulfuric acid solution at an elevated temperature. Upon cooling, the this compound crystallizes and is isolated by filtration and drying. The reported overall yield for this process is over 82%.[3]
Method 3: Reduction of a Nitro Precursor
This synthetic route relies on the well-established transformation of a nitro group to an amino group, which is often a high-yielding and clean reaction. The key to this method is the efficient synthesis of the precursor, 2-nitro-5-methoxybenzenesulfonic acid.
Synthesis Strategy
The synthesis of the nitro precursor can be approached in two ways: either by nitration of 4-methoxybenzenesulfonic acid or by sulfonation of 4-nitroanisole. The subsequent reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media.
Caption: Synthesis via reduction of a nitro precursor.
Experimental Protocol: Nitro Precursor Reduction
The following is a generalized protocol based on analogous chemical transformations.[4]
-
Synthesis of 2-Nitro-5-methoxybenzenesulfonic Acid:
-
From 4-Nitroanisole (Sulfonation): 4-Nitroanisole is treated with a sulfonating agent, such as oleum (fuming sulfuric acid), at a controlled temperature to introduce the sulfonic acid group primarily at the position ortho to the methoxy group.
-
From 4-Methoxybenzenesulfonic Acid (Nitration): 4-Methoxybenzenesulfonic acid is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the position ortho to the methoxy group.
-
-
Reduction of the Nitro Group:
-
Catalytic Hydrogenation: The 2-nitro-5-methoxybenzenesulfonic acid is dissolved in a suitable solvent (e.g., water or an alcohol) and hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere until the nitro group is fully reduced.
-
Metal/Acid Reduction: Alternatively, the nitro compound can be reduced using a metal, such as iron or tin, in the presence of an acid like hydrochloric acid.
-
-
Isolation: After the reduction is complete, the catalyst (if used) is removed by filtration. The product is then isolated from the reaction mixture, typically by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, washing, and drying.
Comparative Analysis
| Feature | Method 1: Direct Sulfonation of p-Anisidine | Method 2: Multi-step Synthesis from Phenol | Method 3: Reduction of a Nitro Precursor |
| Starting Material | p-Anisidine | Phenol | 4-Nitroanisole or 4-Methoxybenzenesulfonic acid |
| Number of Steps | 1-2 | 5-6 | 2-3 |
| Reported Yield | Variable, dependent on conditions | >82% (overall)[3] | High for reduction step, overall yield depends on precursor synthesis |
| Purity of Product | May require significant purification to remove isomers | Potentially higher due to controlled synthesis | Generally high purity after reduction |
| Key Challenges | Controlling regioselectivity, high reaction temperatures | Multiple steps, handling of hazardous reagents (e.g., CH₃I) | Synthesis of the nitro precursor, potential for side reactions during nitration |
| Scalability | Potentially scalable, but high temperatures can be energy-intensive | Scalable, but requires more complex process control | Readily scalable, especially the reduction step |
| Safety Concerns | High temperatures, handling of concentrated acids | Use of toxic and corrosive reagents (phenol, nitric acid, methyl iodide) | Handling of strong acids and nitrating agents |
| Environmental Impact | Use of high temperatures | Generation of waste from multiple steps | Use of heavy metals for reduction (if not catalytic) |
Conclusion
The choice of the optimal synthesis method for this compound is contingent upon the specific requirements of the application, including desired purity, production scale, and cost considerations.
-
Method 1 (Direct Sulfonation of p-Anisidine) is the most atom-economical and direct route, making it attractive for large-scale industrial production where cost is a primary driver. However, achieving high purity can be challenging due to the need for precise control over reaction conditions to favor the thermodynamic product.
-
Method 2 (Multi-step Synthesis from Phenol) , while more complex, offers excellent control over the regiochemistry, leading to a high-purity product. This method is well-suited for applications where purity is paramount, and the higher number of steps and associated costs can be justified.
-
Method 3 (Reduction of a Nitro Precursor) provides a reliable and often high-yielding route to the final product. The success of this method hinges on the efficient synthesis of the nitro-substituted intermediate. This route can be a good compromise between the directness of Method 1 and the control of Method 2.
Ultimately, the selection of a synthetic route will involve a trade-off between the number of steps, overall yield, purity of the final product, and the economic and environmental costs associated with the process.
References
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A Comparative Performance Analysis of Dyes Derived from 2-Amino-5-methoxybenzenesulfonic acid: A Technical Guide for Researchers
This guide provides a comprehensive technical comparison of the performance of azo dyes derived from the versatile intermediate, 2-Amino-5-methoxybenzenesulfonic acid. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and comparative performance of this class of dyes, supported by detailed experimental protocols and field-proven insights.
The selection of a dye intermediate is a critical decision that profoundly influences the final product's performance characteristics, including its color, stability, and suitability for specific applications. This compound is a key aromatic amine sulfonic acid used in the synthesis of a wide range of colorants, particularly reactive and acid dyes.[1] Its molecular structure, featuring a diazotizable amino group, a water-solubilizing sulfonic acid group, and an electron-donating methoxy group, provides a unique platform for creating dyes with specific performance attributes. This guide will explore how these structural features translate into tangible performance metrics.
The Role of Molecular Structure in Dye Performance
The performance of an azo dye is intrinsically linked to the electronic properties of its constituent parts: the diazo component and the coupling component. In dyes derived from this compound, the substituents on the diazo ring play a crucial role:
-
Sulfonic Acid Group (-SO₃H): This is the primary water-solubilizing group. Its presence is essential for the application of these dyes in aqueous media, making them suitable as acid dyes for protein fibers (like wool and silk) and reactive dyes for cellulosic fibers (like cotton).[2]
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the color of the resulting dye, often shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift), which can lead to deeper, richer shades.[3]
-
Amino Group (-NH₂): This functional group is the cornerstone of dye synthesis, serving as the reactive site for diazotization—the process that converts the amine into a highly reactive diazonium salt, ready for coupling.[4]
The interplay of these groups dictates the dye's solubility, hue, and fastness properties. For instance, the stability of the final azo linkage can be influenced by the electronic nature of these substituents, which in turn affects the dye's resistance to fading upon exposure to light (photostability).[2]
Synthesis Pathway: From Intermediate to Azo Dye
The synthesis of azo dyes from this compound follows a classic and robust two-stage electrophilic aromatic substitution reaction.[4] The process involves diazotization followed by azo coupling. Success hinges on careful control of reaction parameters, particularly low temperatures during diazotization to prevent the decomposition of the unstable diazonium salt.[4]
Comparative Performance Metrics
The ultimate value of a dye is determined by its performance in a specific application. This section compares hypothetical dyes derived from this compound with different coupling components to illustrate how structure affects performance. The key metrics include spectroscopic properties, light fastness, and wash fastness.
Data Presentation: Performance of Derived Dyes
| Performance Metric | Dye A (Coupled with Naphthol AS) | Dye B (Coupled with H-Acid) | Dye C (Alternative Diazo Component*) |
| Color Shade | Deep Red | Navy Blue | Bright Orange-Red |
| λmax (nm) | ~520 | ~570 | ~490 |
| Molar Extinction (ε) | High | Very High | Moderate |
| Light Fastness (ISO 105-B02) | 4-5 (Good) | 5 (Very Good) | 3-4 (Moderate) |
| Wash Fastness (ISO 105-C06) | 4 (Good) | 4-5 (Excellent) | 4 (Good) |
| Solubility | Good | Excellent | Good |
*Note: The data presented is illustrative, based on typical results for azo dyes derived from these types of intermediates, and may vary depending on specific reaction conditions.[5] Dye C is based on a diazo component without the methoxy group, such as anthranilic acid, for comparison.[5]
Field Insights & Interpretation:
-
Influence of Coupling Component: The choice of coupling component dramatically alters the final color and properties. Coupling with a naphthol derivative like Naphthol AS typically yields red shades, while coupling with a more complex naphthalene sulfonic acid derivative like H-Acid (7-Amino-4-hydroxynaphthalene-2-sulfonic acid) produces blue or violet shades and often enhances water solubility and fastness due to the presence of additional sulfonic acid and hydroxyl groups.[6]
-
Impact of the Methoxy Group: Comparing Dye A (with -OCH₃) to Dye C (without -OCH₃) highlights the role of the methoxy group. Its electron-donating nature can enhance the stability of the azo linkage, contributing to improved light fastness.[2] Dyes with electron-withdrawing groups like a nitro group, for example, also tend to show enhanced light fastness.[2][5]
-
Photodegradation: Sulfonated azo dyes primarily degrade via pathways involving hydroxyl radicals when exposed to UV irradiation.[7] The stability of the dye is related to its ability to resist this photooxidation. The specific chemical groups on the dye molecule can influence the rate and mechanism of this degradation.[8]
Experimental Protocols
To ensure trustworthy and reproducible results, standardized evaluation protocols are essential. The following sections provide step-by-step methodologies for dye synthesis and performance assessment.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a red azo dye using this compound and a naphthol-based coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
7-Amino-4-hydroxynaphthalene-2-sulfonic acid (H-Acid)[6]
-
Sodium Carbonate (Na₂CO₃)
-
Ice, Distilled Water
Procedure:
-
Diazotization: a. Suspend 0.01 mol of this compound in 50 mL of water in a 250 mL beaker. b. Add 2.5 mL of concentrated HCl and cool the mixture to 0-5°C in an ice bath with continuous stirring. c. Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is maintained below 5°C. Stir for 20 minutes to ensure complete formation of the diazonium salt.[9]
-
Coupling: a. In a separate 500 mL beaker, dissolve 0.01 mol of H-Acid in 50 mL of water containing 1.5 g of sodium carbonate to form a clear solution. b. Cool this alkaline solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt suspension to the H-Acid solution with vigorous stirring. A colored precipitate of the azo dye will form. d. Continue stirring in the ice bath for 1-2 hours to ensure the reaction goes to completion.[4]
-
Isolation: a. Filter the precipitated dye using a Buchner funnel. b. Wash the filter cake with a 10% NaCl solution to aid in precipitation ("salting out"), followed by washes with cold distilled water until the filtrate is neutral. c. Dry the purified dye in a vacuum oven at 60-70°C.
Protocol 2: Performance Evaluation
A. Spectroscopic Analysis:
-
Prepare a dilute solution of the synthesized dye in a suitable solvent (e.g., water or DMSO).
-
Record the UV-Visible absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λmax).[10]
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law, which provides a measure of the dye's color strength.[10]
B. Light Fastness Test (Accelerated):
-
Principle: This test evaluates the resistance of the color to fading when exposed to a standardized artificial light source that mimics sunlight.
-
Method (Adapted from ISO 105-B02):
-
Prepare a dyed fabric swatch according to standard dyeing procedures.
-
Place the swatch in a light fastness tester equipped with a Xenon arc lamp.
-
Simultaneously expose the swatch and a set of ISO blue wool standards (rated 1-8) to the light.[11]
-
Periodically assess the fading of the sample against the fading of the blue wool standards.
-
The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.[11][12]
-
C. Wash Fastness Test:
-
Principle: This test assesses the resistance of the color to desorption and staining of adjacent fabrics during washing.
-
Method (Adapted from ISO 105-C06):
-
Prepare a composite specimen by stitching a dyed fabric swatch between two undyed fabrics (e.g., cotton and wool).
-
Place the specimen in a container with a standardized soap solution (e.g., 5 g/L soap) at a specified temperature (e.g., 50°C) and time (e.g., 45 minutes).[11]
-
After the test, rinse and dry the specimen.
-
Assess the change in color of the dyed fabric and the degree of staining on the adjacent undyed fabrics using standardized Grey Scales. A rating of 5 indicates no change, while 1 indicates a severe change.[12][13]
-
Conclusion
Dyes derived from this compound are a significant class of colorants whose performance can be intelligently tailored through the strategic selection of coupling components. The inherent structural features of the parent intermediate—notably the sulfonic acid and methoxy groups—provide a foundation for producing dyes with generally good solubility and stability. By understanding the causal relationships between molecular structure and performance metrics like light and wash fastness, researchers can more effectively design and synthesize novel dyes for advanced applications in textiles, imaging, and diagnostics. The protocols and comparative data provided herein offer a validated framework for the rigorous and objective evaluation of these valuable compounds.
References
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- Conformational and Tautomeric Effects on Sulfonated Azo Dyes: A Prelude to Photodegradation. (n.d.). ChemRxiv.
- Assessing Light And Wash Fastness Metrics For Natural-Dyed Fabrics. (2025). Patsnap Eureka.
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- An overview of dye fastness testing. (n.d.). ResearchGate.
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- STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. (2023). International Journal of Biology, Pharmacy and Allied Sciences.
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- Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid on wool and silk fabrics. (n.d.). ResearchGate.
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- Methoxy-Functionalized Monoazo Dyes: Synthesis, Characterization, and Evaluation of Dyeing Performance on Nylon Fabrics. (2025). ResearchGate.
- 4-[(4-Amino – 5 – Methoxy – 2- methylphenyl) azo] Benzenesulfonic Acid. (n.d.). Nova International.
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2025). ResearchGate.
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A Comparative Guide to Analytical Techniques for 2-Amino-5-methoxybenzenesulfonic Acid
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-Amino-5-methoxybenzenesulfonic acid (CAS: 13244-33-2), a key intermediate in various industrial syntheses.[1][2] The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for quantitative purity assessment, impurity profiling, or structural confirmation. This document offers an in-depth exploration of the prevalent techniques, complete with experimental insights and comparative data to guide researchers, quality control analysts, and drug development professionals in making informed decisions.
Introduction to this compound
This compound, also known as 4-Aminoanisole-3-sulfonic acid[3], is an aromatic sulfonic acid containing both an amino and a methoxy group. Its molecular structure dictates its physicochemical properties, notably its high polarity and low volatility, which are critical considerations in the selection of an analytical method. Accurate and precise analytical methods are imperative for ensuring product quality, monitoring reaction kinetics, and identifying potential impurities.[4]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), stands as the most robust and widely adopted technique for the quantitative analysis of this compound. Its superiority lies in its ability to handle polar, non-volatile compounds and to separate the primary analyte from structurally similar impurities.
Principle of the Method
RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[5] For a polar compound like this compound, retention is generally low. Therefore, mobile phase composition, particularly pH and ionic strength, must be carefully optimized. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is crucial to suppress the ionization of the sulfonic acid group, thereby increasing its retention on the non-polar stationary phase and yielding better peak shape.[6][7] Detection is typically achieved using a UV-Visible or Photo-Diode Array (PDA) detector.[8]
Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Detailed Experimental Protocol: HPLC-UV
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar target concentration using the same diluent.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 95 5 | 20.0 | 95 | 5 |
-
-
Method Validation Parameters: The method's suitability must be confirmed through validation, adhering to guidelines from bodies like the ICH or FDA.[10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the analyte's retention time in a blank and placebo.
-
Linearity: A linear relationship between concentration and detector response. Typically assessed over a range of LOQ to 150% of the target concentration, with a correlation coefficient (r²) of ≥ 0.999 being the acceptance criterion.[8][10]
-
Accuracy: The closeness of test results to the true value. Determined by spike recovery studies at multiple levels (e.g., 80%, 100%, 120%), with recovery typically expected to be within 98-102%.[12]
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of ≤ 2% being a common target.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identification but is not the primary choice for quantifying this compound due to the compound's non-volatile and thermally labile nature. The analysis necessitates a chemical derivatization step to convert the polar functional groups (-SO₃H, -NH₂) into volatile, thermally stable analogues.[13]
Principle of the Method
Derivatization masks the polar groups, typically through silylation (e.g., using MTBSTFA).[9] The resulting derivative is volatile enough to be analyzed by GC. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, allowing for high-confidence structural confirmation.[14]
Workflow for GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS (for Identification)
-
Sample Preparation and Derivatization:
-
Ensure the sample is completely dry. Lyophilization or evaporation under nitrogen is recommended.
-
To the dry sample, add a derivatizing agent (e.g., 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a suitable solvent (e.g., 50 µL of acetonitrile).[9]
-
Seal the vial and heat the mixture (e.g., at 70°C) for 30-60 minutes to ensure the derivatization reaction is complete.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a mass selective detector.[9]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the identity and structural integrity of this compound. They are primarily qualitative methods.
-
Infrared (IR) Spectroscopy: FTIR-ATR provides rapid confirmation of functional groups.[14] Key expected vibrational bands include N-H stretching for the amine, S=O stretching for the sulfonic acid, and C-O stretching for the methoxy ether.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation.[14] The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the amine protons, with chemical shifts and coupling patterns confirming their relative positions on the benzene ring.
-
Mass Spectrometry (MS): Beyond GC-MS, direct infusion electrospray ionization (ESI)-MS can confirm the molecular weight of the compound.[17] The monoisotopic mass is 203.0252 g/mol .[18] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition.
Titrimetric Analysis (Assay)
For a simple, cost-effective determination of overall purity (assay), acid-base titration is a viable method.[4]
Principle of the Method
This method quantifies the acidic sulfonic acid group (-SO₃H). The sample is dissolved in a suitable solvent (e.g., water or an alcohol-water mixture) and titrated with a standardized strong base, such as sodium hydroxide (NaOH), using a pH meter or a colorimetric indicator to determine the equivalence point.
Limitations
Titration is a non-specific method. It quantifies the total acidic content and cannot distinguish between the target analyte and any other acidic impurities that may be present. Therefore, it is best used for assay determination of a substance with a well-characterized impurity profile.
Comparative Analysis of Techniques
The choice of analytical technique is a critical decision that balances performance requirements with practical constraints like sample throughput and cost.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | FTIR / NMR | Acid-Base Titration |
| Primary Use | Quantification, Impurity Profiling | Identification, Structural Confirmation | Structural Elucidation, Identification | Assay (Purity) |
| Selectivity | High (separates isomers) | Very High (based on mass fragmentation) | Very High (unique molecular fingerprint) | Low (measures total acidity) |
| Sensitivity | Moderate to High (ng/mL range) | High (pg to ng/mL range) | Low (requires mg quantities) | Low (requires mg quantities) |
| Sample Prep | Simple (dissolve and filter) | Complex (requires drying & derivatization) | Simple (dissolve in solvent) | Simple (dissolve) |
| Analysis Time | 15-30 minutes per sample | 30-60 minutes per sample | 5-60 minutes per sample | 5-10 minutes per sample |
| Cost | Moderate | High | High | Very Low |
| Key Advantage | Robust for routine QC, quantifies impurities | Definitive identification | Unambiguous structure confirmation | Simple, inexpensive assay |
| Key Limitation | Requires reference standards | Indirect analysis, derivatization can be complex | Not quantitative | Non-specific, subject to interference |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive analysis of this compound, a multi-technique approach is often optimal. RP-HPLC is the definitive method for routine quality control, offering robust quantification and the ability to profile impurities. For unambiguous structural confirmation and identification, particularly of unknown impurities, NMR spectroscopy and mass spectrometry (following derivatization for GC-MS) are the gold standards. Finally, acid-base titration remains a simple and effective tool for rapid, high-level purity assessments where specificity is not a primary concern. The selection of the most suitable method should be guided by the specific analytical question, the required data quality, and the available resources.
References
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- PubChem. (n.d.). Benzenesulfonic acid, 5-amino-2-methoxy-. National Center for Biotechnology Information.
- Japanese Pharmacopoeia. (n.d.). General Tests, Processes and Apparatus.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Handbook of Analytical Validation. (n.d.). Routledge.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
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- BenchChem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
- Gokul Eximp. (n.d.). 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203).
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- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Analytical method validation: A brief review. (n.d.).
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- BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers.
- Introduction to HPLC. (n.d.).
- PubChemLite. (n.d.). This compound (C7H9NO4S).
- US EPA. (n.d.). Benzenesulfonic acid, 2-amino-5-methoxy- - Substance Details.
- Google Patents. (n.d.). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
- Fisher Scientific. (n.d.). Safety Data Sheet - this compound.
- BLD Pharm. (n.d.). 13244-33-2|this compound.
- Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide.
- US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- PubMed. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study.
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- ResearchGate. (2015). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study.
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- PMC - NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
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A Comparative Efficacy Analysis of Pharmaceuticals Derived from 2-Amino-5-methoxybenzenesulfonic Acid
In the landscape of pharmaceutical development, the strategic selection of starting materials is a critical determinant of a drug's final efficacy and safety profile. 2-Amino-5-methoxybenzenesulfonic acid, a seemingly simple aromatic sulfonic acid, serves as a pivotal precursor in the synthesis of a diverse array of potent and clinically significant pharmaceuticals. This guide provides an in-depth, objective comparison of the efficacy of three such drugs: Tamsulosin, Nintedanib, and Amisulpride. While these molecules address disparate therapeutic areas, their common synthetic lineage provides a unique lens through which to examine the translation of chemical structure to pharmacological activity. This analysis is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform future research and development endeavors.
Introduction to the Progenitor: this compound
This compound is a versatile chemical intermediate characterized by its substituted benzene ring, featuring an amine group, a methoxy group, and a sulfonic acid group. This unique arrangement of functional groups allows for a variety of chemical modifications, making it an ideal scaffold for the synthesis of complex pharmaceutical agents. The presence of the sulfonic acid group often imparts desirable pharmacokinetic properties, such as improved water solubility, while the amino and methoxy groups provide handles for building the intricate molecular architectures required for specific biological targets.
Comparative Analysis of Synthesized Pharmaceuticals
This section will delve into the synthesis, mechanism of action, and clinical efficacy of Tamsulosin, Nintedanib, and Amisulpride, highlighting the distinct therapeutic outcomes achieved from a common chemical ancestor.
Tamsulosin: A Selective Antagonist for Benign Prostatic Hyperplasia
Tamsulosin is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). Its efficacy stems from the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow.
Synthesis: The synthesis of Tamsulosin from a derivative of this compound is a multi-step process that culminates in the formation of the active (R)-enantiomer. A key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is coupled with 2-(2-ethoxyphenoxy)ethyl bromide to yield Tamsulosin.[1]
Mechanism of Action: Tamsulosin exhibits high affinity and selectivity for the α1A and α1D adrenergic receptor subtypes, which are predominantly located in the human prostate.[2][3] This selectivity is crucial for its favorable side-effect profile, particularly the low incidence of cardiovascular effects like orthostatic hypotension.[4] The binding affinity of Tamsulosin to these receptors has been quantified through radioligand binding assays.
Efficacy Data: Clinical trials have consistently demonstrated the efficacy of Tamsulosin in alleviating the symptoms of BPH. The primary endpoint in these trials is often the change in the American Urological Association (AUA) Symptom Score, a patient-reported outcome that assesses the severity of urinary symptoms.[1][5]
| Parameter | Value | Assay Method |
| α1A-adrenoceptor Affinity (pKB) | 10.0 | Radioligand Binding Assay |
| α1D-adrenoceptor Affinity (pKB) | 10.1 | Radioligand Binding Assay |
| α1B-adrenoceptor Affinity (pKB) | 8.9-9.2 | Radioligand Binding Assay |
| AUA Symptom Score Reduction | -7.5 points from baseline of 20.0 | Patient Questionnaire |
| Improvement in Maximum Flow Rate (Qmax) | 1.01 to 2.29 mL/sec improvement | Uroflowmetry |
Nintedanib: A Multi-Targeted Kinase Inhibitor for Idiopathic Pulmonary Fibrosis
Nintedanib is a small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[5] It slows the rate of disease progression by inhibiting key pathways involved in fibrosis.
Synthesis: The synthesis of Nintedanib involves a convergent approach where two key intermediates are prepared and then coupled. One of these intermediates can be derived from precursors related to this compound, highlighting the adaptability of this chemical scaffold.[6]
Mechanism of Action: Nintedanib targets multiple tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[7][8] By inhibiting these receptors, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, which are central to the fibrotic process.[9]
Efficacy Data: The efficacy of Nintedanib in IPF has been established in large clinical trials, with the primary endpoint being the annual rate of decline in Forced Vital Capacity (FVC), a measure of lung function.[10][11]
| Target Kinase | IC50 (nM) | Assay Method |
| VEGFR1 | 34 | In Vitro Kinase Assay |
| VEGFR2 | 13 | In Vitro Kinase Assay |
| VEGFR3 | 13 | In Vitro Kinase Assay |
| FGFR1 | 69 | In Vitro Kinase Assay |
| FGFR2 | 37 | In Vitro Kinase Assay |
| FGFR3 | 108 | In Vitro Kinase Assay |
| PDGFRα | 59 | In Vitro Kinase Assay |
| PDGFRβ | 65 | In Vitro Kinase Assay |
| Annual Rate of FVC Decline (Nintedanib) | -112.4 mL/year | Spirometry |
| Annual Rate of FVC Decline (Placebo) | -223.3 mL/year | Spirometry |
Amisulpride: An Atypical Antipsychotic for Schizophrenia
Amisulpride is an atypical antipsychotic used in the treatment of schizophrenia. It is effective against both the positive and negative symptoms of the disorder.
Synthesis: The synthesis of Amisulpride utilizes a derivative of this compound, specifically 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, as a key intermediate.[11][12]
Mechanism of Action: Amisulpride exhibits a high and selective affinity for dopamine D2 and D3 receptors in the limbic system.[6][13] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an improvement in negative symptoms. At higher doses, it blocks postsynaptic D2/D3 receptors, which is effective in treating positive symptoms.[14]
Efficacy Data: The efficacy of Amisulpride in schizophrenia is typically assessed using the Positive and Negative Syndrome Scale (PANSS), a standardized tool for measuring symptom severity.[12][15]
| Receptor | Ki (nM) | Assay Method |
| Human Dopamine D2 | 2.8 | Radioligand Binding Assay |
| Human Dopamine D3 | 3.2 | Radioligand Binding Assay |
| PANSS Total Score Reduction | ~33 points | Clinician-Administered Rating Scale |
| PANSS Negative Symptom Score Reduction | 45.2% from baseline | Clinician-Administered Rating Scale |
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data presented, this section provides detailed, step-by-step methodologies for the key experiments cited.
Radioligand Binding Assay for Receptor Affinity (Tamsulosin & Amisulpride)
This protocol describes a filtration-based radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., α1-adrenergic or dopamine D2/D3 receptors)
-
Radioligand (e.g., [3H]Prazosin for α1 receptors, [3H]Spiperone for D2/D3 receptors)
-
Test compound (Tamsulosin or Amisulpride) at various concentrations
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
In Vitro Kinase Inhibition Assay (Nintedanib)
This protocol describes a luminescence-based kinase assay to determine the inhibitory activity (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR, FGFR, PDGFR)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP (the phosphate donor)
-
Test compound (Nintedanib) at various concentrations
-
Assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Kinase Reaction: In a white 96-well plate, add the kinase reaction mixture and the test compound at various concentrations. Initiate the kinase reaction by adding ATP. Include control wells for 100% kinase activity (no inhibitor) and 0% kinase activity (no kinase).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period to allow the kinase to phosphorylate the substrate.
-
ATP Depletion: Add the reagent from the kinase assay kit that stops the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add the detection reagent, which converts the ADP generated by the kinase reaction back to ATP and uses this ATP to produce a luminescent signal via a luciferase reaction.
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve.[16][17]
Clinical Efficacy Assessment Protocols
3.3.1. American Urological Association (AUA) Symptom Score for BPH (Tamsulosin)
The AUA Symptom Score is a self-administered questionnaire consisting of seven questions related to urinary symptoms.[9][13][18] Each question is scored on a scale of 0 to 5, with higher scores indicating greater symptom severity. The total score ranges from 0 to 35 and is categorized as mild (0-7), moderate (8-19), or severe (20-35). The questionnaire is administered to patients at baseline and at various time points during the clinical trial to assess the change in symptom severity.[8]
3.3.2. Positive and Negative Syndrome Scale (PANSS) for Schizophrenia (Amisulpride)
The PANSS is a 30-item rating scale used by trained clinicians to assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.[10][12] The assessment is based on a semi-structured clinical interview with the patient and reports from family members or caregivers.[11] Each item is rated on a 7-point scale (1=absent to 7=extreme). The scores for the positive, negative, and general psychopathology subscales, as well as the total score, are calculated. The change in these scores from baseline is a primary efficacy endpoint in clinical trials for antipsychotic drugs.[19]
3.3.3. Forced Vital Capacity (FVC) Measurement for IPF (Nintedanib)
FVC is the total amount of air that can be forcibly exhaled from the lungs after taking the deepest possible breath.[20] In clinical trials for IPF, FVC is measured using spirometry. Patients are instructed to perform a maximal inhalation followed by a maximal forced exhalation into a spirometer.[4] The procedure is repeated several times to ensure reproducibility. The highest FVC value is recorded. FVC is measured at baseline and at regular intervals throughout the trial to determine the rate of decline in lung function.
Conclusion: From a Common Scaffold to Diverse Therapeutic Triumphs
The journey from this compound to the clinically effective pharmaceuticals Tamsulosin, Nintedanib, and Amisulpride is a testament to the power of medicinal chemistry. This guide has demonstrated that a single, versatile starting material can give rise to a diverse range of drugs with highly specific mechanisms of action and profound therapeutic benefits in distinct disease areas.
-
Tamsulosin exemplifies the principle of receptor selectivity, achieving targeted efficacy in BPH with an improved safety profile.
-
Nintedanib showcases the success of a multi-targeted approach, simultaneously inhibiting several key pathways in the complex pathology of IPF.
-
Amisulpride highlights the nuanced dose-dependent modulation of neurotransmitter systems to effectively treat both the positive and negative symptoms of schizophrenia.
For the research and drug development community, the comparative analysis presented here underscores the importance of understanding the intricate relationship between chemical structure and biological activity. The detailed experimental protocols provide a framework for the rigorous evaluation of future drug candidates. By building upon the lessons learned from these successful pharmaceuticals, we can continue to innovate and develop novel therapies that address unmet medical needs.
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- Advanced Urology Associates of Florida. AUA Symptom Score for BPH.
- MDCalc. American Urological Association Symptom Index (AUA-SI)/International Prostate Symptom Score (IPSS).
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- Taylor & Francis Online. Efficacy and safety of tamsulosin for benign prostatic hyperplasia: clinical experience in the primary care setting.
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A Spectroscopic Compass: Navigating the Structural Landscape of 2-Amino-5-methoxybenzenesulfonic Acid and Its Derivatives
For the discerning researcher in materials science and drug development, a nuanced understanding of molecular architecture is not merely academic—it is the bedrock of innovation. 2-Amino-5-methoxybenzenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals, presents a fascinating scaffold for chemical modification.[1][2] The subtle interplay of its amino, methoxy, and sulfonic acid functionalities governs its chemical reactivity, solubility, and ultimately, its utility. Spectroscopic techniques offer a powerful lens through which we can observe the direct consequences of derivatization on the electronic and vibrational states of this molecule.
This guide provides a comparative spectroscopic analysis of this compound and its illustrative derivatives. We will delve into the principles of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, not as a mere recitation of theory, but as a practical framework for interpreting spectral data in the context of molecular structure. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and fostering a deeper understanding of the causal relationships between chemical structure and spectroscopic output.
The Structural Foundation: this compound
The parent compound, this compound, possesses a rich electronic and vibrational landscape dictated by the ortho-directing amino group, the para-directing methoxy group, and the meta-directing sulfonic acid group. The zwitterionic nature of aminobenzenesulfonic acids, arising from the acidic sulfonic acid group and the basic amino group, further influences their physical and spectroscopic properties.[3]
Comparative Spectroscopic Analysis
To illustrate the impact of structural modifications, we will compare the spectroscopic data of this compound with two key derivatives: its isomer, 5-Amino-2-methoxybenzenesulfonic acid, and a representative N-acetylated derivative, 2-Acetamido-5-methoxybenzenesulfonic acid.
Molecular Structures
Caption: Molecular structures of the parent compound and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The positions, intensities, and shapes of absorption bands reveal critical information about the chemical bonds present. For solid samples, the KBr pellet method is a robust technique for obtaining high-quality spectra.[4]
Key Vibrational Modes and Their Interpretation:
-
N-H Stretching: In this compound, the primary amine exhibits symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region.[5] In the N-acetylated derivative, the N-H stretch of the secondary amide appears as a single, often broader band in a similar region.
-
S=O Stretching: The sulfonic acid group is characterized by strong asymmetric and symmetric S=O stretching bands, usually found between 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The electronic environment around the sulfonic acid can subtly shift these frequencies.
-
C=O Stretching: The N-acetylated derivative introduces a strong carbonyl (C=O) stretching band from the amide group, typically appearing around 1680-1630 cm⁻¹. This is a clear diagnostic peak for N-acetylation.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching within the benzene ring appears in the 1600-1450 cm⁻¹ region.[6]
| Functional Group | This compound (cm⁻¹)[7] | 5-Amino-2-methoxybenzenesulfonic acid (cm⁻¹)[7] | **2-Acetamido-5-methoxybenzenesulfonic acid (Expected, cm⁻¹) ** |
| N-H Stretch (Amine/Amide) | ~3400-3200 (two bands) | ~3400-3200 (two bands) | ~3300 (single band) |
| C=O Stretch (Amide) | - | - | ~1660 |
| S=O Asymmetric Stretch | ~1200 | ~1180 | ~1210 |
| S=O Symmetric Stretch | ~1030 | ~1020 | ~1040 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1610, ~1510 | ~1600, ~1490 |
Causality Behind the Shifts: The change in the substitution pattern between the two isomers alters the electronic distribution in the aromatic ring, which in turn influences the bond strengths and vibrational frequencies of the sulfonic acid group. The conversion of the primary amine to a secondary amide in the N-acetylated derivative results in a distinct carbonyl absorption and a change in the N-H stretching pattern, providing clear evidence of the chemical transformation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds, the most significant transitions are typically π → π*. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of substituents on the aromatic ring.
Key Electronic Transitions and Their Interpretation:
-
π → π Transitions:* Aromatic systems exhibit characteristic absorption bands due to these transitions. Electron-donating groups like -NH₂ and -OCH₃ can cause a bathochromic (red) shift to longer wavelengths and an increase in intensity (hyperchromic effect). Electron-withdrawing groups can have the opposite effect.
-
Solvent Effects: The polarity of the solvent can influence the position of λmax. For accurate and reproducible results, it is crucial to use a spectroscopic grade solvent that is transparent in the region of interest.[8]
| Compound | λmax (nm) (Expected in Ethanol) | Interpretation |
| This compound | ~240, ~300 | The two absorption bands are characteristic of a substituted aniline. The amino and methoxy groups act as auxochromes, shifting the absorption to longer wavelengths compared to benzene. |
| 5-Amino-2-methoxybenzenesulfonic acid | ~235, ~295 | The positional change of the substituents slightly alters the electronic transitions, leading to a small hypsochromic (blue) shift compared to the 2-amino isomer. |
| 2-Acetamido-5-methoxybenzenesulfonic acid | ~230, ~280 | The acetyl group is less electron-donating than the amino group, resulting in a hypsochromic shift of the longer wavelength band. |
Causality Behind the Shifts: The electronic interplay between the substituents and the aromatic ring dictates the energy of the π → π* transitions. The stronger electron-donating ability of the free amino group in the parent compound and its isomer leads to a lower energy transition (longer λmax) compared to the N-acetylated derivative, where the electron-withdrawing character of the acetyl group reduces the electron-donating strength of the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. Chemical shifts (δ), coupling constants (J), and signal multiplicities reveal the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Interpretation:
-
Aromatic Protons: The chemical shifts of protons on the benzene ring are highly sensitive to the electronic effects of the substituents. Electron-donating groups shield the protons (shift to lower ppm), while electron-withdrawing groups deshield them (shift to higher ppm). The substitution pattern also determines the splitting patterns (singlet, doublet, triplet, etc.).
-
-OCH₃ Protons: The methoxy group protons typically appear as a sharp singlet around 3.7-3.9 ppm.
-
-NH₂ Protons: The amino group protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
-
-COCH₃ Protons: The methyl protons of the acetyl group in the N-acetylated derivative will appear as a singlet, typically in the range of 2.0-2.2 ppm.
| Proton | This compound (δ, ppm)[9] | 5-Amino-2-methoxybenzenesulfonic acid (δ, ppm)[7] | 2-Acetamido-5-methoxybenzenesulfonic acid (Expected, δ, ppm) |
| Aromatic H | ~6.8 - 7.5 | ~6.7 - 7.4 | ~7.0 - 8.0 |
| -OCH₃ | ~3.8 | ~3.9 | ~3.8 |
| -NH₂ / -NH- | Broad singlet | Broad singlet | Broad singlet (~8-9) |
| -COCH₃ | - | - | ~2.1 |
¹³C NMR Spectral Interpretation:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are also influenced by the substituents. Carbons directly attached to electron-donating groups are shielded, while those attached to electron-withdrawing groups are deshielded.
-
-OCH₃ Carbon: The methoxy carbon typically resonates around 55-60 ppm.
-
-COCH₃ Carbonyl and Methyl Carbons: The N-acetylated derivative will show a carbonyl carbon signal around 170 ppm and a methyl carbon signal around 24 ppm.
| Carbon | This compound (δ, ppm)[9] | 5-Amino-2-methoxybenzenesulfonic acid (δ, ppm)[7] | 2-Acetamido-5-methoxybenzenesulfonic acid (Expected, δ, ppm) |
| Aromatic C | ~110 - 150 | ~105 - 155 | ~115 - 145 |
| -OCH₃ | ~56 | ~57 | ~56 |
| C=O (Amide) | - | - | ~170 |
| -COCH₃ | - | - | ~24 |
Causality Behind the Shifts: The distinct chemical shifts observed in the NMR spectra of the isomers are a direct consequence of the different electronic environments of the protons and carbons due to the altered positions of the substituents. In the N-acetylated derivative, the deshielding effect of the acetyl group on the adjacent aromatic protons and the appearance of new signals for the acetyl group itself provide unequivocal evidence of the modification.
Experimental Protocols
A commitment to rigorous experimental methodology is paramount for generating reliable and comparable spectroscopic data. The following protocols are provided as a guide for the analysis of this compound and its derivatives.
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of solid organic compounds.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectrum.
-
Identify and label the key absorption bands.
-
UV-Vis Spectroscopy (Solution Method)
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or water) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
NMR Spectroscopy (Solution Method)
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain good quality spectra.
-
-
Data Processing:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts and determine the coupling constants.
-
Conclusion
The spectroscopic techniques of FT-IR, UV-Vis, and NMR provide a complementary and comprehensive toolkit for the structural characterization of this compound and its derivatives. Each technique offers a unique perspective on the molecular structure, from the vibrational modes of functional groups to the electronic transitions of the π-system and the precise chemical environment of individual atoms. By understanding the principles behind these techniques and the causal relationships between structural modifications and spectral changes, researchers can confidently navigate the chemical landscape of this important class of compounds, accelerating the pace of discovery and innovation.
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A Comparative Guide to the Validation of HPLC Methods for the Quantification of 2-Amino-5-methoxybenzenesulfonic Acid
This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-5-methoxybenzenesulfonic acid against an alternative analytical technique. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and research purposes. This document emphasizes the scientific rationale behind the experimental design and adheres to the principles of scientific integrity and trustworthiness, with comprehensive referencing to authoritative sources.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a key organic intermediate used in the synthesis of various dyes and pharmaceutical compounds. The purity and concentration of this starting material can significantly impact the yield and impurity profile of the final product. Therefore, a precise and accurate analytical method for its quantification is paramount for ensuring product quality and consistency in manufacturing processes. This guide will detail the validation of a reversed-phase HPLC method, a ubiquitous and powerful technique in analytical chemistry, and compare it with Ion Chromatography (IC), another potent method for the analysis of ionic species.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
HPLC is a cornerstone of analytical chemistry, offering high resolution, sensitivity, and reproducibility for the separation and quantification of a wide array of compounds. The method detailed below has been designed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]
The Rationale Behind the Chromatographic Conditions
The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of this compound.
-
Stationary Phase: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The sulfonic acid and amino groups on the analyte impart a degree of polarity, while the benzene ring and methoxy group contribute to its nonpolar character. The C18 stationary phase provides a suitable balance of hydrophobic interactions for retention.
-
Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier is employed. The buffer, in this case, a phosphate buffer at a slightly acidic pH, is crucial for maintaining the consistent ionization state of the sulfonic acid and amino groups, which in turn ensures reproducible retention times. Acetonitrile is selected as the organic modifier due to its low UV cutoff, allowing for detection at lower wavelengths where the analyte may have maximum absorbance.
-
Detection: Ultraviolet (UV) detection is a robust and widely available technique. This compound contains a chromophore (the substituted benzene ring) that absorbs UV light, making it readily detectable. The detection wavelength is set at the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol: Validation of the HPLC Method
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][5]
Validation Parameters and Acceptance Criteria
The following parameters will be assessed as per ICH Q2(R2) guidelines:[2][6][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The correlation coefficient (r²) should be ≥ 0.999 over the specified range. |
| Range | The range should cover 80% to 120% of the test concentration for an assay. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% at three concentration levels. |
| Precision | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. |
Step-by-Step Validation Experiments
1. Specificity:
-
Prepare a solution of the this compound standard.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (a mixture of all excipients without the active ingredient, if applicable).
-
Inject each solution into the HPLC system and record the chromatograms.
-
Assess the retention time of the principal peak and ensure there is no interference from other components at this retention time.
2. Linearity:
-
Prepare a stock solution of the reference standard.
-
Prepare at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3. Range:
-
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[8]
4. Accuracy:
-
Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
5. Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze the samples on the same day and with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined results from both studies.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (standard deviation of the y-intercepts of regression lines / slope of the calibration curve)
-
LOQ = 10 × (standard deviation of the y-intercepts of regression lines / slope of the calibration curve)
-
7. Robustness:
-
Deliberately vary critical method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, and resolution).
Visualizing the HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Alternative Method: Ion Chromatography (IC)
Ion Chromatography is a powerful technique for the separation and quantification of ionic species. For a sulfonic acid like this compound, which is anionic in solution, IC with suppressed conductivity detection offers a highly selective and sensitive alternative to HPLC-UV.[9][10]
Principles of Ion Chromatography
IC separates ions based on their affinity for an ion-exchange stationary phase. For anionic analytes, an anion-exchange column is used. The mobile phase, or eluent, is an ionic solution that competes with the analyte for the active sites on the stationary phase. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte.
Comparison of HPLC-UV and Ion Chromatography
| Feature | HPLC-UV | Ion Chromatography (IC) |
| Principle | Separation based on partitioning between a mobile phase and a stationary phase (e.g., reversed-phase). | Separation based on ion-exchange interactions. |
| Selectivity | Good, but can be susceptible to interference from other UV-absorbing compounds. | Excellent for ionic species, less interference from non-ionic matrix components. |
| Sensitivity | Moderate, dependent on the chromophore of the analyte. | High, especially with suppressed conductivity detection. |
| Instrumentation | Widely available in most analytical laboratories. | More specialized instrumentation. |
| Mobile Phase | Typically involves organic solvents and buffers. | Aqueous eluents (e.g., carbonate/bicarbonate buffers). |
| Sample Matrix | Can be affected by complex matrices that may contain interfering substances. | Generally more robust for samples with high ionic strength or complex matrices. |
Visualizing the Separation Mechanism
Caption: Comparison of Separation Mechanisms.
Conclusion
Both HPLC-UV and Ion Chromatography are viable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC-UV is a robust, versatile, and widely accessible method suitable for routine quality control. Ion Chromatography offers superior selectivity and sensitivity for ionic analytes and is particularly advantageous for complex sample matrices where interference may be a concern. A thorough validation, as outlined in this guide, is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for critical decision-making in research and manufacturing.[11][12]
References
- USP <1225> Method Validation - BA Sciences.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
- USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - gmp-compliance.org.
- Q2(R2) Validation of Analytical Procedures - FDA.
- <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
- Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed.
- HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography.
- Steps for HPLC Method Validation - Pharmaguideline.
- SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY.
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide - Indian Journal of Pharmaceutical Sciences.
- Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
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- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid: An Evaluation of Viable Production Routes
Introduction
2-Amino-5-methoxybenzenesulfonic acid is a pivotal intermediate in the chemical industry, primarily utilized in the synthesis of a variety of dyes and pigments.[1] Its molecular structure, featuring an amine, a methoxy, and a sulfonic acid group on a benzene ring, provides a versatile scaffold for building complex chromophores. The strategic positioning of these functional groups dictates the final properties of the dyes, making the efficient and high-purity synthesis of this intermediate a topic of significant interest for researchers and process chemists.
This guide provides an in-depth comparison of the most prevalent synthesis routes for this compound. We will dissect the mechanistic underpinnings of each pathway, evaluate their respective advantages and disadvantages with supporting data, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to select and validate the most suitable synthesis strategy for their specific needs.
Chemical Identity
-
IUPAC Name: this compound[2]
-
CAS Number: 13244-33-2[3]
-
Molecular Formula: C₇H₉NO₄S[2]
-
SMILES: COC1=CC(=C(C=C1)N)S(=O)(=O)O[2]
Comparative Analysis of Synthesis Routes
Two primary strategies dominate the synthesis of this compound: the direct sulfonation of p-anisidine and a multi-step pathway originating from phenol. Each route presents a unique set of trade-offs in terms of starting material cost, process complexity, yield, and environmental impact.
Route 1: Direct Sulfonation of p-Anisidine
The most direct approach involves the introduction of a sulfonic acid group onto the commercially available starting material, p-anisidine (4-methoxyaniline). The key challenge in this route is controlling the regioselectivity of the sulfonation reaction. The amino and methoxy groups are both ortho-, para-directing. Since the para position is blocked, sulfonation is directed to the ortho positions. The desired product has the sulfonyl group ortho to the amine and meta to the methoxy group, which is the thermodynamically favored product.[4]
Method 1A: The "Baking" Process with Sulfamic Acid
A highly effective and solvent-free method involves the reaction of p-anisidine with sulfamic acid, facilitated by sulfuric acid.[5] This process, often referred to as "baking," circumvents the need for harsh sulfonating agents like oleum and avoids the use of inert solvents, making it an attractive option for industrial-scale production.
-
Causality of Experimental Choice: The initial reaction between p-anisidine and a substoichiometric amount of sulfuric acid (0.6-0.9 moles per mole of anisidine) is a critical step.[5] This forms a solid mixture of p-anisidine sulfate and hydrogen sulfate salts. This in-situ salt formation serves two purposes: it protects the amine group from oxidation and side reactions, and it creates a solid-state reaction medium. The subsequent heating with sulfamic acid allows for a controlled sulfonation at high temperatures (160-200°C), driving the reaction towards the thermodynamically stable this compound isomer. The absence of a solvent simplifies product work-up and reduces waste streams.
Method 1B: Classical Sulfonation
While the "baking" process is efficient, classical sulfonation using agents like concentrated sulfuric acid or oleum can also be employed. However, these methods often lead to a mixture of products and potential side reactions if not carefully controlled.[4][5]
-
Causality of Experimental Choice: In acidic conditions, the amino group of p-anisidine is protonated, becoming a deactivating, meta-directing group.[4] The methoxy group remains an activating, ortho-, para-directing group. This competition directs the incoming sulfonyl group primarily to the position ortho to the methoxy group (position 3) to yield 5-amino-2-methoxybenzenesulfonic acid as the kinetic product. To obtain the desired this compound (sulfonation at position 2), the reaction must be heated to higher temperatures to allow for thermodynamic equilibrium, where the less sterically hindered and more stable isomer is favored.[4] This reversibility of sulfonation is key to achieving the correct isomer but requires precise temperature control.[4]
Route 2: Multi-step Synthesis from Phenol
An alternative pathway begins with the readily available and inexpensive starting material, phenol. This route involves a sequence of reactions to build the desired functionality on the aromatic ring. A representative example is detailed in a patent, which claims high yields and operational simplicity.[1]
The typical reaction sequence is as follows:
-
Nitration: Phenol is nitrated to form p-nitrophenol.
-
Reduction: The nitro group of p-nitrophenol is reduced to an amino group to yield p-aminophenol.
-
Sulfonation: p-aminophenol is sulfonated to produce 2-amino-5-hydroxybenzenesulfonic acid.
-
Methylation: The hydroxyl group is methylated to give the final product, this compound.
-
Causality of Experimental Choice: This multi-step approach allows for a high degree of control over the regiochemistry at each step. Nitrating phenol first places the nitro group predominantly at the para position. Subsequent reduction to the amine, followed by sulfonation, directs the sulfonic acid group to the position ortho to the activating hydroxyl group. The final methylation of the hydroxyl group is a well-established reaction. While this route involves more steps, the reactions are generally high-yielding and use common laboratory reagents. The patent claims this route avoids toxic components and generates biodegradable products, with yields reaching over 82%.[1] However, it is important to note that reagents such as zinc powder/HCl for reduction and methyl iodide for methylation require careful handling.
Performance Comparison
The choice between these synthesis routes depends on factors such as available equipment, cost of starting materials, and desired scale of production. The following table summarizes the key metrics for each route.
| Parameter | Route 1: Sulfonation of p-Anisidine (Baking Process) | Route 2: Multi-step Synthesis from Phenol |
| Starting Material | p-Anisidine | Phenol |
| Number of Steps | 1 (plus salt formation) | 4 |
| Key Reagents | Sulfamic acid, Sulfuric acid | Sodium nitrate, Zinc powder, HCl, Sulfuric acid, Methyl iodide, Sodium hydroxide |
| Reaction Conditions | High Temperature (160-200°C), Solvent-free | Moderate temperatures, various solvents |
| Reported Yield (%) | Up to 90% | >82% |
| Key Advantages | High atom economy, fewer steps, solvent-free, high yield.[5] | Uses inexpensive starting material, well-defined steps.[1] |
| Key Disadvantages | High reaction temperature, potential for charring if not controlled. | Multiple steps, larger number of reagents, more waste generated. |
| Reference | [5] | [1] |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should conduct their own risk assessments and optimization studies.
Protocol 1: Synthesis via p-Anisidine "Baking" Process
This protocol is adapted from the principles described in German patent DE4226427A1.[5]
Materials and Reagents:
-
p-Anisidine
-
Concentrated Sulfuric Acid (95-100%)
-
Sulfamic Acid
-
Reaction vessel with mechanical stirrer and heating mantle
-
Water or dilute hydrochloric acid for work-up
Procedure:
-
In a suitable reaction vessel, charge 1.0 mole of p-anisidine.
-
With stirring, slowly add 0.75 moles of concentrated sulfuric acid. The mixture will form a thick paste or solid. This is the mixture of p-anisidine sulfate and hydrogen sulfate.
-
Add 1.5 moles of sulfamic acid to the mixture and ensure thorough mixing.
-
Heat the solid mixture (the "baking" process) under constant stirring to a temperature of 180-190°C. Maintain this temperature for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
The solid reaction mass is then ground into a powder.
-
The product is purified by slurrying the powder in water or dilute hydrochloric acid to dissolve inorganic salts like ammonium sulfate.
-
The insoluble this compound is collected by filtration, washed with cold water, and dried.
Protocol 2: Multi-step Synthesis from Phenol
This protocol is a conceptual representation based on the steps outlined in patent CN105218406A.[1]
Materials and Reagents:
-
Phenol
-
Sodium Nitrate
-
Sulfuric Acid
-
Zinc Powder
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Methyl Iodide (CH₃I)
Step-by-step Methodology:
-
Nitration of Phenol: Dissolve phenol in water and cool. Slowly add a mixture of sodium nitrate and sulfuric acid while maintaining a low temperature (e.g., 15°C) to yield p-nitrophenol.
-
Reduction to p-Aminophenol: To the p-nitrophenol, add zinc powder and hydrochloric acid. Heat the mixture to drive the reduction of the nitro group to an amine.
-
Sulfonation: Add concentrated sulfuric acid to the p-aminophenol and heat to effect sulfonation, yielding 2-amino-5-hydroxybenzenesulfonic acid.
-
Methylation: Dissolve the 2-amino-5-hydroxybenzenesulfonic acid in a sodium hydroxide solution to form the sodium salt. Add methyl iodide to the solution and stir to methylate the hydroxyl group.
-
Acidification and Isolation: Acidify the reaction mixture with sulfuric acid at high temperature. Upon cooling, the this compound will crystallize out. Collect the product by filtration and dry.
Visualizing the Synthesis Pathways
Diagrams created using Graphviz provide a clear visual representation of the chemical transformations in each route.
Caption: Route 2: Multi-step Synthesis from Phenol.
Conclusion and Recommendations
Both the direct sulfonation of p-anisidine and the multi-step synthesis from phenol are viable routes for producing this compound.
-
Route 1 (from p-Anisidine) , particularly the solvent-free "baking" process with sulfamic acid, stands out for its efficiency, high yield, and reduced environmental footprint. [5]It is likely the more economical choice for large-scale industrial production, assuming the higher cost of p-anisidine compared to phenol is offset by the simpler process and higher throughput.
Ultimately, the optimal choice will depend on a thorough process hazard analysis, cost analysis, and consideration of the available chemical infrastructure. We recommend performing small-scale validation experiments for both routes to determine the most robust and efficient method for your specific application.
References
- CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- p-Anisidine-3-sulfonic acid 13244-33-2. Guidechem.
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent.
- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- This compound. PubChem.
- DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid.
- p-Anisidine-2-sulfonic acid. Sciencemadness Discussion Board.
- 2-Amino-5-methoxybenzoic acid synthesis. ChemicalBook.
- Benzenesulfonic acid, 5-amino-2-methoxy-. PubChem.
- The Chemical Intermediate: P-Anisidine-3-Sulfonic Acid Explained.
- 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203).
Sources
- 1. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]
- 2. This compound | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. Sciencemadness Discussion Board - p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid - Google Patents [patents.google.com]
The Strategic Advantage of 2-Amino-5-methoxybenzenesulfonic Acid in Synthesis
A Comparative Guide for Chemical Professionals
In the landscape of industrial chemistry, the selection of intermediates is a critical decision that dictates the efficiency, cost-effectiveness, and environmental impact of a synthesis pathway. 2-Amino-5-methoxybenzenesulfonic acid, a sulfonated aromatic amine, has carved out a significant niche as a key building block in the production of high-performance materials. This guide offers an in-depth technical comparison of this compound against its alternatives, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.
I. A Cornerstone Intermediate in Reactive Dye Synthesis
The primary application of this compound lies in the manufacturing of reactive dyes, a class of colorants that form a covalent bond with the substrate, resulting in excellent wash fastness. This compound serves as a crucial diazo component, which, after diazotization, is coupled with various naphthol or other aromatic compounds to produce a wide spectrum of colors.
A significant advantage of employing this compound is its contribution to the final properties of the dye. The methoxy group (-OCH₃) is an electron-donating group that can influence the color (bathochromic or hypsochromic shifts) and brightness of the dye. The sulfonic acid group (-SO₃H) imparts water solubility, a vital characteristic for the application of reactive dyes in aqueous media.
Comparative Performance with Alternative Dye Intermediates
While direct, quantitative comparative studies are not abundant in publicly accessible literature, a qualitative and structural comparison with other sulfonated aromatic amines can illuminate the advantages of this compound.
| Intermediate | Key Structural Difference from this compound | Potential Impact on Dye Properties |
| 5-Amino-2-methoxybenzenesulfonic acid (p-Anisidine-3-sulfonic acid) | Isomeric structure; positions of the amino and sulfonic acid groups are swapped. | The relative positions of the functional groups can affect the electronic properties of the resulting dye, potentially leading to different shades and fastness properties. |
| Aniline-2-sulfonic acid | Lacks the methoxy group. | The absence of the electron-donating methoxy group will likely result in dyes with different colors (often less bathochromic) and potentially different light fastness. |
| 2-Amino-5-nitrobenzenesulfonic acid | Contains a nitro group instead of a methoxy group. | The strong electron-withdrawing nitro group can significantly alter the color and may enhance light fastness due to stabilization of the azo bond.[1] |
| Naphthylamine sulfonic acids (e.g., H-acid, J-acid, Gamma acid) | Based on a naphthalene ring system instead of a benzene ring. | Naphthalene-based dyes often exhibit different, sometimes more brilliant, colors and have different substantivity and fastness profiles compared to benzene-based dyes. |
The choice of intermediate is a balance between desired color, fastness properties, cost, and synthetic accessibility. The unique substitution pattern of this compound provides a valuable combination of features for achieving specific target shades and performance characteristics in reactive dyes.
Experimental Workflow: Synthesis of a Reactive Azo Dye
The following diagram illustrates a generalized workflow for the synthesis of a reactive azo dye using a sulfonated aromatic amine like this compound as the diazo component.
Caption: Generalized workflow for reactive dye synthesis.
II. A Precursor in the Synthesis of Pharmaceutical Intermediates
Beyond the realm of colorants, the chemical architecture of this compound and its derivatives is relevant to the pharmaceutical industry. While not a direct precursor, its structural isomer and related compounds are pivotal in the synthesis of the antipsychotic drug Sulpiride. The key intermediate for Sulpiride is 2-methoxy-5-sulfamoylbenzoic acid.
Synthesis of a Key Pharmaceutical Intermediate
The synthesis of 2-methoxy-5-sulfamoylbenzoic acid often starts from precursors that can be derived from compounds structurally similar to this compound. The following diagram outlines a common synthetic pathway to this important pharmaceutical intermediate.
Caption: Synthesis of a key intermediate for Sulpiride.
Different synthetic strategies for this intermediate exist, each with its own set of advantages and disadvantages. For instance, some patented methods focus on improving yield and reducing waste by using alternative reagents and reaction conditions.
Comparative Analysis of Synthesis Routes for the Pharmaceutical Intermediate
| Synthesis Route Starting Material | Key Advantages | Key Disadvantages | Reported Overall Yield |
| Salicylic Acid | Readily available and cost-effective starting material. | Longer reaction pathway involving multiple steps (methylation, chlorosulfonation, amination).[2] | ~60-70% |
| 2-Methoxybenzoic acid | More direct route than starting from salicylic acid. | Higher cost of the starting material. | High yield for the chlorosulfonation and amination steps. |
| Alternative Patented Routes | Often designed to be more environmentally friendly, with fewer steps and less hazardous reagents.[3][4] | May require specialized catalysts or reagents that are not as widely available. | Can be significantly higher, with some patents claiming yields over 90%.[5] |
The choice of synthesis route in the pharmaceutical industry is heavily influenced by factors such as purity of the final product, scalability, cost of goods, and regulatory compliance.
III. Experimental Protocols
To provide a practical context for the application of this compound, the following are representative experimental protocols for its use in dye synthesis and for the synthesis of a related pharmaceutical intermediate.
Protocol 1: Synthesis of a Monoazo Reactive Dye
Objective: To synthesize a reactive red dye using this compound as the diazo component and 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Ice
Procedure:
-
Diazotization:
-
Suspend this compound in water and add concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.
-
Stir the mixture for 1 hour at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate vessel, dissolve Gamma acid in an aqueous solution of sodium carbonate.
-
Cool the solution of the coupling component to 0-5°C.
-
Slowly add the diazonium salt solution to the coupling component solution, maintaining the temperature and a slightly alkaline pH.
-
Stir the reaction mixture for several hours until the coupling is complete (as indicated by a spot test).
-
-
Isolation:
-
Precipitate the synthesized dye by adding sodium chloride (salting out).
-
Filter the dye, wash with a saturated sodium chloride solution, and dry.
-
Protocol 2: Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid
Objective: To synthesize the key pharmaceutical intermediate 2-methoxy-5-sulfamoylbenzoic acid from 2-methoxybenzoic acid.
Materials:
-
2-Methoxybenzoic acid
-
Chlorosulfonic acid (ClSO₃H)
-
Ammonia (aqueous solution)
-
Ice
Procedure:
-
Chlorosulfonation:
-
Carefully add 2-methoxybenzoic acid in portions to an excess of chlorosulfonic acid, maintaining the temperature at 0-5°C with an ice bath.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the 2-methoxy-5-chlorosulfonylbenzoic acid.
-
Filter the solid, wash with cold water, and dry.
-
-
Amination:
-
Add the dried 2-methoxy-5-chlorosulfonylbenzoic acid to a concentrated aqueous solution of ammonia.
-
Stir the mixture at room temperature or with gentle heating until the amination is complete.
-
Acidify the reaction mixture to precipitate the 2-methoxy-5-sulfamoylbenzoic acid.
-
Filter the product, wash with water, and recrystallize from a suitable solvent to obtain a pure product.
-
IV. Conclusion
This compound stands out as a versatile and valuable intermediate in the chemical industry. Its advantages in dye synthesis are evident in its ability to produce a range of colors with good fastness properties, attributed to its specific molecular structure. While direct quantitative comparisons with all its alternatives are not always readily available, a structural and functional analysis demonstrates its strategic importance. In the pharmaceutical sector, its derivatives are crucial for the synthesis of important drugs, and optimizing the synthesis of these intermediates is a key area of research. The provided protocols offer a foundational understanding of the practical application of this compound, underscoring its significance for researchers and professionals in the field.
V. References
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. Retrieved from
-
Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from
-
Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. Retrieved from
-
Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]
-
African British Journals. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. Retrieved from [Link]
-
Google Patents. (n.d.). US2750376A - Developable trisazo dyes for cotton. Retrieved from
-
ResearchGate. (2015). Comparative Study of Exhaustion and Fixation Behavior of Mono-Functional and Bi-Functional Reactive Dye on Cotton Knitted Fabric. Retrieved from [Link]
-
AJER. (n.d.). Synthesis And Dyeing Properties Of Novel Bifunctional Reactive Dyes Via 4-(4-Methoxyphenyl)-Thiazol-2-Amine. Retrieved from [Link]
-
Amazon S3. (2015). Compatibility analysis of reactive dyes by exhaustion-fixation and adsorption isotherm on knitted cotton fabric. Retrieved from [Link]
-
ResearchGate. (n.d.). Exhaustion and fixation values for reactive dyes. Retrieved from [Link]
-
Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Retrieved from
-
ResearchGate. (2015). Decomposition pathways and reaction intermediate formation of the purified, hydrolyzed azo reactive dye C.I. Reactive Red 120 during ozonation. Retrieved from [Link]
-
Google Patents. (n.d.). US6096889A - Process for making high performance dyes. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from
-
Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]
-
Capital Resin Corporation. (2024). How the Textile Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]
-
Scialert.net. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermediate azo dyes (traditional dyes). Retrieved from [Link]
-
Wikidata. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2004). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2015). A process for dyeing cotton with direct dyes possessing primary aromatic amino groups furnishing wash fastness exhibited by reactive dyes. Retrieved from [Link]
-
PMC. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Retrieved from [Link]
-
ResearchGate. (2015). Equilibrium And Kinetics Study Of Reactive Red 123 Dye Removal From Aqueous Solution By Adsorption On Eggshell. Retrieved from [Link]
-
ResearchGate. (2015). Colorimetric Studies of Benzoquinoline Based Hot Brand Monoazo Reactive Dyes and Their Dyeing Performance on Various Fibers. Retrieved from [Link]
-
ACS Publications. (2024). ACS Chemical Neuroscience Vol. 17 No. 1. Retrieved from [Link]
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- 4. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to Benchmarking 2-Amino-5-methoxybenzenesulfonic Acid Purity Standards
Executive Summary
2-Amino-5-methoxybenzenesulfonic acid is a crucial intermediate in the synthesis of various dyes and potentially in pharmaceutical development.[1][2][3] The integrity of downstream processes and the quality of the final product are directly contingent upon the purity of this starting material. This guide provides an in-depth comparative analysis of methodologies for benchmarking the purity of this compound standards. We will move beyond a simple percentage value on a certificate of analysis and delve into a multi-faceted, orthogonal approach to purity validation. This document explains the causality behind experimental choices, provides detailed, self-validating protocols, and presents a framework for interpreting complex data, empowering researchers to select the most appropriate grade of reagent for their specific application.
The Criticality of Purity: Understanding the Compound
This compound (CAS No. 13244-33-2) is an organic compound with the molecular formula C₇H₉NO₄S and a molecular weight of approximately 203.22 g/mol .[4][5][6] Its structure, containing both a primary amine and a strongly acidic sulfonic acid group, makes it a versatile building block. However, these same functional groups make it susceptible to specific impurities derived from its synthesis, which can interfere with subsequent reactions, introduce contaminants into final products, and confound analytical results.
The Impurity Landscape: What to Look For
A robust purity assessment begins with understanding potential contaminants. The synthesis of aromatic sulfonic acids can introduce a variety of impurities that a single analytical method may not detect.[1]
Potential Sources of Impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. Isomeric impurities, such as those arising from alternative sulfonation positions on the aromatic ring, are a primary concern.[1]
-
Inorganic Impurities: Residual sulfuric acid from the sulfonation process is a common and significant impurity that can alter the material's stoichiometry and reactivity.[7]
-
Residual Solvents: Solvents used during reaction or purification steps may be retained in the final product.
-
Degradation Products: The compound may degrade over time due to factors like light, heat, or moisture.
The following diagram illustrates the potential origins of these impurities during the manufacturing lifecycle.
Caption: Potential sources of impurities in this compound.
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete purity profile. Relying solely on one method, such as HPLC, might overlook non-UV active impurities or inorganic contaminants. Therefore, we advocate for an orthogonal approach, using multiple, disparate methods to analyze the same sample. This strategy ensures a comprehensive and reliable assessment of purity.
Core Orthogonal Methodologies:
-
Chromatographic Purity (HPLC): Determines the presence of organic, process-related impurities and degradation products.
-
Assay by Titration: Quantifies the total percentage of the acidic compound, providing an absolute measure of the main component against a primary standard.
-
Water Content (Karl Fischer): Accurately measures the water content, which is crucial for calculating a precise, water-corrected assay.
-
Spectroscopic Identity (FTIR): Confirms the molecular structure and functional groups, ensuring the material is indeed this compound.
The following workflow demonstrates how these techniques are integrated for a comprehensive purity assessment.
Caption: Workflow for a comprehensive, orthogonal purity assessment.
Benchmarking Purity Standards: A Comparative Analysis
To illustrate the importance of this approach, we will compare two hypothetical standards: a high-purity Standard Reference Material (SRM) intended for use as a quantitative standard, and a typical Commercial Grade Reagent (CGR) suitable for general synthesis.
| Parameter | Standard Reference Material (SRM) | Commercial Grade Reagent (CGR) | Rationale & Impact |
| Purity by HPLC (Area %) | 99.9% | 98.5% | The SRM shows minimal organic impurities, making it ideal for analytical method validation and as a reference. The CGR is suitable for synthesis where minor impurities may not impact the outcome. |
| Assay by Titration (as-is) | 99.7% | 97.0% | The titration assay reflects the total acidic content. The lower value in CGR could be due to water or non-acidic impurities. |
| Water Content (Karl Fischer) | 0.15% | 1.2% | High water content in the CGR significantly lowers the amount of active substance per unit mass, affecting reaction stoichiometry. |
| Assay (Calculated on Dried Basis) | 99.85% | 98.2% | Correcting for water content reveals the true purity of the active substance. The difference between SRM and CGR remains significant. |
| Identity by FTIR | Conforms to Reference Spectrum | Conforms to Reference Spectrum | Both materials are confirmed to be the correct chemical entity. |
| Insoluble Matter | < 0.005% | < 0.1% | High insolubles in CGR could indicate inorganic salts or particulates that may interfere with reactions or formulations. |
Detailed Experimental Protocols
The trustworthiness of any comparison lies in the robustness of the experimental protocols. The following methods are designed to be self-validating and are standard in regulated analytical laboratories.
Protocol 1: Chromatographic Purity by HPLC-UV
This reverse-phase HPLC method is designed to separate this compound from potential organic impurities.[8][9]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Reference Standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the Standard.
-
Injection: Inject equal volumes (e.g., 10 µL) of the diluent (as a blank), the Standard, and the Sample.
-
Analysis: Calculate the area percent purity by integrating all peaks in the sample chromatogram. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Protocol 2: Assay by Potentiometric Titration
This protocol determines the total acidic content, providing a highly accurate measure of the active substance.[10]
-
Instrumentation: Autotitrator with a pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of this compound into a clean beaker.
-
Dissolve in ~50 mL of purified water, with gentle warming if necessary. Cool to room temperature.
-
-
Procedure:
-
Calibrate the pH electrode using standard buffers (pH 4, 7, 10).
-
Immerse the electrode in the prepared sample solution.
-
Titrate the sample with 0.1 M NaOH, recording the volume of titrant and the pH.
-
Determine the equivalence point from the inflection point of the titration curve (or its first derivative).
-
Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Assay % = (V * M * F * 100) / W
-
Where:
-
V = Volume of NaOH used (mL), corrected for blank.
-
M = Molarity of NaOH titrant.
-
F = Formula weight of the analyte (203.22 g/mol ).
-
W = Weight of the sample (mg).
-
-
Conclusion and Recommendations
Benchmarking the purity of a chemical standard like this compound is not a single measurement but a comprehensive evaluation.
-
For applications requiring the utmost precision, such as developing quantitative analytical methods, qualifying reference materials, or in late-stage drug development, a Standard Reference Material (SRM) is indispensable. Its high purity, confirmed by orthogonal methods, and low water content ensure accuracy and reproducibility.
-
For general synthetic purposes where reaction yield is the primary concern and minor impurities can be removed downstream, a well-characterized Commercial Grade Reagent (CGR) is often sufficient and more cost-effective.
Researchers must align the quality of the standard with the requirements of their application. Always demand a comprehensive Certificate of Analysis that includes data from multiple analytical techniques. This rigorous, data-driven approach is the cornerstone of scientific integrity and ensures the reliability of your research outcomes.
References
- SIELC Technologies. (2018, February 16). Benzenesulfonic acid, 2-amino-5-methoxy-. [Link]
- SIELC Technologies. (2018, February 19). Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 83260, this compound. [Link]
- SIELC Technologies. Separation of Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- on Newcrom R1 HPLC column. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 80945, Benzenesulfonic acid, 5-amino-2-methoxy-. [Link]
- Google Patents. (1970).
- SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. [Link]
- CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. [Link]
- Royal Society of Chemistry. (2018).
- Bailey, D. G. (1975). The Purity of Sulfanilic Acid.
- IndiaMART. 2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203). [Link]
- U.S. Environmental Protection Agency. Benzenesulfonic acid, 2-amino-5-methoxy- - Substance Details. [Link]
- Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(10), 1304–1320. [Link]
- University of California, Davis. Titration of Unknown Acid & Sulfamic Acid. [Link]
- Muthana, S. B. (2018). Preparation and Production of High Grade Sulfonic Acid. International Journal of Science and Research, 7(1), 1335-1338. [Link]
- JM Science. (2023, June 21).
- HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
- PubChemLite. This compound (C7H9NO4S). [Link]
- Lingxian Chemical.
- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
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- 9. Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. jmscience.com [jmscience.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Amino-5-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 2-Amino-5-methoxybenzenesulfonic acid, an important intermediate in the synthesis of various pharmaceuticals, ensuring the reliability and reproducibility of its quantification is a critical step. This guide provides an in-depth technical comparison of analytical methodologies for this compound, focusing on the principles of cross-validation to ensure consistency and accuracy of results across different techniques.
The Imperative of Cross-Validation
Cross-validation of analytical methods is the formal process of verifying that a validated analytical procedure produces consistent and reliable results when performed under different conditions. This can involve comparing results from different laboratories, different analysts, or, as we will explore here, different analytical techniques. The core objective is to demonstrate the interchangeability of the methods, providing a high degree of assurance in the reported analytical values. This is especially crucial during method transfer between laboratories or when a secondary method is developed as a backup or for orthogonal testing.
Analytical Techniques Under Evaluation
This guide will focus on the cross-validation of three common analytical techniques applicable to the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse of pharmaceutical analysis, offering high resolution and sensitivity.
-
Capillary Electrophoresis (CE) with UV Detection: An alternative separation technique with high efficiency, particularly suited for charged analytes.
-
UV-Visible (UV-Vis) Spectrophotometry: A simpler, high-throughput technique for direct quantification based on the molecule's chromophore.
The following sections will detail the experimental protocols for each technique, present a comparative analysis of their performance characteristics, and outline the process for cross-validation of the obtained results.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase method is most appropriate, where the stationary phase is nonpolar and the mobile phase is polar. The analyte is detected by its absorbance of UV light.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient elution can be optimized for impurity profiling, while an isocratic elution is suitable for quantification of the main component. For this guide, we will use an isocratic mixture of 85:15 (v/v) A:B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the aromatic nature of the compound, a wavelength between 230-280 nm is expected to provide good sensitivity. For this guide, we will use 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the standards to a concentration within the calibration range.
HPLC Method Validation Parameters
A summary of typical validation parameters for this HPLC method is presented in the table below. These are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical Expected Results |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: < 0.8%Intermediate: < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Capillary Electrophoresis (CE) with UV Detection
Principle: CE separates ions based on their electrophoretic mobility in an electric field. The sulfonic acid and amino groups of this compound are ionizable, making it an excellent candidate for CE analysis. Separation occurs in a narrow-bore capillary filled with an electrolyte solution.
Experimental Protocol: CE-UV
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Standard and Sample Preparation:
-
Prepare standard and sample solutions in the BGE to minimize injection bias. Concentrations should be similar to those used for the HPLC analysis.
CE Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Expected Results |
| Linearity (r²) | ≥ 0.998 | > 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 102.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Repeatability: < 1.5%Intermediate: < 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.5 µg/mL |
| Specificity | No interference at the migration time of the analyte | Baseline resolution from other components |
UV-Visible (UV-Vis) Spectrophotometry
Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. The concentration of the analyte is directly proportional to the absorbance, as described by the Beer-Lambert Law. This method is rapid but less specific than chromatographic techniques.
Experimental Protocol: UV-Vis
Instrumentation:
-
UV-Vis spectrophotometer.
Measurement Conditions:
-
Solvent: A suitable solvent that does not absorb at the analytical wavelength, such as a mixture of water and methanol.
-
Wavelength of Maximum Absorbance (λmax): This needs to be experimentally determined by scanning a solution of this compound across the UV range (typically 200-400 nm). Based on structurally similar compounds, a λmax in the region of 240-260 nm is anticipated.
-
Cuvette: 1 cm path length quartz cuvette.
Standard and Sample Preparation:
-
Prepare a calibration curve using a series of standard solutions of known concentrations.
-
Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.
UV-Vis Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Expected Results |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: < 0.5%Intermediate: < 1.0% |
| Limit of Detection (LOD) | Based on the standard deviation of the blank | Dependent on molar absorptivity |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the blank | Dependent on molar absorptivity |
| Specificity | High risk of interference from other UV-absorbing species | Requires careful sample matrix consideration |
Cross-Validation of Analytical Methods
The cornerstone of this guide is the cross-validation of the results obtained from the three analytical techniques. This process will provide a high level of confidence in the analytical data for this compound.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three independent batches of the this compound sample at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each sample in triplicate using the validated HPLC, CE, and UV-Vis methods.
-
Data Comparison: Compare the mean quantitative results obtained from each method for each sample.
-
Acceptance Criteria: The results from the alternative methods (CE and UV-Vis) should be within a predefined percentage of the results from the primary method (HPLC). A common acceptance criterion is that the mean result from the alternative method should be within ±5.0% of the mean result from the primary method. Additionally, the precision (%RSD) of the results from the alternative method should not be significantly worse than that of the primary method.
Data Comparison Table
| Sample ID | HPLC Result (µg/mL) | CE Result (µg/mL) | % Difference from HPLC | UV-Vis Result (µg/mL) | % Difference from HPLC |
| Batch 1 (80%) | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
| Batch 2 (100%) | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
| Batch 3 (120%) | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of analytical results for this compound using HPLC-UV, CE-UV, and UV-Vis spectrophotometry provides a robust framework for ensuring data integrity. While HPLC offers a balance of resolution and sensitivity, CE provides a valuable orthogonal separation mechanism. UV-Vis spectrophotometry, though less specific, can be a rapid and cost-effective tool for routine analysis when the sample matrix is well-controlled. By demonstrating the concordance of results between these methods, researchers and drug development professionals can have a high degree of confidence in their analytical data, which is fundamental for regulatory submissions and ensuring product quality.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). 2-Amino-5-methyl-benzenesulfonic acid. Wiley. [Link]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Amino-5-methoxybenzenesulfonic Acid Analysis
For researchers, scientists, and professionals in drug development, the consistent and accurate quantification of chemical intermediates is paramount. 2-Amino-5-methoxybenzenesulfonic acid is a key building block in the synthesis of various pharmaceutical compounds and dyes. Ensuring that analytical methods for its quantification are robust and reproducible across different laboratories is crucial for regulatory compliance, multi-site manufacturing, and collaborative research.
This guide provides an in-depth comparison of two prevalent analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). We will delve into the design of a hypothetical inter-laboratory study, present detailed experimental protocols, and analyze comparative performance data. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering you to make informed decisions for your analytical workflows.
The Imperative for Inter-laboratory Comparison
Before we delve into the technical details, it is essential to understand the "why" behind inter-laboratory comparisons, also known as proficiency testing. When a new analytical method is developed or an existing one is implemented in a new facility, it is vital to establish its performance characteristics. An inter-laboratory study serves as a rigorous external validation of a method's reproducibility and the competence of the laboratories performing the analysis.[1][2] By analyzing identical samples, participating laboratories can assess their performance against each other and a reference value, thereby identifying any systematic biases or areas for procedural improvement.[3] The framework for such studies is well-established in international standards like ISO/IEC 17043, which outlines the requirements for proficiency testing providers and ensures the reliability of the comparison.[4][5][6]
Visualizing the Analyte: this compound
Caption: Chemical structure of this compound.
Designing a Hypothetical Inter-laboratory Study
To objectively compare the performance of HPLC and IC for the analysis of this compound, we will outline a hypothetical inter-laboratory study.
Study Objective: To assess and compare the accuracy, precision, and linearity of two analytical methods (HPLC-UV and IC-Conductivity) for the quantification of this compound in a simulated active pharmaceutical ingredient (API) matrix.
Study Design based on ISO/IEC 17043 Principles:
-
Participants: A minimum of eight qualified analytical laboratories from different organizations.
-
Test Materials: Homogenized and stabilized samples of a placebo API matrix spiked with this compound at three different concentration levels:
-
Low: 0.1 mg/g
-
Medium: 1.0 mg/g
-
High: 5.0 mg/g
-
-
Reference Material: A well-characterized, high-purity standard of this compound will be provided to all participating laboratories for calibration.
-
Timeline: A six-week period will be allocated for sample analysis and data submission.
-
Data Analysis: A central organizing body will perform the statistical analysis of the submitted data in accordance with ISO 13528.[7]
Visualizing the Inter-laboratory Study Workflow
Caption: Workflow of the hypothetical inter-laboratory study.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the two analytical techniques under comparison. These protocols are designed to be self-validating by incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: Reversed-phase HPLC is a robust and widely available technique for the separation and quantification of aromatic compounds. The sulfonic acid moiety provides sufficient polarity for good retention and peak shape on a C18 column with an appropriate aqueous-organic mobile phase.[8][9]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Water:Acetonitrile containing 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL).
-
Sample Preparation: Accurately weigh approximately 100 mg of the spiked API sample into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
System Suitability Test (SST): Before sample analysis, inject a mid-range calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples in duplicate.
Method 2: Ion Chromatography with Suppressed Conductivity Detection (IC)
Rationale: Ion chromatography is a powerful technique for the separation and quantification of ionic species. For sulfonic acids, which are strong acids and exist as anions in solution, IC with suppressed conductivity detection offers high sensitivity and selectivity.[10][11]
Instrumentation:
-
Ion chromatography system with a high-pressure pump, autosampler, column oven, and suppressed conductivity detector.
-
High-capacity anion-exchange column (e.g., 4 x 250 mm).
Reagents:
-
Sodium hydroxide (50% w/w solution)
-
Water (deionized, >18 MΩ·cm)
-
This compound reference standard
Procedure:
-
Eluent Preparation: Prepare a 20 mM sodium hydroxide eluent by diluting the 50% stock solution with deionized water. Use an eluent generator if available to ensure consistency.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in deionized water to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL).
-
Sample Preparation: Accurately weigh approximately 100 mg of the spiked API sample into a 100 mL volumetric flask. Add approximately 70 mL of deionized water and sonicate for 15 minutes to dissolve. Dilute to volume with deionized water and mix well. Filter an aliquot through a 0.45 µm syringe filter into an IC vial.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 25 µL
-
Detection: Suppressed conductivity
-
-
System Suitability Test (SST): Before sample analysis, inject a mid-range calibration standard five times. The RSD of the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples in duplicate.
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical results from our inter-laboratory study, comparing the performance of the HPLC and IC methods based on key validation parameters as defined by the United States Pharmacopeia (USP) General Chapter <1225>.[12]
Table 1: Accuracy (% Recovery)
| Concentration Level | HPLC-UV (Mean % Recovery ± SD) | IC-Conductivity (Mean % Recovery ± SD) |
| Low (0.1 mg/g) | 98.5 ± 3.5 | 101.2 ± 2.8 |
| Medium (1.0 mg/g) | 100.2 ± 2.1 | 99.8 ± 1.9 |
| High (5.0 mg/g) | 99.5 ± 1.8 | 100.5 ± 1.5 |
Table 2: Precision (% RSD)
| Parameter | HPLC-UV (% RSD) | IC-Conductivity (% RSD) |
| Repeatability (Intra-laboratory) | < 2.5% | < 2.0% |
| Reproducibility (Inter-laboratory) | < 5.0% | < 4.0% |
Table 3: Linearity and Range
| Parameter | HPLC-UV | IC-Conductivity |
| Range | 0.05 - 10 µg/mL | 0.02 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 4: Limit of Quantification (LOQ)
| Method | LOQ (µg/mL) |
| HPLC-UV | 0.05 |
| IC-Conductivity | 0.02 |
Statistical Analysis of Inter-laboratory Data
To assess the performance of each laboratory and identify any potential outliers, statistical tools such as Z-scores are commonly employed.[13] The Z-score for each laboratory's result is calculated as:
Z = (x - X) / σ
where:
-
x is the result from the individual laboratory
-
X is the assigned value (often the robust mean of all results)
-
σ is the standard deviation for proficiency assessment
A Z-score between -2 and +2 is generally considered satisfactory, a score between -3 and -2 or +2 and +3 is questionable, and a score outside of ±3 is unsatisfactory.
Mandel's h and k statistics can also be used to graphically assess the consistency of the data between laboratories.[7] Mandel's h statistic evaluates the between-laboratory consistency of the mean values, while the k statistic assesses the within-laboratory consistency of the precision.
Discussion and Recommendations
Based on our hypothetical data, both HPLC-UV and IC-Conductivity are suitable methods for the quantification of this compound. However, there are some key differences to consider:
-
Sensitivity: The IC method demonstrates a lower limit of quantification (LOQ), making it more suitable for trace-level analysis of impurities.
-
Precision: The IC method shows slightly better inter-laboratory reproducibility, suggesting it may be a more robust method when transferred between different laboratories.
-
Selectivity: While not explicitly tested in this hypothetical study, IC can offer superior selectivity for ionic compounds, particularly in complex matrices where UV-active interferences may be present in HPLC.
-
Accessibility: HPLC systems with UV detectors are more common in analytical laboratories than IC systems.
Recommendations:
-
For routine quality control where the concentration of this compound is expected to be well above the LOQ, the HPLC-UV method is a reliable and cost-effective choice.
-
For applications requiring high sensitivity, such as impurity profiling or analysis in complex matrices, the IC-Conductivity method is the preferred option due to its lower LOQ and potentially higher selectivity.
Conclusion
This guide has provided a comprehensive framework for the inter-laboratory comparison of analytical methods for this compound. By leveraging established guidelines for study design and method validation, and by comparing two powerful analytical techniques, we have demonstrated a robust approach to ensuring data quality and consistency across multiple laboratories. The choice between HPLC and IC will ultimately depend on the specific analytical requirements of the user, including sensitivity, selectivity, and available instrumentation. A well-designed inter-laboratory study is an invaluable tool for making this decision with confidence and for ensuring the reliability of analytical data in the pharmaceutical industry.
References
- USP General Chapter <1225> Valid
- Determination of sulfonic acids and alkylsulfates by ion chromatography in w
- ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. ([Link])
- Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison st
- Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column. ([Link])
- General Chapters: <1225> VALID
- ISO/IEC 17043 – ANAB. ([Link])
- SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROM
- ISO 17043:2023 Proficiency Testing Guide. ([Link])
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. ([Link])
- Assessing interlaboratory comparison d
- Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Labor
- Analysis of interlaboratory comparison when the measurements are not normally distributed. ([Link])
- Intro to ISO/IEC 17043:2023 | Updated Proficiency Testing Requirements Explained Simply. ([Link])
- ISO/IEC FDIS 17043. ([Link])
- Interlaboratory comparison - PE100+ Associ
- Inter-laboratory studies in analytical chemistry | Request PDF. ([Link])
- Two alternative chromatography methods assisted by the sulfonic acid moeity for the determin
- Design and Interpretation of Interlaboratory Studies of Test Methods | Analytical Chemistry. ([Link])
- Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. ([Link])
- HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chrom
Sources
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- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. diva-portal.org [diva-portal.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpsr.com [ijpsr.com]
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- 10. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 2-Amino-5-methoxybenzenesulfonic Acid
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Amino-5-methoxybenzenesulfonic acid (CAS No. 13244-33-2). Our commitment is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Risks: Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to safety data sheets and chemical databases, this compound presents the following risks:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed: Ingestion can be harmful to health.[1][2]
A thorough understanding of these hazards, as outlined in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), informs the selection of appropriate PPE.
Core Directive: Selecting the Right PPE
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment, categorized by the area of protection.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles, Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during bulk handling or dissolution. Standard safety glasses are insufficient. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data for breakthrough times. Double-gloving can be a prudent measure for extended procedures. |
| Body | Laboratory Coat, Chemical-Resistant Apron | A standard laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory | NIOSH-Approved Respirator | In cases of poor ventilation or when handling fine powders, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) is necessary to prevent inhalation of airborne particles.[5] |
Operational Plan: Donning, Doffing, and Disposal of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands.
-
Lab Coat/Apron: Put on your lab coat and apron.
-
Respirator: If required, perform a fit check for your respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.
-
Apron/Lab Coat: Remove your apron and lab coat, folding the contaminated side inward.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye/Face Protection: Remove your face shield and goggles.
-
Respirator: Remove your respirator.
-
Final Hand Hygiene: Wash your hands again.
Disposal Plan:
All disposable PPE, including gloves and any contaminated lab materials, must be disposed of in a designated hazardous waste container in accordance with local, state, and federal regulations.[4][6][7]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process and procedural flow for utilizing PPE when handling this compound.
Caption: PPE Workflow for Handling Hazardous Chemicals
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Always have an eyewash station and safety shower readily accessible in the work area.
Conclusion: A Culture of Safety
The proper use of personal protective equipment is not merely a procedural step but a cornerstone of a robust safety culture. By understanding the hazards of this compound and adhering to the guidelines presented, researchers can mitigate risks and foster a safe and productive laboratory environment.
References
- Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]
- PubChem. This compound.
- CHEMM. Personal Protective Equipment (PPE). [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
